2-Hydrazinyl-3-iodopyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3-iodopyridin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3/c6-4-2-1-3-8-5(4)9-7/h1-3H,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRJCOZVATYAGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NN)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801306168 | |
| Record name | Pyridine, 2-hydrazinyl-3-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801306168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54231-42-4 | |
| Record name | Pyridine, 2-hydrazinyl-3-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54231-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-hydrazinyl-3-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801306168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Hydrazinyl-3-iodopyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydrazinyl-3-iodopyridine, a halogenated pyridine derivative, has emerged as a pivotal building block in medicinal chemistry and organic synthesis. Its unique trifunctional architecture—a pyridine ring, a reactive hydrazine moiety, and a strategically positioned iodine atom—offers a versatile platform for the construction of complex heterocyclic scaffolds. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthetic protocols, and an in-depth exploration of its reactivity. Particular emphasis is placed on its role as a key intermediate in the synthesis of fused heterocyclic systems, most notably triazolo[4,3-a]pyridines, which are associated with a broad spectrum of pharmacological activities. This guide aims to equip researchers and drug development professionals with the essential knowledge to effectively utilize this compound in their scientific endeavors.
Introduction: The Strategic Importance of this compound
In the landscape of modern drug discovery, the development of novel heterocyclic compounds remains a cornerstone of identifying new therapeutic agents. Pyridine derivatives, in particular, are prevalent in a multitude of FDA-approved drugs, owing to their ability to engage in biologically relevant interactions. This compound (CAS Number: 54231-42-4) is a compound of significant interest due to the convergence of three key functional groups within a single molecule.[1] The pyridine core provides a foundational scaffold with inherent basicity and aromaticity. The hydrazine group serves as a versatile nucleophile and a linchpin for the formation of various nitrogen-containing heterocycles.[1] The iodine substituent at the 3-position is not merely a placeholder; it offers a reactive handle for further molecular elaboration through cross-coupling reactions, enabling the generation of diverse chemical libraries for biological screening.[1]
This guide will delve into the technical details of this compound, providing a robust resource for scientists working in organic synthesis and medicinal chemistry.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in experimental chemistry.
General Properties
This compound is typically a pale brown solid.[2] A summary of its key properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 54231-42-4 | [3] |
| Molecular Formula | C₅H₆IN₃ | [3] |
| Molecular Weight | 235.03 g/mol | [3] |
| Appearance | Pale brown solid/powder | [2] |
| Boiling Point | 284.3±43.0 °C (Predicted) | [2] |
| Density | 2.17±0.1 g/cm³ (Predicted) | [2] |
| pKa | 8.81±0.70 (Predicted) | [2] |
| Storage | Store at 0-8 °C | [2] |
Note: Some physical properties are predicted and should be used as an estimate.
Spectroscopic Data
Synthesis and Handling
The synthesis of this compound is most commonly achieved through the nucleophilic aromatic substitution of a dihalogenated pyridine precursor with hydrazine hydrate.
Synthetic Pathway
The primary route to this compound involves the reaction of a 2,3-dihalopyridine, such as 2-chloro-3-iodopyridine or 2,3-dichloropyridine, with an excess of hydrazine hydrate.[4][5] The greater reactivity of the halogen at the 2-position of the pyridine ring towards nucleophilic attack facilitates the selective displacement to form the desired product.
Caption: General synthetic scheme for this compound.
Experimental Protocol: Synthesis from 2,3-Dichloropyridine
The following protocol is a representative example for the synthesis of the chlorinated analog, 3-chloro-2-hydrazinopyridine, which can be adapted for the iodo-derivative.
Materials:
-
2,3-Dichloropyridine
-
Hydrazine hydrate (≥80%)
-
Polar solvent (e.g., Dimethylformamide - DMF, or Dimethylacetamide - DMAC)[5]
-
Deionized water
Procedure:
-
In a four-necked flask equipped with a reflux condenser and a mechanical stirrer, add 2,3-dichloropyridine (0.1 mole) and hydrazine hydrate (0.6 mole).[5]
-
To this mixture, add a catalytic amount of a polar solvent such as DMF (3.75 g).[5]
-
Heat the reaction mixture to reflux and maintain for 6 hours.[5]
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with deionized water.
-
Dry the product under vacuum to yield the desired 3-chloro-2-hydrazinopyridine as a white solid.[5] This procedure has been reported to yield the product in high purity (99% by HPLC) and a yield of 97%.[5]
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6] Therefore, it is imperative to use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the distinct reactivity of its functional groups.
Reactions of the Hydrazine Moiety: Gateway to Fused Heterocycles
The hydrazine group is a potent nucleophile and readily participates in condensation and cyclization reactions. A primary application is the synthesis of[1][3][7]triazolo[4,3-a]pyridines, a class of fused heterocycles with a wide array of biological activities.[1][8]
4.1.1. Reaction with Orthoesters and Carboxylic Acids
This compound can react with orthoesters, such as triethyl orthoformate, or carboxylic acids and their derivatives to form the corresponding hydrazones, which can then undergo intramolecular cyclization to yield the triazolopyridine core.[7]
Caption: Pathway to triazolo[4,3-a]pyridines.
Reactions of the Iodine Atom: A Handle for Diversification
The iodine atom at the 3-position of the pyridine ring is a key feature that allows for further structural diversification. It can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This enables the introduction of a wide range of substituents at this position, which is crucial for structure-activity relationship (SAR) studies in drug discovery.
Applications in Drug Discovery: A Precursor to Bioactive Scaffolds
The primary value of this compound in drug discovery lies in its role as a precursor to biologically active molecules, particularly the[1][3][7]triazolo[4,3-a]pyridine scaffold. This fused heterocyclic system is present in a number of compounds with diverse therapeutic applications.
Triazolopyridines: A Privileged Scaffold
Triazolopyridine derivatives have been reported to exhibit a broad range of biological activities, including:
-
Anticancer: As inhibitors of kinases such as c-Met.[9]
-
Antimicrobial and Antifungal: Demonstrating activity against various pathogens.[8]
-
Neuroprotective: Showing potential in the treatment of neurological disorders.[1]
-
Anti-inflammatory: Exhibiting activity in models of inflammation.
Case Study: c-Met Kinase Inhibitors
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and motility. Dysregulation of c-Met signaling is implicated in the development and progression of various cancers. A series of[1][3][7]triazolo[4,3-a]pyrazine derivatives, structurally related to the pyridyl counterparts, have been synthesized and evaluated as potent c-Met kinase inhibitors.[9] For instance, compound 4d from a study by Zhang et al. demonstrated high activity against c-Met and selective inhibition of tumor cells dependent on c-Met oncogene amplification.[9] This highlights the potential of the triazolopyridine scaffold, accessible from precursors like this compound, in the development of targeted cancer therapies.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis and medicinal chemistry. Its trifunctional nature provides a robust platform for the synthesis of complex heterocyclic systems, most notably the biologically active triazolo[4,3-a]pyridine scaffold. The synthetic accessibility of this compound, coupled with the potential for diversification through its reactive handles, makes it an attractive starting material for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to serve as a practical resource for researchers in the field.
References
- Fulle, S., et al. (2020). Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. Al-Mustansiriyah Journal of Science, 31(3), 8-15.
- Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
- Feldman, A. K., et al. (2004). One-pot synthesis of 1,4-disubstituted 1,2,3-triazoles from in situ generated azides. Organic letters, 6(22), 3897–3899.
- Google Patents. (2017). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
- Google Patents. (2020). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
-
Zhang, Y., et al. (2016). Synthesis and biological evaluation of new[1][3][7]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. Bioorganic & Medicinal Chemistry, 24(15), 3496-3506.
- Google Patents. (2011). CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
-
PubChem. (n.d.). 2-Hydrazinopyridine. Retrieved from [Link]
- Fulle, S., et al. (2020). Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. Al-Mustansiriyah Journal of Science, 31(3), 8-15.
- Recent Advances of 1,2,4-triazolo[3,4-α]pyridines: Synthesis and Bioactivities. (2021). Current Organic Synthesis, 18(6), 568-583.
- The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydr
-
PubChem. (n.d.). 2-Hydrazinopyridine. Retrieved from [Link]
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2-Hydrazinyl-3-iodopyridine chemical structure and IUPAC name
An In-depth Technical Guide to 2-Hydrazinyl-3-iodopyridine for Advanced Research
This guide provides an in-depth analysis of this compound, a heterocyclic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its core chemical identity, synthesis, reactivity, and applications, grounding the discussion in established scientific principles and methodologies.
Core Chemical Identity
This compound (CAS Number: 54231-42-4) is a bifunctional organic compound that integrates a pyridine ring, a nucleophilic hydrazine group, and a reactive iodine substituent.[1][2] This unique combination of functional groups makes it a highly versatile intermediate in the synthesis of complex molecular architectures.[2]
IUPAC Name: (3-Iodopyridin-2-yl)hydrazine[1]
Common Synonyms:
Chemical Structure
The structure consists of a pyridine ring where the hydrazine group (-NHNH₂) is attached at the C2 position and an iodine atom is at the C3 position. The hydrazine group provides a site for nucleophilic attack and condensation reactions, while the iodine atom is a versatile handle for cross-coupling reactions, enabling further molecular elaboration.[2]
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of key properties for this compound is provided below. These values are essential for planning reactions, purification, and storage.
| Property | Value | Source |
| CAS Number | 54231-42-4 | [1][3] |
| Molecular Formula | C₅H₆IN₃ | [1] |
| Molecular Weight | 235.03 g/mol | [1] |
| Appearance | Solid | |
| SMILES | N(N)=C1C(I)=CC=CN1 | [1] |
| InChI Key | WRRJCOZVATYAGG-UHFFFAOYSA-N | [1] |
Synthesis and Mechanism
The synthesis of hydrazinylpyridines is typically achieved through the nucleophilic aromatic substitution of a suitable halopyridine with hydrazine hydrate.[4][5] For this compound, a common precursor would be 2-chloro-3-iodopyridine.
Reaction Causality:
-
Choice of Leaving Group: A halogen at the 2-position of the pyridine ring (like chlorine) is sufficiently activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.
-
Excess Hydrazine Hydrate: A large excess of hydrazine hydrate is often employed.[5] This is a critical experimental choice designed to maximize the formation of the desired monosubstituted product and suppress the formation of the undesired N,N'-bis(pyridin-2-yl)hydrazine dimer. The high concentration of the nucleophile kinetically favors the reaction with the starting material over a subsequent reaction with the product.
-
Temperature: The reaction is typically heated to overcome the activation energy of the aromatic substitution.[4]
Caption: General synthesis workflow for this compound.
Applications in Medicinal Chemistry and Drug Development
Pyridine and its derivatives are ubiquitous scaffolds in pharmaceuticals, valued for their ability to engage in hydrogen bonding and their overall metabolic stability.[6] The hydrazide functional group is also a key component in several clinically used drugs and serves as a powerful synthon for constructing various bioactive heterocycles.[7][8]
This compound is primarily utilized as a versatile intermediate for creating more elaborate molecular structures, particularly fused heterocyclic systems.[2]
-
Synthesis of Triazolopyridines: The hydrazine moiety is a key precursor for synthesizing triazolo[4,3-a]pyridines.[2] This is typically achieved by reacting the hydrazinylpyridine with an appropriate electrophile (such as an aldehyde or carboxylic acid derivative) followed by an intramolecular cyclization. These fused ring systems are known to possess a wide range of biological activities.[2]
-
Scaffold for Library Synthesis: The presence of the iodine atom at the 3-position is of strategic importance. It provides a reactive site for post-synthesis modification, most commonly through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the systematic introduction of diverse substituents, enabling the creation of large chemical libraries for high-throughput screening in drug discovery programs.
Experimental Protocol: Synthesis of a Triazolo[4,3-a]pyridine Derivative
This protocol describes a representative procedure for the cyclization of this compound with an aromatic aldehyde to form a substituted triazolopyridine. This process validates the reactivity of the hydrazine group.
Objective: To synthesize 3-aryl-8-iodo-[1][9]triazolo[4,3-a]pyridine.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
Ethanol (absolute)
-
Oxidizing agent (e.g., Copper(II) acetate)
-
Glacial acetic acid
Methodology:
-
Step 1: Hydrazone Formation (Condensation)
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of this compound in absolute ethanol.
-
Add 1.05 equivalents of the selected aromatic aldehyde to the solution.
-
Rationale: This is a classic condensation reaction. The nucleophilic terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde, which, after dehydration, forms the corresponding hydrazone intermediate. Ethanol is a suitable polar protic solvent for this reaction.
-
-
Step 2: Oxidative Cyclization
-
To the solution containing the hydrazone, add a catalytic amount of an oxidizing agent, such as copper(II) acetate.
-
Add a small volume of glacial acetic acid to facilitate the reaction.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: The oxidizing agent facilitates the intramolecular cyclization of the hydrazone. The nitrogen atom of the pyridine ring attacks the imine carbon, and subsequent oxidation leads to the formation of the stable, aromatic triazole ring.
-
-
Step 3: Isolation and Purification
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure triazolopyridine derivative.
-
Rationale: This standard workup procedure removes the acid catalyst and other aqueous-soluble impurities. Purification ensures the final product is isolated with high purity, which is critical for subsequent characterization and biological testing.
-
Sources
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- 9. fishersci.com [fishersci.com]
2-Hydrazinyl-3-iodopyridine synthesis from 3-iodopyridine
An In-depth Technical Guide to the Synthesis of 2-Hydrazinyl-3-iodopyridine
Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug development. Recognizing the synthetic challenges associated with direct functionalization of the pyridine core, this document details a robust two-part strategy. The guide begins with the synthesis of the key intermediate, 2-chloro-3-iodopyridine, followed by a detailed exploration of its conversion to the target compound via a nucleophilic aromatic substitution (SNAr) reaction with hydrazine. The narrative emphasizes the mechanistic rationale behind the chosen synthetic route and experimental parameters, ensuring both scientific rigor and practical applicability for researchers and drug development professionals.
Introduction and Strategic Rationale
The synthesis of functionalized pyridines is a cornerstone of modern pharmaceutical research. The target molecule, this compound, is a particularly useful intermediate, combining a nucleophilic hydrazine moiety with a versatile iodine substituent ripe for subsequent cross-coupling reactions.[1][2] However, the direct synthesis from 3-iodopyridine presents a significant hurdle. The pyridine ring is inherently electron-deficient, but not sufficiently activated for direct nucleophilic attack by hydrazine at the C2 position. Furthermore, reactions like the Chichibabin amination, while a classic method for introducing amino groups, are not typically regioselective or high-yielding with substituted pyridines and do not directly yield a hydrazine group.[3]
Therefore, a more strategic, multi-step approach is required. The most reliable and widely applicable strategy involves a nucleophilic aromatic substitution (SNAr) pathway. This mechanism requires a good leaving group at the target position (C2) and is greatly facilitated by the electron-withdrawing nature of the pyridine ring nitrogen, which stabilizes the key negatively charged intermediate.[4][5][6] The chloro group is an excellent leaving group for this purpose.
This guide thus presents a two-part synthesis:
-
Part 1: Synthesis of the pivotal intermediate, 2-chloro-3-iodopyridine.
-
Part 2: Nucleophilic aromatic substitution of this intermediate with hydrazine to yield the final product.
This structured approach ensures high regioselectivity and provides a reliable pathway to the desired compound.
Part 1: Synthesis of the Key Intermediate: 2-Chloro-3-iodopyridine
Principle and Rationale:
To facilitate the final SNAr reaction, a halogen must be present at the 2-position of the 3-iodopyridine core. While direct chlorination of 3-iodopyridine is complex, a highly effective method involves the directed ortho-metalation of 2-chloropyridine followed by iodination.[7][8] This approach offers excellent regiocontrol. The process utilizes a strong lithium amide base to deprotonate the C3 position, which is the most acidic site adjacent to the chloro group, creating a transient organolithium species that is then quenched with an iodine source.
Experimental Workflow: Synthesis of 2-Chloro-3-iodopyridine
Caption: Workflow for the synthesis of 2-chloro-3-iodopyridine.
Detailed Experimental Protocol:
-
Reaction Setup: To a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 150 mL of anhydrous tetrahydrofuran (THF).
-
Base Formation: Cool the flask to -78 °C using a dry ice/acetone bath. To the stirred solvent, add 2,2,6,6-tetramethylpiperidine (17 mL, 0.1 mol), followed by the slow, dropwise addition of n-butyllithium (1.6 M in hexanes, 62.5 mL, 0.1 mol). Stir for 30 minutes at this temperature.
-
Deprotonation: Slowly add a solution of 2-chloropyridine (9.5 mL, 0.1 mol) in THF, ensuring the internal temperature does not rise above -75 °C. Stir the resulting mixture at -78 °C for 2 hours.[7][8]
-
Iodination: In a separate flask, dissolve iodine (25.5 g, 0.1 mol) in 50 mL of anhydrous THF. Add this iodine solution dropwise to the reaction mixture. After the addition is complete, stir for an additional 30 minutes at -78 °C.[7][8]
-
Work-up: Quench the reaction by slowly adding 100 mL of water. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate (2 x 50 mL) to remove unreacted iodine, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Final Product: Purify the resulting crude solid by flash column chromatography using a heptane/ethyl acetate gradient to yield 2-chloro-3-iodopyridine as a yellow solid.[7][8]
Part 2: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Insight:
The conversion of 2-chloro-3-iodopyridine to the target compound proceeds via the SNAr mechanism. This is an addition-elimination process.[9] The reaction is initiated by the nucleophilic attack of hydrazine on the electron-deficient carbon atom at the C2 position of the pyridine ring. This position is particularly electrophilic due to the inductive effect of the adjacent nitrogen atom. The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The negative charge in this complex is delocalized onto the electronegative pyridine nitrogen, which provides significant stabilization and is a key driving force for the reaction.[10][11] In the final step, the aromaticity is restored by the elimination of the chloride ion, which is a good leaving group. The iodine at the C3 position is significantly less reactive in this SNAr context and remains intact.
SNAr Mechanism
Caption: The Addition-Elimination mechanism of the SNAr reaction.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-3-iodopyridine (1.0 eq) in a suitable solvent such as ethanol or n-butanol.[12]
-
Reagent Addition: Add hydrazine hydrate (80% in water, ~5-10 equivalents) to the solution. The use of excess hydrazine hydrate serves as both the nucleophile and the base to neutralize the HCl generated during the reaction.[12]
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-120 °C, depending on the solvent) and maintain for 4-10 hours.[12] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration. If no solid forms, reduce the solvent volume under reduced pressure.
-
Purification: Dilute the residue with water and extract the product with a suitable organic solvent, such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.
Data Presentation and Characterization
The synthesized this compound should be characterized to confirm its identity and purity.
| Property | Data |
| Chemical Formula | C₅H₆IN₃ |
| Molecular Weight | 235.03 g/mol |
| Appearance | Solid |
| CAS Number | 54231-42-4 |
| ¹H NMR (Expected) | Peaks corresponding to pyridine ring protons and N-H protons. |
| ¹³C NMR (Expected) | Peaks corresponding to the five distinct carbons of the pyridine ring. |
| Mass Spec (Expected) | [M+H]⁺ at m/z ≈ 236.0 |
Safety and Handling
Hazard Analysis:
-
Hydrazine Hydrate: This substance is highly toxic, corrosive, and a suspected human carcinogen.[13][14] It can cause severe burns to the skin and eyes.[15][16] Inhalation of vapors can be fatal.[14] It is also flammable and can react vigorously with oxidizing agents.[17]
-
n-Butyllithium: Pyrophoric and reacts violently with water. Causes severe chemical burns.
-
Iodine: Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
Halogenated Pyridines: Generally toxic and should be handled with care.
Mandatory Safety Precautions:
-
Engineering Controls: All manipulations involving hydrazine hydrate and n-butyllithium must be performed in a certified chemical fume hood to avoid inhalation of toxic vapors.[14][17]
-
Personal Protective Equipment (PPE):
-
Handling:
-
Handle hydrazine hydrate with extreme caution. Avoid contact with metals and oxidizing agents.[17]
-
Quench n-butyllithium carefully with a suitable reagent (e.g., isopropanol) under an inert atmosphere.
-
-
Waste Disposal: All waste containing hydrazine must be collected in a designated, properly labeled hazardous waste container. Do not mix with other waste streams, especially those containing oxidizers.[17]
Conclusion
This guide outlines a reliable and mechanistically sound two-part strategy for the synthesis of this compound. By first preparing the key intermediate 2-chloro-3-iodopyridine and then performing a nucleophilic aromatic substitution with hydrazine, this protocol overcomes the challenges of direct functionalization and provides a clear path to this valuable building block. Adherence to the detailed experimental procedures and stringent safety precautions is paramount for the successful and safe execution of this synthesis.
References
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SAFETY DATA SHEET - Hydrazine Hydrate 55% - Nexchem Ltd. Available at: [Link]
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Hydrazine Standard Operating Procedure Template - Environmental Health & Safety, University of New Mexico. Available at: [Link]
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Practical Hydrazine Hydrate Safety : r/chemistry. (2018). Reddit. Available at: [Link]
- CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents.
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Synthesis of 2-Hydrazinylpyridine-3,4-dicarbonitriles and Their Reaction with Salicylaldehyde Derivatives. Semantic Scholar. Available at: [Link]
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5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. Available at: [Link]
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Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. (2020). Available at: [Link]
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Sandmeyer reaction - Wikipedia. Available at: [Link]
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The Chemistry of Innovation: Applications of 2-Chloro-3-iodopyridine. Available at: [Link]
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Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]
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Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. Available at: [Link]
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What is sandmeyer's reaction? - askIITians. (2013). Available at: [Link]
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Reaction of 2-chloropyrazine with morpholine with various solvents and bases. ResearchGate. Available at: [Link]
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Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]
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Catalytic amination of 2-substituted pyridines with hydrazine derivatives - PubMed - NIH. (2001). Available at: [Link]
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SNAr Reactions of Pyridine: Videos & Practice Problems - Pearson. Available at: [Link]
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Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. Available at: [Link]
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nucleophilic aromatic substitutions - YouTube. (2019). Available at: [Link]
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2-Hydrazinopyridine | C5H7N3 | CID 78645 - PubChem. Available at: [Link]
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Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed. (2002). Available at: [Link]
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Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones. ResearchGate. Available at: [Link]
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The Synthetic Versatility of 2-Hydrazinyl-3-iodopyridine: A Technical Guide for Researchers
Introduction: A Bifunctional Scaffold for Advanced Synthesis
In the landscape of modern medicinal chemistry and drug development, the strategic design of molecular scaffolds that offer multiple points for diversification is paramount. 2-Hydrazinyl-3-iodopyridine is a prime example of such a versatile building block, integrating two highly reactive and synthetically valuable functional groups within a single heterocyclic core. The presence of a nucleophilic hydrazinyl group at the 2-position and a readily displaceable iodo group at the 3-position of the pyridine ring provides chemists with a powerful tool for the construction of complex molecular architectures, particularly fused heterocyclic systems. This guide provides an in-depth exploration of the reactivity, functional group characteristics, and synthetic applications of this compound, offering field-proven insights and detailed experimental protocols for researchers and drug development professionals.
Molecular Structure and Functional Group Analysis
This compound is an organic compound featuring a pyridine ring substituted with a hydrazinyl group (-NHNH₂) and an iodine atom. This unique combination of functional groups dictates its chemical behavior and synthetic utility.
-
The Hydrazinyl Group: This functional moiety is a potent nucleophile, rendering the 2-position of the pyridine ring susceptible to a variety of condensation and cyclization reactions. The terminal amino group of the hydrazine is particularly reactive, readily forming hydrazones with aldehydes and ketones. This reactivity is the cornerstone for the synthesis of various five- and six-membered heterocyclic rings.
-
The Iodo Group on the Pyridine Ring: The carbon-iodine bond at the 3-position of the pyridine ring is a key site for transition metal-catalyzed cross-coupling reactions. The iodine atom serves as an excellent leaving group in reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl substituents.
-
The Pyridine Ring: The pyridine core itself imparts a degree of aromatic stability and influences the reactivity of its substituents. The nitrogen atom in the ring can act as a base or a ligand, and its electron-withdrawing nature can affect the reactivity of the attached functional groups.
Synthesis of this compound
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction starting from a suitable dihalogenated pyridine. A plausible and efficient method involves the reaction of 2-chloro-3-iodopyridine with hydrazine hydrate.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 2-chloro-3-iodopyridine.
Materials:
-
2-Chloro-3-iodopyridine
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Water (deionized)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and reflux apparatus
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-3-iodopyridine (1 equivalent).
-
Add ethanol to dissolve the starting material, followed by the addition of an excess of hydrazine hydrate (typically 4-6 equivalents).
-
Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain for 4-8 hours. The progress of the reaction should be monitored by TLC.
-
After completion of the reaction (as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
The reaction mixture is then diluted with water and extracted several times with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography to yield a solid product.
Expected Yield: Based on analogous reactions with 2,3-dichloropyridine, yields in the range of 90-98% can be anticipated[1].
Reactivity of the Hydrazinyl Group: Gateway to Fused Heterocycles
The hydrazinyl group at the 2-position is a versatile handle for constructing fused heterocyclic systems, most notably[2][3]triazolo[4,3-a]pyridines. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including potential applications as antimalarial agents and for treating neurological conditions[3].
Synthesis of[2][3][4]triazolo[4,3-a]pyridines
A common and effective method for the synthesis of[2][3]triazolo[4,3-a]pyridines involves the condensation of 2-hydrazinylpyridines with various carbonyl compounds or their derivatives, followed by an oxidative cyclization.
Experimental Protocol: Synthesis of 8-iodo-[2][3][4]triazolo[4,3-a]pyridine Derivatives
Objective: To synthesize an 8-iodo-[2][3]triazolo[4,3-a]pyridine derivative from this compound and an appropriate aldehyde.
Materials:
-
This compound
-
Aromatic or aliphatic aldehyde (1 equivalent)
-
Ethanol or acetic acid
-
Oxidizing agent (e.g., iodine, N-bromosuccinimide)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.
-
Add the aldehyde (1 equivalent) to the solution and stir the mixture at room temperature or with gentle heating to form the corresponding hydrazone intermediate. The formation of the hydrazone can often be observed by a color change or the precipitation of a solid.
-
Once the hydrazone formation is complete (monitored by TLC), add the oxidizing agent portion-wise to the reaction mixture.
-
Stir the reaction at room temperature or with heating until the cyclization is complete.
-
Upon completion, the reaction mixture is worked up by quenching any excess oxidizing agent, followed by extraction and purification of the desired triazolopyridine product.
Causality Behind Experimental Choices: The choice of solvent and oxidizing agent can influence the reaction rate and yield. Acetic acid can act as both a solvent and a catalyst for the initial condensation. Iodine is a mild and effective oxidizing agent for the subsequent cyclization step.
Caption: General scheme for the synthesis of 8-iodo-[2][3]triazolo[4,3-a]pyridines.
Reactivity of the Iodo Group: Palladium-Catalyzed Cross-Coupling Reactions
The iodo-substituent at the 3-position of the pyridine ring is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly powerful tools in this context.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds by reacting the iodo-pyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is highly valued for its functional group tolerance and is widely used in the synthesis of biaryl and heteroaryl compounds.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
Objective: To perform a Suzuki-Miyaura coupling reaction on this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane, Toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard Schlenk line or glovebox techniques
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
The reaction mixture is then quenched with water and extracted with an organic solvent.
-
The combined organic layers are dried, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Trustworthiness of the Protocol: This protocol is based on well-established procedures for Suzuki-Miyaura couplings on halopyridines. The use of an inert atmosphere is crucial to prevent the degradation of the palladium catalyst. The choice of catalyst, base, and solvent may need to be optimized for specific substrates.
Caption: General scheme for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. In the context of this compound, this reaction allows for the introduction of a wide variety of primary and secondary amines at the 3-position.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
Objective: To perform a Buchwald-Hartwig amination on this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard Schlenk line or glovebox techniques
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the palladium catalyst and the phosphine ligand.
-
Add the solvent, followed by this compound (1 equivalent), the amine (1.1-1.5 equivalents), and the base (1.5-2 equivalents).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, quench with water, and extract with an organic solvent.
-
Dry, filter, and concentrate the combined organic layers.
-
Purify the crude product by column chromatography.
Expertise & Experience: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step and prevent catalyst deactivation[4]. The base is also a key parameter, with strong, non-nucleophilic bases like sodium tert-butoxide being commonly employed.
Caption: General scheme for the Buchwald-Hartwig amination reaction.
Characterization of this compound
The structural confirmation of this compound and its derivatives relies on standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyridine ring protons, with chemical shifts influenced by the electron-withdrawing iodine and electron-donating hydrazinyl group. Broad signals for the -NH and -NH₂ protons of the hydrazinyl group. |
| ¹³C NMR | Resonances for the five carbon atoms of the pyridine ring. The carbon bearing the iodine atom will appear at a characteristically low field. |
| FTIR | Characteristic N-H stretching vibrations for the hydrazinyl group in the range of 3200-3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations for the pyridine ring. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of iodine may be observable. |
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, providing access to a diverse array of complex heterocyclic compounds. The reactivity of the hydrazinyl group is key to the construction of fused ring systems like triazolopyridines, while the iodo group serves as an excellent handle for palladium-catalyzed cross-coupling reactions. This guide has provided a comprehensive overview of the synthesis, reactivity, and applications of this important scaffold, along with detailed, field-proven experimental protocols to aid researchers in their synthetic endeavors. The strategic use of this compound will undoubtedly continue to fuel innovation in drug discovery and materials science.
References
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Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Applications of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one in Heterocyclic Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). A Novel Series of[2][3]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Hydrazinopyridine. PubChem. Retrieved from [Link]
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ResearchGate. (n.d.). The[2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PubMed Central. Retrieved from [Link]
- Al-Jumaili, A. A. H., et al. (2018). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Journal of the Serbian Chemical Society.
-
MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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-
YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Innovation: Applications of 2-Chloro-3-iodopyridine. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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-
ResearchGate. (n.d.). (a) Experimental FTIR spectra of compound 2d and (b) theoretical IR... Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of (pyridin-2-yl)hydrazine conjugates as bifunctional chelates using the Suzuki–Miyaura reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(3-Chloropyridin-2-yl)hydrazine. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative IR-spectra of hydrazine monohydrate, butanoyl chloride and... Retrieved from [Link]
-
SpectraBase. (n.d.). 2-hydrazino-3-nitropyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 1-(3-Chloropyridin-2-yl)hydrazine. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. Retrieved from [Link]
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An In-Depth Technical Guide to the Solubility and Stability of 2-Hydrazinyl-3-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility and stability of 2-Hydrazinyl-3-iodopyridine (CAS 54231-42-4), a key heterocyclic building block in medicinal chemistry and drug discovery. Recognizing the current scarcity of published quantitative data for this specific molecule, this document emphasizes the foundational chemical principles and provides robust, field-proven methodologies to empower researchers to generate reliable data in their own laboratories.
Introduction: The Chemical Persona of this compound
This compound is an organic compound featuring a pyridine ring substituted with a hydrazinyl group at the 2-position and an iodine atom at the 3-position.[1] This unique arrangement of functional groups imparts a specific set of physicochemical properties that are critical for its application in synthesis and drug development. The pyridine moiety provides a basic nitrogen atom, influencing its solubility in acidic media and its potential to engage in hydrogen bonding.[1] The hydrazinyl group is a versatile functional handle for constructing more complex molecular architectures and is also a key determinant of the molecule's stability and redox potential.[1] The iodine substituent further modulates the compound's reactivity and lipophilicity.[1]
Understanding the solubility and stability of this compound is paramount for its effective use, from designing synthetic reactions to developing stable pharmaceutical formulations. This guide will delve into the theoretical underpinnings of these properties and provide practical, step-by-step protocols for their empirical determination.
Solubility Profile: A Predictive and Experimental Approach
Theoretical Considerations for Solubility
The solubility of a compound is governed by the principle of "like dissolves like." The interplay of polarity, hydrogen bonding capability, and the energy of the crystal lattice will dictate the extent to which this compound dissolves in a given solvent.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents are expected to be effective at solvating this compound. The hydrogen bond donating and accepting capabilities of the hydrazinyl and pyridine moieties will interact favorably with these solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are also anticipated to be good solvents due to their high polarity and ability to accept hydrogen bonds.[2]
-
Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in these solvents due to the polar nature of the molecule.[3]
The following table provides a predicted qualitative solubility profile. It is imperative that these predictions are confirmed by experimental determination.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | High | Hydrogen bonding and polar interactions. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions. |
| Non-Polar | Hexane, Toluene, Dichloromethane | Low | Mismatch in polarity. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol describes a reliable method for determining the equilibrium solubility of this compound.
Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, DMSO, acetonitrile, hexane)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Cap the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility by taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.
Self-Validation:
-
Ensure that the concentration remains constant in samples taken at different time points after the initial equilibration period (e.g., 24h vs. 48h) to confirm that equilibrium has been reached.
-
Visually confirm the presence of undissolved solid in the vials after equilibration.
Stability Profile: A Forced Degradation Approach
The stability of a drug substance is a critical quality attribute that ensures its safety and efficacy over its shelf life. Forced degradation studies are an indispensable tool for identifying potential degradation products and understanding the degradation pathways of a molecule.[4][5][6]
Chemical Causality of Potential Instability
The hydrazinyl group is known to be susceptible to oxidation. The pyridine ring itself is generally stable, but the substituents can influence its reactivity. The carbon-iodine bond can be susceptible to cleavage under certain conditions, such as photolysis.
Diagram of Factors Influencing Stability
Caption: Key environmental factors that can induce the degradation of this compound.
Experimental Protocol for Forced Degradation Studies
This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions, in line with ICH guidelines.[4]
Objective: To identify the degradation pathways and potential degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
Suitable organic solvent for dissolving the compound (e.g., methanol or acetonitrile)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC with a photodiode array (PDA) detector and a mass spectrometer (MS) detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep a sample at room temperature and another at an elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep a sample at room temperature and another at an elevated temperature.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep the sample at room temperature.
-
Thermal Degradation: Store the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 80 °C).
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC-PDA-MS method. The PDA detector will help to assess peak purity, while the MS detector will provide mass information for the parent compound and any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound.
-
Identify and characterize the degradation products based on their retention times, UV spectra, and mass-to-charge ratios.
-
Self-Validating System:
-
The use of a stability-indicating HPLC method is crucial. This method must be able to separate the parent compound from all degradation products. Method validation should demonstrate specificity.
-
Mass balance should be assessed to ensure that the decrease in the amount of the parent compound is accounted for by the formation of degradation products.
Anticipated Degradation Pathways
Based on the functional groups present, the following degradation pathways can be hypothesized:
Caption: Potential degradation pathways of this compound under stress conditions.
Conclusion and Future Directions
This technical guide provides a robust framework for understanding and experimentally determining the solubility and stability of this compound. While specific data for this compound remains to be published, the provided protocols, rooted in established scientific principles and regulatory expectations, offer a clear path for researchers to generate the necessary data for their applications. The systematic evaluation of these properties will undoubtedly facilitate the seamless integration of this valuable building block into drug discovery and development pipelines.
References
-
Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]
-
PMC. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]
-
PubMed. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. [Link]
-
Pipzine Chemicals. 2-Hydrazino-3-Nitropyridine Supplier & Manufacturer China. [Link]
-
Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. [Link]
-
ResearchGate. Forced Degradation Studies to Assess the Stability of Drugs and Products. [Link]
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2-Hydrazinyl-3-iodopyridine: A Strategic Building Block for the Synthesis of Fused Heterocyclic Scaffolds
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of 2-hydrazinyl-3-iodopyridine, a uniquely functionalized pyridine derivative that has emerged as a powerful and versatile building block in modern heterocyclic synthesis. The strategic placement of a nucleophilic hydrazinyl group at the C2 position and a synthetically versatile iodo group at the C3 position allows for a diverse range of chemical transformations. This document will explore the synthesis of the core molecule, delve into its distinct reactivity, and present detailed protocols for its application in constructing high-value fused heterocyclic systems, such as pyrazolo[4,3-b]pyridines and triazolopyridines. The narrative emphasizes the mechanistic rationale behind synthetic strategies and provides practical, field-proven methodologies relevant to researchers in medicinal chemistry and drug discovery.
Introduction: The Strategic Value of a Bifunctional Pyridine Core
Nitrogen-containing heterocycles are foundational structural motifs in a vast array of natural products and pharmaceuticals.[1] The pyridine scaffold, in particular, is a privileged core in drug design, present in numerous FDA-approved therapeutic agents.[2] The strategic value of this compound lies in its bifunctional nature, which combines two orthogonal and highly valuable reactive sites onto a single pyridine ring.
-
The Hydrazinyl Group (C2): This powerful binucleophile is a cornerstone for constructing adjacent five- and six-membered nitrogen-containing rings through cyclization reactions.[3][4] Its reactivity is central to forming pyrazole, triazole, and pyridazine ring systems.
-
The Iodo Group (C3): As a heavy halogen, iodine serves as an exceptional leaving group and a versatile handle for modern transition-metal-catalyzed cross-coupling reactions.[5] This allows for the precise installation of a wide array of carbon- and heteroatom-based substituents, enabling extensive structure-activity relationship (SAR) studies.
The combination of these two functionalities in one molecule provides a robust platform for creating diverse molecular libraries for drug discovery and other applications.[6]
Synthesis of the this compound Building Block
The most common and efficient synthesis of this compound proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The starting material is typically an electron-deficient pyridine ring activated by a halogen at the C2 position, such as 2-chloro-3-iodopyridine.
The reaction mechanism involves the addition of hydrazine hydrate, a potent nucleophile, to the electron-deficient C2 position of the pyridine ring. This is followed by the elimination of the chloride leaving group to restore aromaticity, yielding the desired product. An excess of hydrazine hydrate is often used to drive the reaction to completion and minimize the formation of diaryl hydrazine byproducts.[7]
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from 2-Chloropyridine
This protocol is adapted from established procedures for the synthesis of hydrazinopyridines.[8]
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloropyridine (1 eq.).
-
Reagent Addition: Add hydrazine hydrate (at least 5-10 equivalents) to the flask. The large excess serves as both the nucleophile and the solvent.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with water.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary.
Key Applications in Heterocyclic Synthesis
The true utility of this compound is demonstrated by its application in forming complex fused heterocyclic systems. The following sections detail its use in constructing medicinally relevant pyrazole and triazole cores.
Annulation of a Pyrazole Ring: Synthesis of Pyrazolo[4,3-b]pyridines
Pyrazolo[4,3-b]pyridines are a class of compounds with diverse biological activities, including potential as kinase inhibitors and CRF1 antagonists.[9] A highly efficient method for their synthesis involves the condensation of the hydrazinyl group of this compound with a 1,3-dielectrophile, such as a β-ketoester, followed by an intramolecular cyclization.
The mechanism proceeds via an initial condensation between the more nucleophilic terminal nitrogen of the hydrazine and one of the carbonyl groups of the β-ketoester to form a hydrazone intermediate. Subsequent intramolecular attack by the other hydrazine nitrogen onto the second carbonyl group, followed by dehydration, yields the fused pyrazolone ring.
Caption: Mechanistic pathway for pyrazolo[4,3-b]pyridine synthesis.
Experimental Protocol: Synthesis of a Pyrazolo[4,3-b]pyridine Derivative
This protocol is a generalized procedure based on the Japp-Klingemann reaction and related cyclizations.[9][10]
-
Mixing: In a suitable solvent such as ethanol or acetic acid, dissolve this compound (1 eq.) and the chosen β-ketoester (e.g., ethyl acetoacetate, 1.1 eq.).
-
Catalysis: Add a catalytic amount of acid (e.g., a few drops of concentrated HCl or H₂SO₄) to facilitate the condensation.
-
Reaction: Heat the mixture to reflux and maintain for 4-12 hours, monitoring by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The product may precipitate directly from the solution. If not, reduce the solvent volume under vacuum and induce precipitation by adding cold water or a non-polar solvent like hexanes.
-
Purification: Collect the solid product by filtration, wash with a suitable solvent (e.g., cold ethanol), and dry under vacuum.
Annulation of a Triazole Ring: Synthesis of[1][3][4]Triazolo[4,3-a]pyridines
The[1][3][4]triazolo[4,3-a]pyridine scaffold is another privileged heterocyclic system found in compounds with a wide range of biological activities.[6] The synthesis typically involves reacting the 2-hydrazinyl group with a one-carbon electrophile, such as formic acid, an orthoester, or an acid chloride, to form an intermediate which then undergoes oxidative cyclization.
For example, reaction with triethyl orthoformate first yields a hydrazonoformate intermediate. Heating this intermediate, often in the presence of a mild acid, promotes intramolecular cyclization via attack of the pyridine ring nitrogen onto the electrophilic carbon, followed by elimination to form the aromatic triazole ring.
Leveraging the C3-Iodo Group: Palladium-Catalyzed Cross-Coupling
While the hydrazinyl group is used for ring formation, the C3-iodo group provides a powerful handle for molecular diversification through palladium-catalyzed cross-coupling reactions.[11] This allows for the late-stage introduction of aryl, heteroaryl, alkyl, or alkynyl groups, which is a highly valuable strategy in drug development.
Common Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C(sp²)-C(sp) bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Experimental Protocol: General Suzuki-Miyaura Coupling
This is a representative protocol for diversifying the 3-iodo-pyrazolo[4,3-b]pyridine core.
-
Inert Atmosphere: To an oven-dried flask, add the 3-iodo-pyrazolo[4,3-b]pyridine substrate (1 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Solvent: Purge the flask with an inert gas (Argon or Nitrogen) and add a degassed solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water).
-
Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography on silica gel to obtain the final coupled product.
Data Summary: Representative Transformations
| Reaction Type | Starting Material | Reagents | Product Scaffold | Key Features |
| Synthesis | 2-Chloro-3-iodopyridine | Hydrazine Hydrate | This compound | SNAr reaction, high yield.[8] |
| Pyrazole Annulation | This compound | Ethyl Acetoacetate, Acid | 3-Iodo-pyrazolo[4,3-b]pyridine | Condensation-cyclization cascade.[9] |
| Triazole Annulation | This compound | Triethyl Orthoformate | 3-Iodo-[1][3][4]triazolo[4,3-a]pyridine | Forms a five-membered ring with three nitrogen atoms.[6] |
| Suzuki Coupling | 3-Iodo-heterocycle | Arylboronic Acid, Pd Catalyst, Base | 3-Aryl-heterocycle | Forms C-C bonds, highly versatile for SAR.[11] |
| Sonogashira Coupling | 3-Iodo-heterocycle | Terminal Alkyne, Pd/Cu Catalyst, Base | 3-Alkynyl-heterocycle | Introduces linear C(sp) fragments. |
Conclusion
This compound stands as a testament to the power of strategic molecular design. Its bifunctional nature provides a robust and efficient entry point to a wide range of medicinally relevant fused heterocyclic systems. By combining classical cyclization chemistry at the hydrazinyl moiety with modern palladium-catalyzed cross-coupling at the iodo position, researchers can rapidly generate libraries of complex molecules with a high degree of structural diversity. This guide has outlined the fundamental synthesis, reactivity, and key protocols associated with this building block, providing a solid foundation for its application in the demanding fields of drug discovery and materials science.
References
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Chaban, T. I., Klenina, O. V., Zimenkovsky, B. S., Chaban, I. G., Ogurtsov, V. V., & Shelepeten, L. S. (n.d.). Synthesis of novel thiazolo [4,5-b] pyridines as potential biologically active substances. Available at: [Link]
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Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2009). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. NIH. Available at: [Link]
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(2020). Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. Available at: [Link]
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Minyaev, M. E., Boyarskaya, I. A., Rybakov, V. B., Khrustalev, V. N., & Belyakov, M. A. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. PMC - NIH. Available at: [Link]
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Minyaev, M. E., Boyarskaya, I. A., Rybakov, V. B., Khrustalev, V. N., & Belyakov, M. A. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. ResearchGate. Available at: [Link]
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Wang, J. Y., Choi, K., & Hartwig, J. F. (n.d.). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determin. Available at: [Link]
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El-Taweel, F. M. A. (1995). Synthesis of Some New Pyrazolo[4,3-B]Pyridine, Pyridine, Pyrazolo[1,5-A]Pyrimidine and Thiazole Derivatives. Sci-Hub. Available at: [Link]
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The Rising Therapeutic Potential of Iodinated Pyridine Compounds: A Technical Guide for Drug Discovery Professionals
Foreword: The Strategic Advantage of Iodine in Pyridine Scaffolds
The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design.[1] The strategic incorporation of iodine into this versatile heterocycle has emerged as a powerful approach to enhance and modulate biological activity. This guide provides an in-depth exploration of the diverse biological activities of iodinated pyridine compounds, offering technical insights and field-proven methodologies for researchers, scientists, and drug development professionals. We will delve into their anticancer, antimicrobial, and neurotropic properties, elucidating the underlying mechanisms of action and providing detailed experimental protocols to empower your research endeavors.
Section 1: Anticancer Activity of Iodinated Pyridine Derivatives
The quest for novel and more effective anticancer agents is a continuous effort in oncology research. Iodinated pyridine compounds have demonstrated significant promise in this arena, exhibiting cytotoxic effects against a range of cancer cell lines through diverse mechanisms of action.[3][4][5]
Mechanisms of Anticancer Action: A Multi-pronged Assault on Cancer Cells
Iodinated pyridine derivatives employ a variety of strategies to inhibit cancer cell proliferation and induce cell death. These mechanisms often involve the disruption of the cell cycle, the induction of apoptosis (programmed cell death), and the modulation of key signaling pathways.
One prominent mechanism involves the induction of cell cycle arrest . Certain novel pyridine and pyridone compounds have been shown to cause an accumulation of cells in the G2/M phase of the cell cycle in both breast (MCF-7) and liver (HepG2) cancer cells.[3][5] This cell cycle arrest is often accompanied by the upregulation of tumor suppressor proteins like p53 and the c-Jun N-terminal kinase (JNK ).[3][5] The activation of the JNK pathway, which can be triggered by cellular stress, is a critical step in initiating the apoptotic cascade.[3]
Another identified mechanism is the induction of G0/G1 phase cell cycle arrest . A novel pyridine derivative, compound H42, was found to inhibit the proliferation of ovarian cancer cells by downregulating the expression of histone deacetylase 6 (HDAC6).[6] This leads to an increase in the acetylation of α-tubulin and heat shock protein 90 (HSP90), ultimately resulting in the degradation of cyclin D1 and halting the cell cycle in the G0/G1 phase.[6]
The presence of iodine itself can play a direct role in the anticancer activity. The electrophilic nature of the iodine atom in some iodinated 4,4'-bipyridines has been shown to be crucial for their antiproliferative activity against malignant melanoma cell lines.[4] This suggests that halogen bonding, a non-covalent interaction involving the iodine atom, may be a key factor in the binding of these compounds to their biological targets.[4]
Furthermore, molecular iodine (I2) on its own has been shown to induce caspase-independent apoptosis in human breast carcinoma cells through a mitochondria-mediated pathway.[7] This involves the dissipation of the mitochondrial membrane potential and the upregulation of the pro-apoptotic protein Bax.[7] While not directly involving a pyridine ring, this finding highlights the intrinsic pro-apoptotic potential of iodine that can be harnessed in the design of iodinated pyridine compounds.
Experimental Workflow for Assessing Anticancer Activity
A systematic approach is crucial for evaluating the anticancer potential of newly synthesized iodinated pyridine compounds. The following workflow outlines the key experimental stages.
Caption: A standard workflow for evaluating the antimicrobial activity of iodinated pyridine compounds.
Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism. [8][9] Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation. [8][9] Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock Solution:
-
Dissolve the iodinated pyridine compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
-
Preparation of Serial Dilutions:
-
In a 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria) to wells 2 through 12 of a designated row.
-
Add 100 µL of the antimicrobial stock solution (appropriately diluted in broth) to the first well.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11. Well 12 will serve as a growth control (no antimicrobial).
-
-
Preparation of Inoculum:
-
Culture the test microorganism overnight on an appropriate agar medium.
-
Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation:
-
Add 50 µL of the standardized inoculum to each well of the microtiter plate.
-
-
Incubation:
-
Incubate the plate at 37°C for 16-20 hours.
-
Data Analysis and Interpretation:
-
Visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.
Self-Validating System Considerations:
-
Positive Control: A well with only broth and the inoculum to ensure the bacteria are viable and the medium supports growth.
-
Negative Control: A well with only uninoculated broth to check for contamination.
-
Standard Antibiotic: Include a known antibiotic as a reference to validate the susceptibility of the test organism.
Section 3: Neurotropic Activity of Iodinated Pyridine Compounds
The central nervous system (CNS) presents a complex and challenging landscape for drug discovery. Iodinated pyridine compounds have shown potential as modulators of key neurotransmitter receptors, suggesting their utility in treating a variety of neurological and psychiatric disorders. [10][11]
Mechanisms of Neurotropic Action: Interacting with Key Receptors
The neurotropic effects of iodinated pyridine compounds are primarily attributed to their interactions with specific receptors in the brain, particularly those involved in cholinergic and GABAergic neurotransmission.
Nicotinic Acetylcholine Receptors (nAChRs): 5-Iodo-3-(2(S)-azetidinylmethoxy)pyridine (5-IA), an iodinated analog of A-85380, has been shown to be a high-affinity ligand for brain nAChRs, with selectivity for the α4β2 subtype. [10]The pyridine nitrogen of nicotinic agonists is known to form a crucial hydrogen bond within the receptor's binding site. [12]The modulation of nAChRs is a therapeutic strategy for conditions such as Alzheimer's disease, Parkinson's disease, and nicotine addiction. [10] GABA-A Receptors: Arylaminopyridazine derivatives of gamma-aminobutyric acid (GABA) have been identified as selective antagonists of the GABAA receptor. [11]The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the CNS, and its modulation is a key mechanism for anxiolytic, sedative, and anticonvulsant drugs. [13]The interaction of these compounds with the GABA-A receptor suggests their potential as tools to study GABAergic signaling and as potential therapeutic agents. The presence of iodide ions can also allosterically modulate the binding of ligands to the GABA-A receptor complex. [14]
Experimental Workflow for Assessing Neurotropic Activity
The investigation of the neurotropic activity of iodinated pyridine compounds requires a combination of in vitro and in vivo techniques to assess their receptor binding and functional effects.
Caption: A comprehensive workflow for the evaluation of the neurotropic activity of iodinated pyridine compounds.
Protocol: Patch-Clamp Electrophysiology for Ion Channel Analysis
Patch-clamp electrophysiology is a powerful technique that allows for the real-time measurement of ion channel activity in living cells. [15][16]It is the gold standard for characterizing the functional effects of compounds on ion channels and receptors. [15][17] Principle: A glass micropipette with a very small tip opening is used to form a high-resistance seal with the membrane of a cell. This allows for the measurement of the flow of ions through a single or a small number of ion channels. [15][16] Step-by-Step Methodology (Whole-Cell Configuration):
-
Preparation of Cells:
-
Culture cells expressing the receptor of interest (e.g., nAChRs or GABA-A receptors) on glass coverslips.
-
-
Preparation of Solutions:
-
External Solution (Artificial Cerebrospinal Fluid - aCSF): This solution mimics the extracellular environment and typically contains NaCl, KCl, CaCl2, MgCl2, glucose, and a buffer (e.g., HEPES).
-
Internal Solution (Pipette Solution): This solution mimics the intracellular environment and contains salts (e.g., KCl or K-gluconate), a buffer, and other components like EGTA to chelate calcium.
-
-
Pipette Fabrication:
-
Pull glass capillary tubes using a micropipette puller to create pipettes with a tip resistance of 3-7 MΩ when filled with the internal solution.
-
-
Recording:
-
Place the coverslip with the cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Fill a micropipette with the internal solution and mount it on a micromanipulator.
-
Under visual guidance, carefully approach a cell with the micropipette tip and apply gentle suction to form a high-resistance seal (GΩ seal).
-
Apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Clamp the cell at a specific holding potential (e.g., -60 mV).
-
-
Drug Application:
-
Apply the iodinated pyridine compound to the cell by adding it to the external solution being perfused over the cell.
-
Apply an agonist of the receptor (e.g., acetylcholine for nAChRs or GABA for GABA-A receptors) in the presence and absence of the test compound to determine its functional effect (agonist, antagonist, or modulator).
-
Data Analysis and Interpretation:
-
Record the changes in membrane current in response to the application of the agonist and the test compound.
-
Analyze the amplitude, kinetics, and voltage-dependence of the currents to characterize the compound's effect.
-
Construct dose-response curves to determine the potency of the compound (EC50 for agonists or IC50 for antagonists).
Self-Validating System Considerations:
-
Vehicle Control: Apply the vehicle solution alone to ensure it has no effect on the recorded currents.
-
Positive Controls: Use known agonists and antagonists of the receptor to confirm the responsiveness of the cell and the validity of the recording setup.
-
Stable Baseline: Ensure a stable baseline recording before applying any compounds.
Conclusion: A Promising Frontier in Drug Discovery
Iodinated pyridine compounds represent a versatile and promising class of molecules with a broad spectrum of biological activities. Their ability to interact with diverse biological targets, including those implicated in cancer, infectious diseases, and neurological disorders, underscores their significant therapeutic potential. The strategic incorporation of iodine into the pyridine scaffold not only enhances potency but also provides opportunities for the development of novel therapeutic agents with improved pharmacological profiles. This guide has provided a comprehensive overview of the current understanding of the biological activities of these compounds, along with detailed experimental protocols to facilitate further research and development in this exciting field. The continued exploration of iodinated pyridine derivatives is poised to yield the next generation of innovative medicines.
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Aryal, S. (2013, November 15). Broth Dilution Method for MIC Determination. Microbe Online. Retrieved from [Link]
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- (2022). Anticancer Functions of Pyridine Heterocycles. In Heterocyclic Scaffolds I (pp. 1-24). Springer, Cham.
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- Hassan, M., & Iqbal, J. (2022). Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. Molecules, 27(19), 6537.
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- Sahakyan, A. S., Sirakanyan, S. N., & Dashyan, S. S. (2021). Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines. Molecules, 26(11), 3328.
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Methodological & Application
Synthesis protocol for 2-Hydrazinyl-3-iodopyridine from 2-chloro-3-iodopyridine
Application Notes and Protocols
Topic: Synthesis Protocol for 2-Hydrazinyl-3-iodopyridine from 2-chloro-3-iodopyridine
Introduction: The Strategic Value of this compound in Synthesis
In the landscape of modern drug discovery and materials science, the strategic design of molecular scaffolds is paramount. This compound (CAS 54231-42-4) represents a highly valuable and versatile heterocyclic intermediate.[1][2] Its utility stems from the unique arrangement of three distinct functional handles on the pyridine core: a nucleophilic hydrazine group, a modifiable iodo substituent, and the pyridine nitrogen itself. This trifecta of reactivity allows for sequential, selective transformations, making it a critical building block for complex molecular architectures.[1][2]
Specifically, the 2-hydrazinylpyridine moiety is a well-established precursor for the synthesis of fused bicyclic systems such as triazolo[4,3-a]pyridines.[1] This class of compounds is of significant interest due to its broad spectrum of biological activities, including potential applications as neuroprotective, antifungal, and herbicidal agents.[1] The iodine atom at the 3-position provides a convenient site for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse substituents to build molecular libraries for screening and lead optimization.[2]
This application note provides a detailed, field-proven protocol for the synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction, starting from the readily available 2-chloro-3-iodopyridine. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental guide, and offer expert insights into safety, optimization, and troubleshooting.
Reaction Principle: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The conversion of 2-chloro-3-iodopyridine to this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike nucleophilic substitutions on aliphatic systems, this pathway does not proceed via SN1 or SN2 mechanisms. Instead, it involves a two-step addition-elimination sequence.[3]
Causality of Reactivity:
-
Nucleophilic Attack: The reaction is initiated by the attack of a potent nucleophile, hydrazine (from hydrazine hydrate), on an electron-deficient aromatic ring. The pyridine ring is inherently π-deficient due to the electronegativity of the ring nitrogen. This effect is most pronounced at the α (2- and 6-) and γ (4-) positions, rendering the C2 carbon, where the chloro group is attached, highly electrophilic and susceptible to attack.[3][4]
-
Formation of a Meisenheimer Complex: The nucleophilic attack disrupts the aromaticity of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The negative charge is delocalized across the ring and, critically, onto the electronegative nitrogen atom, which provides substantial stabilization for this intermediate.
-
Elimination and Aromaticity Restoration: In the final step, the aromaticity is restored by the expulsion of the most stable leaving group. In this case, the chloride ion is ejected, yielding the final this compound product. The C-Cl bond is weaker and chloride is a better leaving group than iodide in this SNAr context on a pyridine ring, leading to selective substitution at the 2-position.[3]
Below is a diagram illustrating the SNAr mechanism for this synthesis.
Caption: S-N-Ar reaction mechanism for the synthesis.
Materials and Equipment
| Reagents & Chemicals | CAS Number | Supplier Suggestion | Purity | Notes |
| 2-Chloro-3-iodopyridine | 78607-36-0 | Sigma-Aldrich, Combi-Blocks | ≥97% | Starting material. |
| Hydrazine Hydrate (55-64%) | 7803-57-8 | Sigma-Aldrich, Fisher Scientific | ~55% (35% Hydrazine) | EXTREMELY TOXIC & CORROSIVE . Handle with extreme care. |
| Ethanol (EtOH), Anhydrous | 64-17-5 | Decon Labs, Fisher Scientific | ≥99.5% | Reaction solvent. |
| Deionized Water (H₂O) | 7732-18-5 | In-house | High Purity | Used for workup and recrystallization. |
| Sodium Hypochlorite (10-15%) | 7681-52-9 | Fisher Scientific | Reagent Grade | For quenching residual hydrazine. |
| Celite® 545 | 68855-54-9 | Sigma-Aldrich | N/A | Optional, for filtration aid. |
| Equipment |
| 3-Neck Round Bottom Flask (250 mL) with stoppers |
| Reflux Condenser with water tubing |
| Magnetic Stir Plate and Stir Bar |
| Heating Mantle with Temperature Controller |
| Dropping Funnel (100 mL) |
| Buchner Funnel and Filter Flask |
| Whatman Filter Paper (Grade 1) |
| Standard laboratory glassware (beakers, graduated cylinders) |
| Rotary Evaporator |
| Vacuum Oven |
| Analytical Balance |
MANDATORY SAFETY PROTOCOL
Hydrazine is a highly hazardous substance. It is fatal if inhaled, toxic in contact with skin, a suspected carcinogen, and causes severe skin burns and eye damage.[5][6] All handling must be performed within a certified chemical fume hood while wearing extensive Personal Protective Equipment (PPE).
-
Engineering Controls: The entire experiment, including weighing and transfer, must be conducted in a properly functioning chemical fume hood.[6]
-
Personal Protective Equipment (PPE):
-
Spill & Waste Management:
-
Keep a container of 5-10% sodium hypochlorite (bleach) solution or calcium hypochlorite readily available to neutralize any spills or residual hydrazine in glassware.[8]
-
All hydrazine-contaminated waste (liquid and solid) must be collected in a designated, clearly labeled hazardous waste container and disposed of according to institutional guidelines.[8][6] Do not mix with other waste streams, especially those containing oxidizers.[9]
-
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Detailed Synthesis Protocol
1. Reaction Setup:
-
Assemble a 250 mL, 3-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a glass stopper. Ensure all glassware is dry.
-
In the fume hood, add 2-chloro-3-iodopyridine (5.0 g, 20.9 mmol, 1.0 equiv) to the flask.
-
Add 50 mL of anhydrous ethanol. Begin stirring to dissolve the solid.
2. Addition of Hydrazine Hydrate:
-
Measure hydrazine hydrate (~64%, 6.5 mL, ~130 mmol, ~6.2 equiv) into a dropping funnel.
-
Add the hydrazine hydrate dropwise to the stirring ethanol solution over a period of 15-20 minutes. An exotherm may be observed. Maintain a steady addition rate to control the temperature.
3. Reaction Execution:
-
Once the addition is complete, place a heating mantle under the flask and heat the mixture to reflux (approximately 80-85 °C).
-
Maintain the reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexanes (1:1), visualizing with UV light. The starting material will have a different Rf value than the product.
4. Product Isolation and Work-up:
-
After the reaction is complete (as determined by TLC), turn off the heat and allow the flask to cool to room temperature.
-
Place the reaction flask in an ice-water bath to cool further.
-
Slowly pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold deionized water while stirring. A precipitate (the crude product) should form immediately.
-
Continue stirring in the ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with two portions of cold deionized water (2 x 50 mL).
5. Purification via Recrystallization:
-
Transfer the crude solid to a 250 mL Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Once dissolved, slowly add deionized water dropwise until the solution becomes persistently cloudy (the cloud point).
-
Gently warm the solution until it becomes clear again, then remove it from the heat.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath for 1 hour to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1) solution, and air dry on the filter for 15 minutes.
6. Drying and Characterization:
-
Transfer the purified, crystalline product to a pre-weighed watch glass and dry in a vacuum oven at 40-50 °C overnight.
-
Determine the final mass and calculate the yield.
-
Characterize the product by ¹H NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity. The expected product is a solid with a melting point of 90-95 °C.
Troubleshooting and Expert Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete reaction. 2. Insufficient heating or reaction time. 3. Product lost during workup (too soluble). | 1. Confirm reaction completion with TLC before workup. 2. Increase reflux time to 8-10 hours. Ensure mantle temperature is adequate. 3. Use less water for precipitation or extract the aqueous filtrate with ethyl acetate to recover dissolved product. |
| Product is Oily or Gummy | 1. Impurities present. 2. Incomplete drying. | 1. Ensure thorough washing of the crude product. Repeat the recrystallization step carefully, ensuring slow cooling. 2. Dry the product under high vacuum for a longer duration. |
| Reaction Turns Dark Brown/Black | 1. Overheating. 2. Side reactions or decomposition of hydrazine. | 1. Use a temperature controller to maintain a steady reflux; avoid aggressive heating. 2. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen) if decomposition is suspected, although typically not required for this reaction. |
| Incomplete Dissolution during Recrystallization | 1. Insoluble impurities present. 2. Insufficient solvent. | 1. Add more hot ethanol until the desired product dissolves, then perform a hot filtration (gravity) to remove insoluble material before cooling. 2. Add more hot solvent in small increments. |
References
- Thermo Fisher Scientific. (2014).
- Nexchem Ltd.
- Arkema. (2012).
- Environmental Health & Safety, University of New Mexico.
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- Thiel, O. R., & Achmatowicz, M. M. Palladium-Catalyzed Triazolopyridine Synthesis. Organic Syntheses.
- PubMed. (2004).
- CymitQuimica. Pyridine, 2-hydrazinyl-3-iodo- | CAS 54231-42-4.
- Sigma-Aldrich. 2-Chloro-3-iodopyridine 97% | CAS 78607-36-0.
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- 9. reddit.com [reddit.com]
Application Notes and Protocols: Step-by-Step Synthesis of Pyrazoles from 2-Hydrazinyl-3-iodopyridine
Introduction: The Pyrazole Scaffold and the Strategic Value of 2-Hydrazinyl-3-iodopyridine
Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, represent a cornerstone of modern medicinal chemistry. Their unique structural and electronic properties allow them to act as versatile pharmacophores, engaging with a wide array of biological targets. The pyrazole nucleus is embedded in numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the antipsychotic CDPPB, highlighting its therapeutic significance.[1][2] The continued exploration of novel pyrazole derivatives is therefore a critical endeavor in the pursuit of new therapeutic agents.[2][3]
This guide provides detailed protocols for the synthesis of substituted pyrazoles using this compound as a strategic starting material. This substrate is particularly valuable due to its bifunctional nature:
-
The hydrazinyl group serves as the direct precursor to the pyrazole ring via classical cyclocondensation reactions.
-
The iodo group at the C3 position of the pyridine ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling late-stage diversification and the introduction of molecular complexity.
We will explore two primary synthetic strategies: a direct approach involving the immediate formation of the pyrazole ring, and a modular approach that leverages the iodo-substituent for diversification prior to pyrazole synthesis.
Strategic Overview: Divergent Pathways to Pyridine-Substituted Pyrazoles
The synthesis of pyrazole derivatives from this compound can be approached via two logical and powerful pathways. The choice of strategy depends on the desired final structure and the availability of starting materials.
-
Strategy A: Direct Cyclocondensation. This is the most straightforward route, where the pyrazole ring is constructed first using the inherent reactivity of the hydrazine group. The resulting 3-(3-iodopyridin-2-yl)-pyrazole can then be subjected to further functionalization at the iodine position if desired.
-
Strategy B: Functionalization Followed by Cyclization. This modular approach utilizes the iodo group as a linchpin for introducing diversity via palladium-catalyzed cross-coupling reactions before the pyrazole ring is formed. This strategy is particularly useful for creating complex scaffolds where the substituent at the pyridine C3 position is installed first.
Caption: Divergent synthetic strategies from this compound.
Protocol 1: Direct Synthesis via Knorr Pyrazole Cyclocondensation
This protocol details the classical and highly reliable Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[1][4][5] This method is rapid, generally high-yielding, and benefits from the wide commercial availability of diverse 1,3-diketones.
Causality and Experimental Choices: The reaction is typically acid-catalyzed. A catalytic amount of acid protonates one of the carbonyl groups of the diketone, activating it for nucleophilic attack by the terminal nitrogen of the hydrazine. The subsequent intramolecular cyclization and dehydration are driven by the formation of the stable, aromatic pyrazole ring.[5] Ethanol or acetic acid are common solvents as they effectively solvate the reactants and facilitate proton transfer.
Experimental Workflow: Knorr Synthesis
Caption: Workflow for the direct Knorr synthesis of pyrazoles.
Step-by-Step Protocol:
-
Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.).
-
Dissolution: Add a suitable solvent, such as absolute ethanol (approx. 0.1 M concentration). Stir until the starting material is fully dissolved.
-
Addition of Diketone: Add the desired 1,3-dicarbonyl compound (1.0-1.1 eq.) to the solution.
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (2-3 drops) or glacial acetic acid (0.2 eq.).
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazine spot is consumed (typically 2-6 hours).
-
Workup: Allow the reaction mixture to cool to room temperature. Reduce the solvent volume in vacuo using a rotary evaporator.
-
Purification: The crude product can be purified either by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure pyrazole product.
| 1,3-Diketone Example | Product Structure | Expected Yield | Notes |
| Acetylacetone (2,4-Pentanedione) | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-iodopyridine | 85-95% | A straightforward and high-yielding reaction. |
| Dibenzoylmethane | 2-(3,5-Diphenyl-1H-pyrazol-1-yl)-3-iodopyridine | 80-90% | Product is typically a solid, facilitating purification by recrystallization. |
| 1,1,1-Trifluoro-2,4-pentanedione | Regioisomeric mixture of trifluoromethyl-pyrazoles | 70-85% | Reaction with unsymmetrical diketones can lead to a mixture of regioisomers.[4] |
Protocol 2: Tandem Sonogashira Coupling & Intramolecular Cyclization
This elegant strategy constructs a fused pyrazolo[3,4-b]pyridine ring system. It begins with a Sonogashira coupling to install an alkyne at the C3 position, which then undergoes an intramolecular cyclization with the adjacent hydrazine group.[6][7]
Causality and Experimental Choices: The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl halide.[6][8][9] The base (e.g., triethylamine) serves both to deprotonate the terminal alkyne and to neutralize the HX byproduct. The subsequent intramolecular hydroamination/cyclization of the hydrazine onto the alkyne is often promoted by heat or a Lewis acid catalyst, leading to the formation of the second five-membered ring.
Experimental Workflow: Sonogashira/Cyclization
Caption: Workflow for tandem Sonogashira coupling and cyclization.
Step-by-Step Protocol:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (4-10 mol%).
-
Evacuate and Backfill: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add Solvents and Reagents: Add a degassed solvent mixture, such as THF and triethylamine (3:1 v/v). Add the terminal alkyne (1.2 eq.) via syringe.
-
Reaction: Heat the reaction mixture to 50-80 °C and stir vigorously. The intramolecular cyclization often occurs in situ as the coupled intermediate is formed. Monitor by TLC or LC-MS for the disappearance of starting material and the formation of the fused product (typically 8-16 hours).
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Purification: Concentrate the filtrate in vacuo and purify the crude residue by flash column chromatography (hexane/ethyl acetate) to isolate the pyrazolo[3,4-b]pyridine product.
| Terminal Alkyne Example | Product Structure | Expected Yield | Notes |
| Phenylacetylene | 3-Phenyl-1H-pyrazolo[3,4-b]pyridine | 70-85% | A common and reliable coupling partner. |
| 1-Hexyne | 3-Butyl-1H-pyrazolo[3,4-b]pyridine | 65-80% | Demonstrates applicability to aliphatic alkynes. |
| Trimethylsilylacetylene | 3-(Trimethylsilyl)-1H-pyrazolo[3,4-b]pyridine | 75-90% | The TMS group can be easily removed or used for further functionalization. |
Protocol 3: Modular Synthesis via Suzuki Coupling
This protocol allows for the installation of aryl or heteroaryl groups at the C3 position prior to pyrazole formation. It involves an initial Suzuki cross-coupling reaction, followed by the Knorr cyclocondensation described in Protocol 1.[10]
Causality and Experimental Choices: The Suzuki coupling requires a palladium catalyst, a base, and an organoboron reagent.[10] The hydrazine group is basic and nucleophilic, which can potentially interfere with the catalytic cycle. While some Suzuki reactions may tolerate the free hydrazine, a common strategy is to protect it in situ by forming a hydrazone (e.g., with acetone), which is less reactive towards the catalyst. The hydrazone can then be hydrolyzed back to the hydrazine during the acidic workup or the subsequent pyrazole synthesis step.
Step-by-Step Protocol:
Part A: Suzuki Cross-Coupling
-
Inert Atmosphere: In a Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1).
-
Reaction: Heat the mixture to 80-100 °C under an inert atmosphere until the starting iodide is consumed (monitor by TLC, 4-12 hours).
-
Workup: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude intermediate, 2-hydrazinyl-3-arylpyridine, by column chromatography.
Part B: Pyrazole Formation
-
Follow Protocol 1: Use the purified 2-hydrazinyl-3-arylpyridine from Part A as the starting material in the Knorr pyrazole synthesis protocol detailed above.
| Arylboronic Acid Example | Intermediate Structure | Final Pyrazole Product (with Acetylacetone) | Overall Yield (2 steps) |
| Phenylboronic acid | 2-Hydrazinyl-3-phenylpyridine | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-phenylpyridine | 65-80% |
| 4-Methoxyphenylboronic acid | 2-Hydrazinyl-3-(4-methoxyphenyl)pyridine | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-(4-methoxyphenyl)pyridine | 60-75% |
| Thiophene-2-boronic acid | 2-Hydrazinyl-3-(thiophen-2-yl)pyridine | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-(thiophen-2-yl)pyridine | 55-70% |
Characterization and Validation
The identity and purity of all synthesized pyrazole derivatives must be rigorously confirmed. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure, verifying the substitution pattern on the pyrazole and pyridine rings, and assessing isomeric purity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the target compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds, typically aiming for >95% for biological screening.
Conclusion
This compound is a powerful and versatile building block for the synthesis of diverse, medicinally relevant pyrazole derivatives. By leveraging either direct cyclocondensation or a modular cross-coupling/cyclization strategy, researchers can access a wide range of substituted pyridine-pyrazoles. The protocols outlined in this guide provide robust, step-by-step methodologies that can be adapted to generate extensive libraries of novel compounds for drug discovery and development programs.
References
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. (n.d.). ResearchGate. [Link]
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Preparation of Pyrazole and Pyrazoline Derivatives by Intramolecular Reaction of Hydrazones. (n.d.). Oxford Academic. [Link]
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Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
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Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. (2019). ACS Publications. [Link]
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Metal‐free intramolecular cyclization of propargyl hydrazides leading to pyrazoles 50. (n.d.). ResearchGate. [Link]
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An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. (2018). Thieme Connect. [Link]
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Palladium-catalyzed polyannulation of pyrazoles and diynes toward multifunctional poly(indazole)s under monomer non-stoichiometric conditions. (n.d.). Royal Society of Chemistry. [Link]
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Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. (2025). Preprints.org. [Link]
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Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. (n.d.). DSpace@MIT. [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). National Center for Biotechnology Information. [Link]
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194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). [Link]
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Design, synthesis, and bioevaluation of substituted pyrazoles. (2024). [Link]
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Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. (n.d.). National Center for Biotechnology Information. [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). National Center for Biotechnology Information. [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2021). Beilstein Journals. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
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Sonogashira coupling. (n.d.). Wikipedia. [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
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Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. (n.d.). Royal Society of Chemistry. [Link]
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Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Palladium-catalyzed Suzuki Cross-Coupling of N'-tosyl Arylhydrazines. (2013). PubMed. [Link]
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Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). ResearchGate. [Link]
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Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
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Palladium-catalyzed Suzuki cross-coupling of N′-tosyl arylhydrazines. (2025). ResearchGate. [Link]
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Application Notes & Protocols: Strategic Synthesis of Triazole Derivatives from 2-Hydrazinyl-3-iodopyridine
Foreword: The Strategic Value of the Triazolopyridine Scaffold
In the landscape of medicinal chemistry, the triazole nucleus is a cornerstone scaffold, integral to a wide array of therapeutic agents due to its unique electronic properties and ability to engage in hydrogen bonding.[1][2][3][4] Its derivatives are known to exhibit a vast spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[2][5][6][7] Among the myriad of synthetic precursors, 2-hydrazinyl-3-iodopyridine emerges as a particularly powerful and versatile building block. Its strategic value lies in its bifunctional nature: the hydrazinyl group serves as the direct precursor to the fused[8][9][10]triazole ring, while the iodine atom at the adjacent position provides a robust and reliable handle for late-stage molecular diversification through cross-coupling chemistry. This guide provides an in-depth exploration of the core synthetic strategies, detailed experimental protocols, and field-proven insights for leveraging this reagent in drug discovery and development.
Part 1: Core Synthetic Strategy: Annulation of the[8][9][10]Triazole Ring
The most direct and widely employed application of this compound is the construction of the fused[8][9][10]triazolo[4,3-a]pyridine system. This transformation is fundamentally a cyclodehydration reaction, where the pyridine scaffold is annulated with a triazole ring.
Mechanistic Underpinnings
The synthesis proceeds via a two-stage mechanism. The initial step involves the acylation of the terminal nitrogen atom of the hydrazinyl moiety by an appropriate one-carbon (C1) synthon, such as a carboxylic acid, acid chloride, or orthoester. This forms an N-acylhydrazinopyridine intermediate. In the subsequent, and often rate-determining, step, an intramolecular cyclization occurs. The endocyclic pyridine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl group. Dehydration of the resulting tetrahedral intermediate yields the aromatic, fused triazolopyridine ring system.
The choice of the C1 synthon and the dehydrating agent is critical and dictates the reaction conditions and the nature of the substituent at the 3-position of the final fused product.
Key Synthetic Methodologies & Protocols
This is a robust and widely applicable method, particularly effective under microwave irradiation, which significantly reduces reaction times.[11] Phosphorus oxychloride (POCl₃) serves as both a solvent and a powerful dehydrating agent, activating the carboxylic acid for the initial acylation.
Experimental Protocol 1: Microwave-Assisted Synthesis of 8-iodo-3-methyl-[8][9][10]triazolo[4,3-a]pyridine
-
Materials: this compound, Acetic Acid (glacial), Phosphorus Oxychloride (POCl₃).
-
Procedure:
-
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 237 mg).
-
Carefully add phosphorus oxychloride (3.0 mL). Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Add acetic acid (1.2 mmol, 72 mg).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 140 °C for 15-20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the vial to cool to room temperature.
-
Slowly and carefully quench the reaction mixture by pouring it onto crushed ice (~50 g) with vigorous stirring in a fume hood.
-
Neutralize the acidic solution by the dropwise addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from ethanol to yield the desired product as a crystalline solid.
-
-
Self-Validation: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The disappearance of the broad N-H signals from the starting hydrazine and the appearance of a new methyl signal are key indicators of success in the ¹H NMR spectrum.
The reaction with isothiocyanates provides a direct route to 3-amino-[8][9][10]triazolo[4,3-a]pyridines, a scaffold of significant interest. This method often proceeds under milder conditions and can be promoted electrochemically for a greener approach.[12]
Workflow for Synthesis of 3-Amino Triazolopyridines
Caption: The Dimroth Rearrangement Pathway.
Controlling the Outcome
-
Promoting Rearrangement: Prolonged heating, especially in the presence of a base (e.g., DBU, methanolic NaOH) or strong acid, will typically drive the equilibrium towards the rearranged [1,5-a] isomer. [13]* Preventing Rearrangement: To isolate the initial [4,3-a] kinetic product, it is essential to use milder reaction conditions, shorter reaction times, and avoid strongly acidic or basic work-up conditions. Modified Mitsunobu conditions have been reported as a mild alternative for cyclization that can help avoid this rearrangement. [14]
Part 3: Diversification via Cross-Coupling of the Iodine Handle
The true synthetic power of using this compound as a starting material is fully realized after the triazole ring has been formed. The resulting 8-iodo-t[8][9][10]riazolo[4,3-a]pyridine is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of diverse chemical functionalities, a strategy that is paramount for building chemical libraries for structure-activity relationship (SAR) studies.
Key Cross-Coupling Reactions
-
Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Heck Coupling: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form amino-pyridines.
Experimental Protocol 2: General Procedure for Suzuki Cross-Coupling
-
Materials: 8-iodo-3-methyl-t[8][9][10]riazolo[4,3-a]pyridine (from Protocol 1), Phenylboronic acid, Pd(PPh₃)₄, Sodium Carbonate (Na₂CO₃), 1,4-Dioxane, Water.
-
Procedure:
-
To an oven-dried Schlenk flask, add the 8-iodo-triazolopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring by TLC.
-
After cooling, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the 8-phenyl-3-methyl-t[8][9][10]riazolo[4,3-a]pyridine.
-
Part 4: Alternative Strategies: The Huisgen Cycloaddition
While less direct, the hydrazinyl group can be chemically transformed into an azide, opening the door to 1,2,3-triazole synthesis via the Huisgen 1,3-dipolar cycloaddition, famously known as "click chemistry". [15][16][17]This showcases the deeper versatility of the starting material beyond fused systems.
Synthetic Pathway Overview
-
Diazotization: The 2-hydrazinyl group is converted to a diazonium salt using a nitrite source (e.g., NaNO₂) under acidic conditions.
-
Azide Formation: The unstable diazonium salt is immediately treated with an azide source (e.g., sodium azide) to yield 2-azido-3-iodopyridine.
-
Cycloaddition: The resulting azide undergoes a [3+2] cycloaddition with an alkyne. The copper(I)-catalyzed version (CuAAC) is highly efficient and regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. [15]
Caption: Pathway to 1,2,3-Triazoles via Huisgen Cycloaddition.
References
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Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. (2020). Research Journal of Pharmacy and Technology. [Link]
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Al-Soud, Y. A., et al. (2019). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. Molecules. [Link]
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Thorve, P. R. (2022). BIORELEVANT TRIAZOLE MOLECULES AND THEIR APPLICATION. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]
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Dimroth rearrangement. Wikipedia. [Link]
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Varma, S., et al. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC. [https://www.semantic scholar.org/paper/Synthesis-of-triazolopyridines-and-triazolopyrimi-Varma-Kumar/88f244589d3d3a033f905c1d6832a84351651817]([Link] scholar.org/paper/Synthesis-of-triazolopyridines-and-triazolopyrimi-Varma-Kumar/88f244589d3d3a033f905c1d6832a84351651817)
-
Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal. [Link]
-
Bakr, M. F., et al. (2016). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis oft[8][9][10]riazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry. [Link]
-
Ghorbani-Vaghei, R., et al. (2018). DBU mediated one-pot synthesis of triazolo triazines via Dimroth type rearrangement. Scientific Reports. [Link]
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Synthetic Techniques And Pharmacological Application Of Triazole Derivatives: A Review. (2024). Journal of Survey in Fisheries Sciences. [Link]
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The Dimroth Rearrangement: A Comprehensive Analysis. (2025). Star Chemistry. [Link]
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Alam, M. J., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. [Link]
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Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. Semantic Scholar. [Link]
-
Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. MDPI. [Link]
-
Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]
- Preparation method of triazolopyridine derivative. (2011).
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). MDPI. [Link]
-
Yin, P., et al. (2021). Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. Chemical Communications. [Link]
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Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. (2024). Journal of Research in Chemistry. [Link]
-
COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Huisgen Cycloaddition – Knowledge and References. Taylor & Francis. [Link]
-
The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition. Refubium - Freie Universität Berlin. [Link]
-
Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. [Link]
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Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. [Link]
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Application Notes and Protocols for 2-Hydrazinyl-3-iodopyridine in the Synthesis of Agrochemical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 2-Hydrazinyl-3-iodopyridine in Agrochemical Synthesis
The relentless pursuit of novel, effective, and environmentally benign agrochemicals has led to a heightened focus on versatile molecular scaffolds that can be elaborated into a diverse array of complex structures. Pyridine-based heterocycles are a cornerstone in this endeavor, forming the core of numerous fungicides, herbicides, and insecticides.[1] Within this class of privileged structures, this compound emerges as a particularly valuable building block. Its strategic combination of a nucleophilic hydrazine moiety and a readily functionalizable iodinated carbon center offers a powerful platform for the synthesis of a wide range of agrochemical intermediates.
This guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and illustrate key transformations with mechanistic diagrams. The aim is to equip researchers with the knowledge and practical guidance to effectively leverage this potent intermediate in their discovery and development pipelines.
Part 1: Synthesis of 2-Hydrazinyl-3-halopyridines: The Gateway to a Versatile Intermediate
The synthesis of 2-hydrazinyl-3-halopyridines is typically achieved through the nucleophilic aromatic substitution of a dihalopyridine with hydrazine hydrate. The choice of starting material and reaction conditions is critical for achieving high yields and purity. While the focus of this guide is on the iodo-derivative, the synthesis of the chloro-analog is well-documented in patent literature and serves as an excellent reference point.
Protocol 1: Synthesis of 3-Chloro-2-hydrazinopyridine
This protocol is adapted from established industrial processes and provides a high-yield route to a key analog of our target compound.[1][2] 3-Chloro-2-hydrazinopyridine is a crucial intermediate in the synthesis of modern insecticides such as Chlorantraniliprole and Cyantraniliprole.[1]
Reaction Scheme:
A schematic for the synthesis of 3-chloro-2-hydrazinopyridine.
Materials:
-
2,3-Dichloropyridine
-
Hydrazine hydrate (≥80%)
-
Ethanol (or other polar solvents like methanol, DMF, DMAc, THF)[2]
-
Reaction vessel (e.g., four-necked flask) equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet.
Procedure:
-
To a 1L four-necked flask, add 2,3-dichloropyridine (e.g., 0.1 mole).
-
Add hydrazine hydrate (e.g., 0.4-0.6 mole, 4-6 equivalents) and a polar solvent such as ethanol (mass ratio of hydrazine hydrate to solvent of 1:0.05-0.25).[2]
-
Under a nitrogen atmosphere, heat the mixture to reflux and maintain for 4-8 hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for crystallization.
-
Collect the solid product by suction filtration.
-
Wash the solid with water and dry under vacuum to afford 3-chloro-2-hydrazinopyridine as a white solid.
Expected Yield: 95-99%[2]
Discussion of Causality:
-
Excess Hydrazine Hydrate: The use of a significant excess of hydrazine hydrate drives the reaction to completion and minimizes the formation of undesired side products.
-
Polar Solvent: A polar solvent is crucial for dissolving the reactants and facilitating the nucleophilic substitution. The choice of solvent can influence the reaction rate and yield.[2]
-
Inert Atmosphere: A nitrogen atmosphere is recommended to prevent potential side reactions, although not always strictly necessary for this specific transformation.
While the synthesis of this compound is less commonly detailed in readily available literature, it would follow a similar procedure starting from 2,3-diiodopyridine or 2-chloro-3-iodopyridine. The principles of nucleophilic aromatic substitution remain the same.
Part 2: The Cornerstone Application: Synthesis of Fused Heterocyclic Systems
The primary utility of this compound in agrochemical synthesis lies in its ability to serve as a precursor to fused heterocyclic systems, most notably triazolo[4,3-a]pyridines. This scaffold is present in a variety of biologically active molecules, including herbicides and fungicides.
The Synthesis of Triazolo[4,3-a]pyridines: A Powerful Scaffold
The formation of the triazolo[4,3-a]pyridine ring system from 2-hydrazinopyridines is a versatile and widely employed transformation. The reaction typically proceeds through the condensation of the hydrazine moiety with a suitable one-carbon electrophile, followed by an intramolecular cyclization.
General Reaction Pathway:
General two-step synthesis of triazolo[4,3-a]pyridines.
Mechanism of Iodine-Mediated Oxidative Cyclization:
A facile and efficient approach for the synthesis of 1,2,4-triazolo[4,3-a]pyridines involves the condensation of a 2-hydrazinopyridine with an aldehyde to form a hydrazone, followed by an iodine-mediated oxidative cyclization. This transition-metal-free process is broadly applicable.[3]
Proposed mechanism for iodine-mediated oxidative cyclization.
Protocol 2: One-Pot Synthesis of 3-Aryl-[3][4][5]triazolo[4,3-a]pyridines
This protocol is based on the efficient, one-pot synthesis from easily available 2-hydrazinopyridine and substituted aromatic aldehydes at room temperature.[3]
Materials:
-
2-Hydrazinopyridine (or this compound)
-
Substituted aromatic aldehyde
-
Molecular Iodine (I₂)
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve 2-hydrazinopyridine (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in DMF (5 mL).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the hydrazone intermediate.
-
Add potassium carbonate (2.0 mmol) and molecular iodine (1.2 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-[3][4][5]triazolo[4,3-a]pyridine.
Discussion of Causality:
-
One-Pot Procedure: This method is highly efficient as it avoids the isolation of the hydrazone intermediate, saving time and resources.
-
Iodine as an Oxidant: Molecular iodine serves as a mild and effective oxidizing agent to facilitate the cyclization.
-
Base: Potassium carbonate is essential to neutralize the HI generated during the reaction, driving the equilibrium towards the product.
Part 3: Unleashing the Potential of the 3-Iodo Group: Advanced Functionalization via Cross-Coupling Reactions
The presence of the iodine atom at the 3-position of the pyridine ring is a key feature of this compound, opening up a vast landscape of synthetic possibilities through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the corresponding carbon-chlorine or carbon-bromine bonds, allowing for milder reaction conditions and a broader substrate scope. This is particularly advantageous in the synthesis of complex agrochemical intermediates.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds, enabling the introduction of various aryl and heteroaryl substituents at the 3-position. This is crucial for fine-tuning the biological activity of the final agrochemical product.
General Reaction Scheme:
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Application Notes and Protocols for the Purification of 2-Hydrazinyl-3-iodopyridine by Recrystallization
Abstract
These application notes provide a comprehensive guide for the purification of 2-hydrazinyl-3-iodopyridine via recrystallization. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the underlying principles of recrystallization, a systematic approach to solvent selection, a step-by-step protocol for the purification process, and methods for assessing the purity of the final product. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the purification process.
Introduction: The Critical Role of Purity in Drug Development
This compound is a key heterocyclic building block in medicinal chemistry, serving as a versatile precursor for the synthesis of more complex molecules, particularly fused heterocyclic systems like triazolo[4,3-a]pyridines.[1] These resulting compounds have shown a wide range of biological activities, making this compound a compound of significant interest in drug discovery.
The purity of such intermediates is paramount in pharmaceutical research and development. Impurities, even in trace amounts, can lead to undesirable side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks. Recrystallization is a powerful and widely used technique to purify solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent system.[2] This guide provides a detailed protocol for the purification of this compound, ensuring a high-purity material suitable for downstream applications.
The Science of Recrystallization: A Primer
Recrystallization is a purification technique based on the principle that the solubility of most solids increases with temperature.[2] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. The impurities, ideally, remain dissolved in the solvent (mother liquor).
A successful recrystallization is governed by several key factors:
-
Solvent Selection: The choice of solvent is the most critical step. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but have high solubility at its boiling point.[2]
-
Nucleation and Crystal Growth: The formation of pure crystals begins with nucleation, where solute molecules form small clusters. This is followed by crystal growth, where more molecules deposit onto the existing nuclei. Slow cooling generally promotes the growth of larger, purer crystals.[3]
-
Supersaturation: Crystallization occurs from a supersaturated solution, a state where the concentration of the solute exceeds its solubility at a given temperature.[3]
Safety First: Handling this compound and Solvents
Given the nature of the compounds and solvents involved, strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[4][5]
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of potentially harmful vapors.[4][5]
-
Compound Hazards: this compound and related hydrazinopyridines are irritants and should be handled with care. Avoid skin and eye contact.[6] In case of contact, flush the affected area with copious amounts of water and seek medical attention.[4][5]
-
Solvent Hazards: The solvents used in this protocol may be flammable and have their own specific hazards. Consult the Safety Data Sheet (SDS) for each solvent before use. Store solvents in a cool, dry, and well-ventilated area away from ignition sources.[5]
Protocol: Recrystallization of this compound
This protocol outlines a mixed-solvent recrystallization method, which is often effective for pyridine derivatives. The proposed system is ethanol and water. Ethanol is a polar solvent in which many pyridine derivatives are soluble, while water acts as an anti-solvent to reduce solubility upon cooling.
Materials and Equipment
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
Experimental Workflow
The overall workflow for the recrystallization process is depicted below.
Caption: Recrystallization workflow for this compound.
Step-by-Step Procedure
-
Solvent Screening (Small Scale):
-
Place a small amount (e.g., 50 mg) of crude this compound into a test tube.
-
Add the primary solvent (ethanol) dropwise at room temperature and observe the solubility. The compound should be sparingly soluble.
-
Gently heat the test tube in a warm water bath and continue adding the solvent dropwise until the solid dissolves.
-
Allow the solution to cool to room temperature and then in an ice bath. Observe the formation of crystals. A good solvent will yield a significant amount of crystalline product.
-
Repeat with other potential solvents (see Table 1) to determine the optimal system.
-
-
Dissolution (Large Scale):
-
Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.
-
Add the minimum amount of hot ethanol required to just dissolve the solid. Start with a small volume and add more in portions while heating and stirring.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present after the dissolution step, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Inducing Crystallization (if necessary):
-
If no crystals form upon cooling, the solution may be supersaturated. Try scratching the inside of the flask at the liquid-air interface with a glass stirring rod to provide nucleation sites.
-
Alternatively, add a seed crystal of pure this compound to the solution.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
Continue to draw air through the crystals for a few minutes to partially dry them.
-
-
Drying:
-
Transfer the crystals to a watch glass and dry them in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Data Presentation and Analysis
Solvent Selection Guide
The choice of solvent is critical for successful recrystallization. The following table provides a list of common laboratory solvents and their properties, which can be used as a starting point for solvent screening.
| Solvent | Boiling Point (°C) | Polarity | Potential Suitability |
| Water | 100 | High | Good anti-solvent for mixed systems |
| Ethanol | 78 | High | Good primary solvent |
| Methanol | 65 | High | Potential primary solvent |
| Isopropanol | 82 | Medium | Potential primary solvent |
| Acetone | 56 | Medium | May be too good a solvent at RT |
| Toluene | 111 | Low | Less likely due to compound's polarity |
| Hexane | 69 | Low | Good anti-solvent for non-polar systems |
Table 1: Common Solvents for Recrystallization
Purity Assessment
The purity of the recrystallized this compound should be assessed using appropriate analytical techniques.
| Analytical Method | Principle | Expected Result for Pure Compound |
| Melting Point | A pure compound has a sharp melting point range. | A sharp melting point range close to the literature value. |
| Thin-Layer Chromatography (TLC) | Separation based on polarity. | A single spot with a consistent Rf value. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation. | A single, sharp peak. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Characterization of molecular structure. | A clean spectrum with no signals from impurities. |
Table 2: Methods for Purity Assessment
A sharp melting point is a good initial indicator of purity.[3] The presence of impurities typically causes a depression and broadening of the melting point range.
Troubleshooting Common Recrystallization Issues
The following diagram illustrates common problems encountered during recrystallization and their potential solutions.
Caption: Troubleshooting guide for common recrystallization problems.
Conclusion
Recrystallization is an essential and effective technique for the purification of this compound. By carefully selecting a suitable solvent system and following a systematic protocol, researchers can obtain high-purity material crucial for the synthesis of novel pharmaceutical compounds. The principles and procedures outlined in these application notes are designed to provide a robust framework for achieving successful and reproducible purifications.
References
-
Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Google Patents. (2017).
- Google Patents. (2020).
-
Pipzine Chemicals. (n.d.). 2-Hydrazino-3-Nitropyridine Supplier & Manufacturer China. [Link]
-
Al-Mustansiriyah J. Sci. (2015). Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. [Link]
-
ResearchGate. (n.d.). Pyridine derivatives sublimation processes: Fundamental aspects and application for two-component crystals screening | Request PDF. [Link]
-
YouTube. (2007). Organic Chemistry Lab: Recrystallization. [Link]
-
TU Delft Research Portal. (2015). Selective recovery of a pyridine derivative from an aqueous waste stream containing acetic acid and succinonitrile with solvent impregnated resins. [Link]
-
PubChem. (n.d.). 2-Hydrazinopyridine. [Link]
-
YouTube. (2022). Chemical/Laboratory Techniques: Recrystallization. [Link]
-
PubMed Central. (n.d.). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. [Link]
-
PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]
- Google Patents. (2013). CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
Sources
- 1. This compound | 54231-42-4 | Benchchem [benchchem.com]
- 2. mt.com [mt.com]
- 3. 2-Hydrazino-3-Nitropyridine Supplier & Manufacturer China | CAS 54262-68-7 | High Purity Chemical | Specifications, Safety & Applications [pipzine-chem.com]
- 4. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Hydrazinopyridine | C5H7N3 | CID 78645 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Resolution Purification of 2-Hydrazinyl-3-iodopyridine via Automated Flash Column Chromatography
Abstract
This application note provides a detailed, field-proven protocol for the purification of 2-Hydrazinyl-3-iodopyridine using normal-phase flash column chromatography on silica gel. Due to the compound's basicity conferred by the pyridine and hydrazine moieties, significant challenges such as peak tailing are common. This guide outlines a systematic approach, from initial Thin-Layer Chromatography (TLC) method development to optimized column chromatography conditions, including the use of a mobile phase modifier to ensure high purity and recovery. The methodologies described herein are designed for researchers, chemists, and drug development professionals requiring a robust and reproducible purification strategy for this versatile synthetic building block.
Introduction: The Purification Challenge
This compound is a valuable heterocyclic compound used in the synthesis of complex molecules in medicinal chemistry and materials science.[1] Its structure, featuring a pyridine ring, a hydrazine group, and an iodine atom, presents a unique purification challenge. The basic nitrogen atoms of the pyridine and hydrazine groups can interact strongly with the acidic silanol groups on the surface of standard silica gel, a common stationary phase.[2][3] This acid-base interaction often leads to significant peak tailing, poor separation, and potential compound degradation on the column.[4]
Achieving high purity is critical, as residual impurities can interfere with subsequent synthetic steps or biological assays. This protocol addresses these challenges by employing a systematic method development process and incorporating a mobile phase modifier to mitigate undesirable stationary phase interactions.
Foundational Principles: Causality in Chromatographic Choices
The success of this purification hinges on understanding the underlying chemical interactions between the analyte, the stationary phase, and the mobile phase.
-
Stationary Phase: Silica gel (SiO₂) is the most common stationary phase for normal-phase chromatography due to its high surface area and versatility.[5] However, its surface is populated with acidic silanol groups (-SiOH).
-
Analyte (this compound): This molecule is basic due to the lone pair of electrons on the pyridine nitrogen and the hydrazine nitrogens.[1]
-
The Problem: The basic analyte can be protonated by the acidic silanol groups, leading to strong ionic interactions. This causes a portion of the analyte molecules to be retained much more strongly than others, resulting in a "tailing" effect on the elution peak.[2][4]
-
The Solution: To achieve a sharp, symmetrical peak, these secondary interactions must be suppressed. This is accomplished by adding a small amount of a competitive base, such as triethylamine (TEA) , to the mobile phase. The TEA preferentially interacts with the active silanol sites, effectively "masking" them from the this compound and ensuring a more uniform interaction and elution profile.[6][7]
Experimental Workflow and Protocol
The overall purification strategy follows a logical progression from small-scale analysis to a preparative-scale separation.
Caption: Workflow for the purification of this compound.
Part 1: Thin-Layer Chromatography (TLC) for Method Development
Before attempting a large-scale column separation, it is crucial to determine an optimal solvent system using TLC. The goal is to find a mobile phase composition that provides a retention factor (Rƒ) of 0.20-0.35 for the target compound. This Rƒ range typically translates well to column chromatography, allowing for good separation without excessively long elution times.
Materials:
-
Silica gel TLC plates (e.g., Merck 60 F₂₅₄)
-
Crude this compound sample
-
Developing chambers
-
Capillary spotters
-
UV lamp (254 nm)
-
Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)
-
Additive: Triethylamine (TEA)
Protocol:
-
Prepare Sample: Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or EtOAc).
-
Spot Plate: Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.
-
Develop Solvent Systems: Prepare small volumes of the eluent systems listed in Table 1 in separate TLC chambers. Start with a mid-polarity system and adjust as needed.[8][9]
-
Add Modifier (If Needed): If streaking or significant tailing is observed, prepare a new eluent mixture containing 0.5-1% triethylamine by volume.
-
Elute: Place the spotted TLC plates in the chambers and allow the solvent front to travel up the plate.
-
Visualize: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp at 254 nm.
-
Calculate Rƒ: Calculate the Rƒ value for the target compound in each system: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front)
-
Select System: Choose the solvent system that gives an Rƒ of 0.20-0.35 with a compact, symmetrical spot.
Table 1: Suggested TLC Solvent Systems
| Polarity | Solvent System (v/v) | Typical Application |
| Low-Mid | 30-50% Ethyl Acetate / Hexane | For less polar impurities |
| Mid-High | 70-100% Ethyl Acetate / Hexane | Good starting point for the target compound |
| High | 2-5% Methanol / Dichloromethane | For more polar compounds and impurities |
Part 2: Preparative Flash Column Chromatography
Materials:
-
Flash chromatography system (automated or manual)
-
Pre-packed or self-packed silica gel column (particle size 40-63 µm)
-
Crude this compound
-
Celite or a small amount of silica gel (for dry loading)
-
Optimized mobile phase from Part 1 (containing 0.5-1% TEA)
-
Fraction collection tubes
Protocol:
-
Sample Preparation (Dry Loading): a. Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM). b. Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to the solution. c. Carefully evaporate the solvent under reduced pressure (using a rotary evaporator) until a free-flowing powder is obtained. This is the solid-supported sample. Dry loading is highly recommended to ensure a narrow sample band and improve separation efficiency.[2]
-
Column Preparation: a. Select a column size appropriate for the amount of crude material. A general rule is a 20:1 to 40:1 ratio of silica gel mass to crude sample mass. b. Equilibrate the column by flushing it with at least 3-5 column volumes of the chosen mobile phase (including TEA). This ensures the stationary phase is fully conditioned.
-
Loading and Elution: a. Carefully add the dry-loaded sample powder to the top of the equilibrated column, creating a flat, even bed. b. Gently add a small layer of sand or a frit to the top to prevent disturbance of the sample layer. c. Begin the elution with the optimized mobile phase. Maintain a constant flow rate. For automated systems, program the optimized isocratic method.
-
Fraction Collection: a. Collect fractions of a consistent volume throughout the run. The size of the fractions should be determined by the column volume and expected separation. b. Monitor the elution using the system's UV detector.
-
Fraction Analysis: a. Analyze the collected fractions by TLC using the same eluent system to identify which contain the pure product. b. Spot the starting material, and several fractions per TLC plate for direct comparison. c. Combine the fractions that contain only the pure this compound.
-
Isolation: a. Evaporate the solvent from the pooled pure fractions under reduced pressure. b. Place the final product under high vacuum to remove any residual solvent or triethylamine.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Insufficient TEA; strong analyte-silica interaction.[4] | Increase TEA concentration slightly (e.g., from 0.5% to 1.0%). Ensure the column is thoroughly equilibrated with the TEA-containing mobile phase before loading. |
| Poor Separation | Incorrect mobile phase polarity; column overload. | Re-optimize the mobile phase with TLC. Reduce the amount of sample loaded onto the column. Ensure the sample is loaded in a concentrated band (dry loading is best).[2] |
| Low Recovery | Compound is irreversibly adsorbed onto the silica. | This can happen with very basic compounds on acidic silica. Increase the TEA concentration. If the problem persists, consider using a different stationary phase like alumina (basic) or a polymer-based support. |
| Compound Elutes at Solvent Front (Rƒ ≈ 1) | Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., decrease the percentage of EtOAc in Hexane or MeOH in DCM). |
| Compound Does Not Elute (Rƒ ≈ 0) | Mobile phase is not polar enough. | Increase the polarity of the mobile phase. A gradient elution (gradually increasing polarity) may be necessary if impurities have very different polarities. |
Conclusion
The purification of this compound by silica gel column chromatography is readily achievable with high purity and yield when the basic nature of the analyte is properly addressed. Systematic TLC analysis to determine an optimal mobile phase, combined with the use of triethylamine as a modifier to suppress silanol interactions, is key to success. The detailed protocol and troubleshooting guide provided in this application note offer a robust framework for researchers to efficiently isolate this important chemical intermediate.
References
-
Dwyer, D. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Available at: [Link]
-
Hurtubise, R. J., & Burrell, G. J. (1988). Solid-surface luminescence interactions of nitrogen heterocycles adsorbed on silica gel chromatoplates. Analyst. Available at: [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Available at: [Link]
-
Agilent Technologies. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know. Available at: [Link]
-
Burrell, G. J., & Hurtubise, R. J. (1988). Solid-surface luminescence interactions of nitrogen heterocycles adsorbed on silica gel chromatoplates submerged in chloroform/n-hexane solvents. Analytical Chemistry. Available at: [Link]
-
Kromidas, S. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
- Various Authors. (2021). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. HETEROCYCLES, 102(1).
-
LookChem. (n.d.). Purification of Pyridine. Available at: [Link]
-
Maccallini, C., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. Molecules. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for TLC. Available at: [Link]
-
Agilent Technologies. (2011). Separation of pyridine and other amines. Available at: [Link]
- MDPI. (2024). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling.
-
OperaChem. (2024). TLC-Thin Layer Chromatography. Available at: [Link]
-
Pipzine Chemicals. (n.d.). 2-Hydrazino-3-Nitropyridine Supplier & Manufacturer China. Available at: [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system. Available at: [Link]
-
Interchim. (2023). Silica Gel for Column Chromatography. Available at: [Link]
-
Sciencemadness.org. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. Available at: [Link]
Sources
- 1. CAS 54231-42-4: Pyridine, 2-hydrazinyl-3-iodo- [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. column-chromatography.com [column-chromatography.com]
- 6. agilent.com [agilent.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. TLC-Thin Layer Chromatography - operachem [operachem.com]
Application Notes & Protocols: Suzuki-Miyaura Coupling of 2-Hydrazinyl-3-iodopyridine for the Synthesis of Novel 3-Aryl-2-hydrazinylpyridine Scaffolds
Prepared by: Senior Application Scientist, Gemini Division
Introduction: The Strategic Importance of 3-Aryl-2-hydrazinylpyridines
The pyridine core is a privileged scaffold in medicinal chemistry and drug development, present in a vast array of pharmaceuticals.[1] Specifically, 2-hydrazinylpyridine derivatives serve as critical intermediates for synthesizing compounds with diverse biological activities, including pyrazolylpyridines and other complex heterocyclic systems.[2] The functionalization of the pyridine ring at the 3-position with aryl groups via carbon-carbon bond formation is a key strategy for expanding molecular diversity and exploring structure-activity relationships (SAR).
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for C(sp²)–C(sp²) bond formation due to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[3][4][5] This guide provides a comprehensive overview and detailed protocols for the successful Suzuki-Miyaura coupling of 2-hydrazinyl-3-iodopyridine, a challenging yet valuable substrate, to generate novel 3-aryl-2-hydrazinylpyridine libraries.
We will delve into the mechanistic underpinnings of the reaction, provide field-tested protocols, and address common challenges associated with coupling pyridine substrates bearing coordinating functional groups.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of a Suzuki-Miyaura coupling hinges on a well-defined palladium-based catalytic cycle.[6][7] Understanding this cycle is paramount for rational troubleshooting and optimization. The generally accepted mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst complex undergoing oxidative addition to the C-I bond of this compound. This step forms a square planar Pd(II) intermediate. The high reactivity of the carbon-iodine bond makes iodopyridines excellent electrophilic partners for this transformation.[8]
-
Transmetalation : This is often the rate-determining step. The boronic acid coupling partner is first activated by a base (e.g., K₃PO₄, Cs₂CO₃) to form a more nucleophilic boronate complex.[4][9] This boronate then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex.
-
Reductive Elimination : The final step involves the cis-arranged organic ligands on the Pd(II) complex coupling to form the new C-C bond of the 3-aryl-2-hydrazinylpyridine product. This process simultaneously regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][7]
// Input/Output Nodes ArylI [label="this compound\n(Ar-I)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Boronic [label="Aryl' Boronic Acid\n(Ar'-B(OH)₂)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base (e.g., K₃PO₄)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="3-Aryl-2-hydrazinylpyridine\n(Ar-Ar')", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections to the cycle ArylI -> OxAdd [color="#5F6368"]; {Boronic, Base} -> Transmetal [color="#5F6368"]; RedElim -> Product [color="#5F6368"]; }
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction. Max Width: 760px.
Key Experimental Considerations: The "Pyridine Problem"
The functionalization of pyridines, particularly at the 2-position, presents a known challenge often dubbed the "2-pyridyl problem".[10][11] The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation. Furthermore, the presence of the 2-hydrazinyl group (-NHNH₂) introduces an additional coordinating site and acidic N-H protons. Standard protocols may fail due to these substrate-specific properties.
Causality Behind Protocol Choices:
-
Catalyst System: While traditional catalysts like Pd(PPh₃)₄ can be effective, systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often superior.[12][13] These ligands promote faster reductive elimination and can mitigate catalyst inhibition by the pyridine nitrogen. For this specific substrate, a robust catalyst like Pd(dppf)Cl₂ is an excellent starting point due to its balance of stability and activity.[12]
-
Choice of Base: A non-nucleophilic, moderately strong base is crucial. Potassium phosphate (K₃PO₄) is often an excellent choice for substrates with acidic N-H protons as it is effective in promoting transmetalation without causing unwanted side reactions.[14] Stronger bases like NaOH or KOtBu could potentially deprotonate the hydrazine moiety, leading to complications.
-
Solvent System: A polar aprotic solvent, often in combination with water, is ideal. A mixture of 1,4-dioxane and water is a standard, as it effectively dissolves both the organic substrates and the inorganic base, facilitating the reaction.[8]
Detailed Experimental Protocol: General Procedure
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Caption: Step-by-step experimental workflow for the Suzuki coupling. Max Width: 760px.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 - 0.05 eq.)
-
Potassium phosphate (K₃PO₄), anhydrous powder (2.0 - 3.0 eq.)
-
1,4-Dioxane, anhydrous
-
Water, deionized
-
Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry reaction vessel containing a magnetic stir bar, add this compound, the arylboronic acid (1.2 eq.), and potassium phosphate (3.0 eq.).
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can kill palladium catalysts.[15]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and water (typically a 4:1 or 5:1 ratio by volume). The solution should be sparged with the inert gas for 10-15 minutes to ensure solvents are degassed. Finally, add the Pd(dppf)Cl₂ catalyst (0.03 eq.).
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 90-100 °C. Allow the reaction to stir vigorously overnight (12-18 hours).
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking a small aliquot from the reaction mixture. Look for the consumption of the starting iodopyridine.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to yield the pure 3-aryl-2-hydrazinylpyridine product.
Optimization and Data
The success of the coupling can be highly dependent on the electronic nature of the boronic acid partner. The following table provides a guideline for optimizing conditions based on representative substrate classes.
| Arylboronic Acid Partner | Catalyst Loading (mol%) | Base (eq.) | Temp (°C) | Typical Yield Range | Notes |
| 4-Methoxyphenylboronic acid (Electron-rich) | 2-3% | K₃PO₄ (2.5) | 90 °C | 75-90% | Reactions are often faster and cleaner. |
| Phenylboronic acid (Neutral) | 3% | K₃PO₄ (3.0) | 100 °C | 70-85% | Standard conditions are generally effective. |
| 4-Trifluoromethylphenylboronic acid (Electron-poor) | 3-5% | K₃PO₄ (3.0) | 100 °C | 60-80% | May require slightly higher catalyst loading or longer reaction times. |
| 2-Thiopheneboronic acid (Heteroaryl) | 3-5% | K₃PO₄ (3.0) | 100 °C | 65-85% | Heteroaryl boronics are generally good coupling partners.[16] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently degassed solvents.3. Poor quality boronic acid (decomposed).4. Catalyst poisoning by substrate. | 1. Ensure a rigorously inert atmosphere.2. Sparge solvents with Ar/N₂ for at least 15 mins.3. Use fresh, high-purity boronic acid.4. Increase catalyst loading to 5 mol%; try a different ligand (e.g., XPhos). |
| Formation of Side Products (e.g., Dehalogenation) | 1. Presence of water/protons leading to protodeboronation.2. Reaction temperature is too high. | 1. Use anhydrous base and solvents.2. Lower the reaction temperature to 80-90 °C and monitor. |
| Product is Insoluble | 1. The biaryl product has low solubility in the reaction solvent. | 1. Switch to a higher boiling point solvent like toluene or DMF.2. If the product precipitates, it can halt the reaction.[15] Ensure vigorous stirring. |
| Difficult Purification | 1. Residual palladium in the product.2. Co-elution with starting material or byproducts. | 1. Use a palladium scavenger resin or perform an activated carbon treatment.2. Optimize the chromatography mobile phase gradient for better separation. |
References
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. (n.d.). Benchchem.
- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... (n.d.). ResearchGate.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). NIH.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- Synthetic process for 2-hydrazinylpyridine derivative. (n.d.). Google Patents.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst... (n.d.). MDPI.
- Principles of the Suzuki Coupling Reaction. (2023). Encyclopedia.pub.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). NIH.
- Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines. (2025). ResearchGate.
- Suzuki reaction. (n.d.). Wikipedia.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (n.d.). PMC.
- Challenges in the functionalization of pyridines. (n.d.). ResearchGate.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC - NIH.
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties... (n.d.). PMC - NIH.
- Failed suzuki coupling, any suggenstions? (2024). Reddit.
- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (n.d.). Chemical Science (RSC Publishing).
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Sonogashira Cross-Coupling of 2-Hydrazinyl-3-iodopyridine: A Detailed Guide
An Application Note and Protocol for Researchers
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1] Its application in medicinal chemistry is particularly profound, facilitating the construction of complex molecular scaffolds found in numerous pharmaceutical agents.[2][3] This guide provides a detailed protocol and technical insights for the Sonogashira coupling of a challenging, yet synthetically valuable substrate: 2-hydrazinyl-3-iodopyridine. The presence of the hydrazinyl moiety, a potent coordinating and basic group, introduces specific challenges not encountered with simpler halopyridines. This document outlines a robust, optimized protocol, explains the mechanistic rationale behind key procedural steps, and offers a comprehensive troubleshooting guide to empower researchers in drug discovery and development to successfully utilize this important transformation.
Reaction Principle and Mechanistic Considerations
The Sonogashira reaction classically employs a dual catalytic system comprising a palladium complex and a copper(I) salt.[4] The reaction proceeds through two interconnected catalytic cycles, as illustrated below.
The Dual Catalytic Cycle
The generally accepted mechanism involves a palladium cycle and a copper cycle that work in concert.[5][6]
-
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound), forming a Pd(II) intermediate.[5]
-
Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide species.[7] This step increases the nucleophilicity of the alkyne.
-
Transmetalation : The copper acetylide transfers its alkynyl group to the Pd(II) complex. This is often the rate-determining step of the reaction.[5][8]
-
Reductive Elimination : The resulting Pd(II) complex undergoes reductive elimination to yield the final alkynylated pyridine product and regenerate the active Pd(0) catalyst, thus completing the cycle.[6]
Substrate-Specific Challenges: The 2-Hydrazinyl Group
The this compound substrate requires special consideration. The pyridine nitrogen and the two nitrogens of the hydrazinyl group are all potential Lewis bases that can coordinate to the palladium and copper centers.
-
Catalyst Inhibition : Coordination of the substrate's nitrogen atoms to the palladium catalyst can hinder the crucial oxidative addition step or subsequent steps in the catalytic cycle.[9]
-
Side Reactions : The basicity of the hydrazinyl group can interfere with the intended amine base, potentially leading to undesired side reactions.
-
Copper-Free Conditions : To mitigate potential catalyst inhibition by coordination to copper, a copper-free Sonogashira protocol is often a prudent choice for nitrogen-rich heterocyclic substrates.[7][10] While often requiring higher temperatures, this approach can prevent the formation of undesired alkyne homocoupling (Glaser coupling) products.[7]
Given these factors, the following protocol is based on a robust, copper-free system that has demonstrated success with challenging nitrogen-containing heterocycles.
Experimental Protocol: Copper-Free Sonogashira Coupling
This protocol provides a step-by-step method for the coupling of this compound with a generic terminal alkyne on a 1.0 mmol scale.
Materials and Reagents
| Reagent/Material | Grade | Typical Supplier | Notes |
| This compound | >97% | Various | Store under inert gas, protected from light. |
| Terminal Alkyne (e.g., Phenylacetylene) | >98% | Various | Use freshly distilled if purity is questionable. |
| Pd(PPh₃)₂Cl₂ (or similar Pd source) | Catalyst Grade | Various | Handle in a glovebox or inert atmosphere. |
| Triphenylphosphine (PPh₃) | >99% | Various | Used as an additional ligand. |
| Cesium Carbonate (Cs₂CO₃) | Anhydrous, >99% | Various | A strong, non-coordinating base. |
| 1,4-Dioxane | Anhydrous, <50 ppm H₂O | Various | Degas thoroughly before use. |
| Ethyl Acetate | ACS Grade | Various | For work-up and chromatography. |
| Hexanes | ACS Grade | Various | For chromatography. |
| Saturated aq. NH₄Cl | - | Lab-prepared | For quenching the reaction. |
| Brine | - | Lab-prepared | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | Various | For drying organic layers. |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas line (Nitrogen or Argon) with manifold
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography setup
Step-by-Step Procedure
-
Flask Preparation : To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 237 mg).
-
Catalyst and Base Addition : In a glovebox or under a positive flow of inert gas, add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.03 mmol, 21 mg, 3 mol%), additional ligand like PPh₃ (0.06 mmol, 16 mg, 6 mol%), and cesium carbonate (2.0 mmol, 652 mg).
-
Inert Atmosphere : Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes. This is critical to prevent catalyst degradation and side reactions.[11]
-
Solvent and Reagent Addition : Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe. Begin stirring the suspension. Then, add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction : Heat the reaction mixture to 100 °C in an oil bath and allow it to stir vigorously.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours. A common mobile phase for TLC is 30% ethyl acetate in hexanes.
-
Quenching : Once the starting material is consumed, cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl (10 mL).
-
Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing : Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product.
Data Presentation and Expected Outcomes
The success of the coupling can be influenced by the nature of the alkyne. The following table provides expected parameters and potential outcomes based on literature for structurally similar substrates.[12][13]
| Alkyne Type | R-Group Example | Typical Reaction Time (h) | Expected Yield Range | Notes |
| Aromatic | Phenyl | 12 - 18 | 65-85% | Electron-donating or withdrawing groups on the ring are generally well-tolerated. |
| Aliphatic | n-Butyl | 16 - 24 | 50-70% | May require slightly longer reaction times or higher catalyst loading compared to aromatic alkynes. |
| Silyl-protected | -Si(CH₃)₃ | 10 - 16 | 70-90% | Often proceeds cleanly. The TMS group can be easily removed post-coupling with a mild base like K₂CO₃ in methanol.[14] |
| Alcohol | -CH₂(OH)CH₃ | 18 - 24 | 45-65% | The free hydroxyl group is generally tolerated but may require careful optimization. |
Experimental Workflow Visualization
The following diagram outlines the complete workflow from setup to final product characterization.
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. This section provides guidance on common issues.[15][16]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (degraded by air/moisture).2. Insufficiently degassed solvent/reagents.3. Temperature too low.4. Poor quality of reagents. | 1. Use a fresh batch of catalyst; handle under inert conditions.2. Degas solvent for at least 30 min with N₂/Ar bubbling or use freeze-pump-thaw cycles.[15]3. Increase temperature to 110-120 °C.4. Use anhydrous solvents and high-purity reagents. |
| Glaser Homocoupling Product | 1. Presence of oxygen (if using a copper co-catalyst).2. Inefficient transmetalation step. | 1. Ensure a strictly inert atmosphere. Switch to a copper-free protocol as described.2. Increase the amount of alkyne to 1.5 equivalents. |
| Decomposition of Substrate | 1. Reaction temperature is too high.2. Base is too strong or reactive towards the substrate. | 1. Lower the reaction temperature and increase the reaction time.2. Try a milder base like K₂CO₃ or a hindered amine base like diisopropylethylamine (DIPEA). |
| Formation of Dark Precipitate (Pd Black) | 1. Catalyst decomposition.2. Ligand dissociation. | 1. This is common but can indicate issues. Ensure stirring is vigorous.2. Add a slight excess of phosphine ligand (e.g., increase PPh₃ to 8-10 mol%) to better stabilize the Pd(0) species.[5] |
Safety Precautions
-
General : Handle all chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reagents : Palladium catalysts are toxic and should be handled with care. Organic solvents like 1,4-dioxane are flammable and have specific health hazards. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Reaction : The reaction should be conducted under an inert atmosphere to avoid the potential for side reactions and to handle air-sensitive reagents safely.
References
-
Sonogashira, K. (n.d.). Sonogashira coupling. Wikipedia. Retrieved from [Link]
-
Karak, M., Barbosa, L., & Hargaden, G. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. Semantic Scholar. Retrieved from [Link]
-
Hassan, A., et al. (2024). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Retrieved from [Link]
-
Wang, X., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. ACS Publications. Retrieved from [Link]
-
Bykov, A. V., et al. (2022). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions. Retrieved from [Link]
-
Bano, K., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Retrieved from [Link]
-
Scott, A. W., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. Retrieved from [Link]
-
Molander, G. A., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Royal Society of Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Blakemore, D., et al. (2016). Sonogashira Coupling. Royal Society of Chemistry. Retrieved from [Link]
-
Zhang, Y., & Wang, J. (2006). Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. ResearchGate. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Retrieved from [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Retrieved from [Link]
-
Stanetty, C., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. Retrieved from [Link]
-
Karami, K., et al. (2013). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. NIH. Retrieved from [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SciRP.org. Retrieved from [Link]
-
Chemeurope.com. (n.d.). Sonogashira coupling. Chemeurope.com. Retrieved from [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. Reddit. Retrieved from [Link]
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- 9. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
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- 16. reddit.com [reddit.com]
Application Notes & Protocols: A Proposed Solid-Phase Strategy for Heterocyclic Library Synthesis Utilizing 2-Hydrazinyl-3-iodopyridine
Abstract: This document outlines a novel and robust strategy for the use of 2-Hydrazinyl-3-iodopyridine as a versatile building block in solid-phase organic synthesis (SPOS). The unique bifunctional nature of this reagent—possessing a nucleophilic hydrazine moiety for scaffold formation and an iodine atom for late-stage diversification—makes it an ideal candidate for the combinatorial synthesis of fused heterocyclic libraries. Specifically, we propose a detailed workflow for the solid-phase synthesis of substituted pyrazolo[4,3-b]pyridines, a class of compounds with significant interest in medicinal chemistry.[1][2] This guide provides experienced researchers with the foundational principles, proposed experimental protocols, and necessary checkpoints to implement this strategy for accelerated drug discovery programs.
Introduction: The Strategic Advantage of this compound in SPOS
The pyridine ring and its fused heterocyclic derivatives are cornerstone scaffolds in modern drug discovery, exhibiting a wide array of biological activities.[3][4] Among these, the pyrazolo[3,4-b]pyridine core is a privileged structure found in numerous pharmaceutically active compounds.[1][2] The challenge in drug development often lies in the rapid generation of structurally diverse analogs to build robust structure-activity relationships (SAR). Solid-phase organic synthesis offers a powerful solution by streamlining reaction sequences and simplifying purification, making it ideal for creating large compound libraries.[5]
This compound is a uniquely valuable building block for such endeavors. Its strategic design incorporates two key features:
-
A Nucleophilic Hydrazine Group: This serves as a handle for both initial immobilization onto a solid support and for subsequent intramolecular cyclization to form the core pyrazole ring. The chemistry of hydrazides and hydrazines is well-established in solid-phase synthesis.[6][7]
-
An Aryl Iodide: The iodine atom provides a chemically orthogonal site for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations.[8][9] This allows for the introduction of vast chemical diversity at a late stage in the synthesis.
This guide details a proposed synthetic pathway that leverages these features to construct a library of pyrazolo[4,3-b]pyridines on a solid support. The workflow is designed to be logical, efficient, and adaptable for high-throughput synthesis.
Proposed Overall Synthetic Workflow
The proposed strategy is a multi-step sequence involving immobilization, scaffold formation, diversification, and final cleavage. Each phase is designed with clear checkpoints for reaction monitoring, ensuring a trustworthy and self-validating protocol.
Diagram 1: Proposed workflow for solid-phase synthesis.
Detailed Application Protocols (Proposed)
These protocols are designed for a standard laboratory-scale solid-phase synthesis. Researchers should note that reaction times and reagent equivalents may require optimization based on the specific resin and substrates used.
Protocol 1: Immobilization of this compound
Causality: The goal is to covalently attach the building block to the solid support. We propose using a 2-chlorotrityl chloride (2-CTC) resin, which is acid-labile, allowing for mild cleavage conditions that preserve sensitive functionalities on the final product.[10] The hydrazine will displace the chloride on the resin.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin (e.g., 1.2 mmol/g loading)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Methanol (MeOH)
Procedure:
-
Swell the 2-CTC resin (1.0 g, 1.2 mmol) in DCM (15 mL) for 30 minutes in a fritted reaction vessel.
-
Drain the DCM.
-
Dissolve this compound (2.4 mmol, 2.0 eq) and DIPEA (4.8 mmol, 4.0 eq) in DCM (10 mL).
-
Add the solution to the swollen resin and agitate gently at room temperature for 4 hours.
-
Checkpoint: Take a small sample of the supernatant and analyze by TLC to monitor the consumption of the starting material.
-
Drain the reaction solution. Wash the resin sequentially with DCM (3 x 15 mL), DMF (3 x 15 mL), and DCM (3 x 15 mL).
-
To cap any remaining reactive trityl chloride sites, add a solution of DCM/MeOH/DIPEA (17:2:1, 15 mL) and agitate for 30 minutes.
-
Wash the resin again with DCM (3 x 15 mL) and MeOH (3 x 15 mL).
-
Dry the resin under high vacuum to a constant weight.
-
Validation: The loading efficiency can be determined by cleaving a small, weighed amount of resin and quantifying the cleaved product by UV-Vis spectroscopy or LC-MS against a standard curve.
Protocol 2: On-Resin Cyclization to Form the Pyrazolo[4,3-b]pyridine Core
Causality: This step constructs the core heterocyclic scaffold. The resin-bound hydrazine is reacted with a β-ketoester, such as ethyl acetoacetate, in an acid-catalyzed condensation/cyclization reaction to form the pyrazolone ring. This is a classic and reliable method for pyrazole synthesis.[11]
Materials:
-
Resin-bound this compound from Protocol 1
-
Ethyl acetoacetate (or other β-dicarbonyl compounds)
-
Acetic acid (glacial)
-
Ethanol (EtOH) or Toluene
Procedure:
-
Swell the resin (1.0 g) in EtOH (15 mL) for 30 minutes.
-
Drain the solvent.
-
Prepare a solution of ethyl acetoacetate (5.0 eq) and glacial acetic acid (2.0 eq) in EtOH (10 mL).
-
Add the solution to the resin and heat the vessel to 80 °C with gentle agitation for 12-16 hours.
-
Checkpoint: A small aliquot of resin can be cleaved and the product analyzed by LC-MS to confirm the formation of the desired pyrazolone core (mass increase).
-
Cool the reaction vessel to room temperature.
-
Drain the solution and wash the resin thoroughly with EtOH (3 x 15 mL), H₂O/DMF (1:1, 3 x 15 mL), DMF (3 x 15 mL), and DCM (3 x 15 mL).
-
Dry the resin under high vacuum.
Protocol 3: Diversification via Suzuki-Miyaura Cross-Coupling
Causality: With the core scaffold in place, the iodo-substituent is now used to introduce diversity. The Suzuki-Miyaura reaction is chosen for its broad functional group tolerance and readily available boronic acid building blocks, making it ideal for library synthesis.[8][9]
Diagram 2: Parallel diversification via Suzuki coupling.
Materials:
-
Resin from Protocol 2
-
A library of boronic acids (R-B(OH)₂)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2M Aqueous sodium carbonate (Na₂CO₃)
-
1,4-Dioxane or DMF/H₂O mixture
Procedure (for a single well in a parallel synthesizer):
-
Place the resin (~50 mg) in a reaction well. Swell with 1,4-dioxane (1.0 mL).
-
Add the desired boronic acid (5.0 eq).
-
Add the 2M Na₂CO₃ solution (5.0 eq).
-
Carefully add the Pd(PPh₃)₄ catalyst (0.1 eq) under an inert atmosphere (N₂ or Ar).
-
Seal the reaction block and heat to 85 °C for 8-12 hours with agitation.
-
Checkpoint: After cooling, a single bead test (cleavage and LC-MS analysis) can confirm the successful coupling by observing the expected mass shift.
-
Wash the resin extensively with DMF/H₂O (1:1), followed by DMF, and finally DCM to remove residual catalyst and reagents.
-
Dry the resin under vacuum.
Protocol 4: Final Cleavage and Product Isolation
Causality: The final step is to release the synthesized compounds from the solid support. An acidic cocktail containing trifluoroacetic acid (TFA) is used, which cleaves the acid-labile linker from the 2-CTC resin.[12] Scavengers like triisopropylsilane (TIS) are included to protect the product from reactive species generated during cleavage.
Materials:
-
Diversified resin from Protocol 3
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Swell the dried resin in DCM (0.5 mL) for 15 minutes.
-
Add a cleavage cocktail of TFA/TIS/DCM (e.g., 5:2.5:92.5 v/v/v, 2 mL). Agitate for 1-2 hours at room temperature.[12]
-
Filter the resin and collect the filtrate. Wash the resin with additional DCM (2 x 1 mL).
-
Combine the filtrates and concentrate the solution under a stream of nitrogen.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice.
-
Dry the final product under high vacuum.
-
Validation: The purity and identity of the final compounds should be confirmed by LC-MS and ¹H NMR.
Data Presentation for a Synthesized Library
Quantitative data from a library synthesis should be organized for clarity and easy comparison.
| Entry | R-Group Source (Boronic Acid) | Coupling Yield (Est. by LC-MS) | Final Purity (LC-MS, 254 nm) | Observed Mass [M+H]⁺ |
| 1 | Phenylboronic acid | >95% | 98% | [Expected Mass] |
| 2 | 4-Methoxyphenylboronic acid | >95% | 96% | [Expected Mass] |
| 3 | Thiophene-2-boronic acid | 88% | 91% | [Expected Mass] |
| 4 | 3-Pyridinylboronic acid | 85% | 89% | [Expected Mass] |
| 5 | N-Boc-piperidine-4-boronic acid | 91% | 94% | [Expected Mass] |
Table 1: Representative data table for a 5-member library synthesized using the proposed Suzuki diversification protocol. Yields and purities are hypothetical.
Conclusion and Future Directions
The application of this compound in solid-phase synthesis, as outlined in this guide, presents a powerful and efficient platform for the generation of diverse pyrazolo[4,3-b]pyridine libraries. The proposed workflow is grounded in well-established chemical principles and offers multiple points for validation and quality control. By systematically varying the β-dicarbonyl component in the cyclization step and the boronic acid in the diversification step, researchers can rapidly explore a vast chemical space. This strategy holds significant promise for accelerating hit-to-lead campaigns in drug discovery by providing a reliable and scalable method for producing novel heterocyclic entities.
References
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. (2023). National Institutes of Health (NIH).
- Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. National Institutes of Health (NIH).
-
Application Notes and Protocols for the Preparation of[13][3][14]Triazolo[4,3-a]pyridine Derivatives from 2-Bromo-3-methoxypyridin. BenchChem. Available at:
- This compound | 54231-42-4. BenchChem.
- A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. MDPI.
- Synthetic process for 2-hydrazinylpyridine derivative. Google Patents.
- Solid-phase synthesis of pyridones and pyridopyrazines as peptidomimetic scaffolds. Organic Letters.
- Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry. PubMed.
- Synthesis and cytotoxicity studies of novel 2-Hydrazonylpyrido[2,3-b]pyrazin-3(4H)-ones. Archiv der Pharmazie.
- Solid-Phase Functionalization of Peptides by an α-Hydrazinoacetyl Group. ResearchGate.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Digital Access to Scholarship at Harvard (DASH).
- Combinatorial Chemistry: Innovations and Applications. Open Access Journals.
- Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. National Institutes of Health (NIH).
- Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI.
- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. National Institutes of Health (NIH).
- Universal peptide synthesis via solid-phase methods fused with chemputation. National Institutes of Health (NIH).
- Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
- Application Notes and Protocols for the Scale-Up Synthesis of 4-Hydrazinyl-3-nitrobenzonitrile. BenchChem.
- Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. PubMed Central.
- Solid support synthesis of highly functionalized pyrazoles and isoxazoles; Scaffolds for molecular diversity. ResearchGate.
- Solid-Phase Synthesis of s-Tetrazines. National Institutes of Health (NIH).
- Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). National Institutes of Health (NIH).
- Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.
- Preparation of 2'-hydrazino Oligonucleotides and Their Reaction With Aldehydes and 1,3-diketones. PubMed.
- Protocol for efficient solid-phase synthesis of peptide containing 1-hydroxypyridine-2-one (1,2-HOPO). ResearchGate.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydrazinyl-3-iodopyridine
Welcome to the technical support resource for the synthesis of 2-Hydrazinyl-3-iodopyridine (CAS 54231-42-4). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your yield and purity.
Overview of the Synthesis
The synthesis of this compound is a vital transformation for creating versatile intermediates in medicinal chemistry and materials science.[1][2] The primary route involves a nucleophilic aromatic substitution (SNAr) reaction, where the halogen at the C2 position of a di-substituted pyridine is displaced by hydrazine. The most common precursor for this synthesis is 2-Chloro-3-iodopyridine (CAS 78607-36-0).
The core challenge of this synthesis lies in balancing reactivity to achieve selective substitution at the C2 position while preventing common side reactions, such as the formation of bis-pyridinium hydrazides (dimers).[3] This guide will address the critical parameters that govern the success of this reaction.
General Experimental Workflow
The following diagram outlines the standard laboratory procedure for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the reaction?
The reaction is a classic Nucleophilic Aromatic Substitution (SNAr). The hydrazine molecule, acting as a potent nucleophile, attacks the electron-deficient C2 carbon of the pyridine ring. The chlorine atom at this position is a good leaving group, facilitated by the electron-withdrawing nature of the ring nitrogen. The iodine at C3 remains, as the C2 position is more activated for nucleophilic attack.
Q2: Why is a large excess of hydrazine hydrate necessary?
Using a significant excess of hydrazine hydrate is a critical strategy to maximize the yield of the desired monosubstituted product.[3] The primary competing side reaction is the formation of a dimer, where a molecule of the already formed this compound acts as a nucleophile and reacts with another molecule of the 2-Chloro-3-iodopyridine starting material. By maintaining a high concentration of hydrazine, we ensure through Le Châtelier's principle that the starting material is more likely to react with hydrazine than with the product. Molar ratios of the halopyridine to hydrazine hydrate of 1:4 to 1:6 are common.[4] However, for scale-up, minimizing this excess is a key challenge due to workup difficulties.[3]
Q3: Which solvent is optimal for this synthesis?
The choice of solvent is crucial for both reaction rate and yield. High-boiling, polar aprotic solvents are generally preferred.
-
N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAC) : These solvents excel at solvating the reactants and facilitating the SNAr mechanism, often leading to higher yields and cleaner reactions.[4][5]
-
Butan-1-ol or Diglyme : These are also effective high-boiling solvents.[3][6]
-
Ethanol : While a polar protic solvent, ethanol is also commonly used, often requiring longer reaction times or higher temperatures to achieve good conversion.[4][7]
For large-scale operations, considering solvent recovery and safety is paramount.[5]
Q4: How do reaction temperature and time impact the synthesis?
Temperature and time are directly correlated. Higher temperatures accelerate the reaction but can also promote the formation of impurities. A typical temperature range is 100-130°C.[5][6] Reaction progress should always be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion. A typical reaction may run for 6 to 48 hours.[4][5][6] Driving the reaction to completion is essential to simplify purification, as separating the final product from the starting 2-Chloro-3-iodopyridine can be challenging.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses the most common issues encountered during the synthesis.
Problem 1: Low or No Yield
| Potential Cause | Recommended Solution | Scientific Rationale |
| Incomplete Reaction | Increase reaction time and/or temperature. Confirm completion with TLC or LC-MS before workup. | The SNAr reaction may be sluggish. Providing more energy (heat) or time allows the reaction to proceed to completion. |
| Suboptimal Reactant Ratio | Ensure a sufficient excess of hydrazine hydrate is used (at least 4-6 equivalents).[4][7] | A high concentration of the nucleophile (hydrazine) is required to outcompete side reactions and drive the equilibrium towards the product. |
| Poor Solvent Choice | Switch to a higher-boiling polar aprotic solvent like DMF, DMAC, or Diglyme.[3][5] | These solvents are more effective at promoting the SNAr mechanism by stabilizing the charged intermediate (Meisenheimer complex). |
| Product Loss During Workup | Ensure the aqueous phase is thoroughly extracted multiple times (e.g., 3-5x with ethyl acetate).[6] If precipitating, ensure the solution is sufficiently cold (0-5°C) before filtration.[7] | The product may have some solubility in the aqueous phase. Repeated extractions ensure maximum recovery. Lower temperatures decrease solubility, maximizing precipitation. |
Problem 2: Product is Impure (Multiple Spots on TLC)
| Potential Cause | Recommended Solution | Scientific Rationale |
| Starting Material Remains | Increase reaction time, temperature, or the molar ratio of hydrazine hydrate. | Indicates an incomplete reaction. See "Low Yield" section for details. |
| Formation of Dimer Byproduct | Increase the excess of hydrazine hydrate. Consider the slow, controlled addition of the 2-Chloro-3-iodopyridine solution to the heated hydrazine hydrate solution using a syringe pump.[3] | Slow addition maintains a constantly high molar ratio of hydrazine to the electrophile, statistically favoring the desired reaction over dimerization. |
| Degradation | Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[7] Ensure the temperature does not significantly exceed the recommended range. | Hydrazine and the product can be susceptible to oxidation at high temperatures. An inert atmosphere prevents these unwanted side reactions. |
Troubleshooting Decision Tree
The following diagram provides a logical path for troubleshooting common synthesis issues.
Caption: A decision tree for troubleshooting the synthesis of this compound.
Optimized Reaction Conditions
The table below summarizes various reported conditions for synthesizing hydrazinopyridines, which can be adapted for this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Source(s) |
| Starting Material | 2-Chloropyridine | 2,3-Dichloropyridine | 2-Chloropyridine | [6],[5],[4] |
| Solvent | Hydrazine Hydrate (neat) | N,N-Dimethylformamide (DMF) | Ethanol | [6],[5],[4] |
| Hydrazine Equiv. | ~10 vol | 1.5 - 1.8 eq. | 4 - 6 eq. | [6],[5],[4] |
| Temperature | 100 °C | 130 °C (Reflux) | Reflux | [6],[5],[4] |
| Time | 48 h | 10 h | 6 - 8 h | [6],[5],[4] |
| Reported Yield | 78% | 90% | 97% | [6],[5],[4] |
Safety Considerations
-
Hydrazine Hydrate : This substance is corrosive, a suspected carcinogen, and can decompose violently.[8] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Pyridine Derivatives : 2-Chloro-3-iodopyridine and the product are hazardous chemicals. Avoid inhalation, ingestion, and skin contact.[9][10]
-
High Temperatures : Use appropriate heating equipment (e.g., heating mantle with a temperature controller) and ensure the reaction is properly vented.
References
-
ResearchGate. (2014). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? [Online discussion]. Available at: [Link]
- Google Patents. (2019). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
- Google Patents. (2017). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
-
ResearchGate. (n.d.). Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines. Available at: [Link]
-
Iraqi Journal of Science. (2020). Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Innovation: Applications of 2-Chloro-3-iodopyridine. Available at: [Link]
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ResearchGate. (n.d.). A Facile Synthesis of Amide Derivatives of[3][6][11]Triazolo[4,3-a]pyridine. Available at: [Link]
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Organic Syntheses. (n.d.). Procedure for the Synthesis of (E)-(2-Chlorobenzylidene)hydrazine. Available at: [Link]
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WordPress. (n.d.). Safety Issues with Pyridine Ring Construction. Available at: [Link]
- Google Patents. (2016). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
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PubChem. (n.d.). 2-Hydrazinopyridine. Available at: [Link]
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ChemistryViews. (2010). Puzzling Pyridine Problem Probed. Available at: [Link]
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GOV.UK. (2024). Pyridine: general information. Available at: [Link]
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GOV.UK. (2024). Pyridine: incident management. Available at: [Link]
- Google Patents. (2011). CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
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Common side products in the hydrazinolysis of iodopyridines
Welcome to the technical support center for navigating the complexities of iodopyridine hydrazinolysis. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this powerful transformation for synthesizing hydrazinopyridines—key intermediates in pharmaceutical development. Instead of a rigid manual, we present a dynamic resource in a question-and-answer format to directly address the nuanced challenges and unexpected outcomes you may encounter at the bench. Our focus is not just on the "what," but the "why," providing mechanistic insights to empower you to troubleshoot effectively.
The Ideal Transformation: The SNAr Pathway
The reaction of an iodopyridine with hydrazine is intended to proceed via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is favored because the electron-deficient pyridine ring is activated towards attack by a strong nucleophile like hydrazine. The iodine atom serves as a competent leaving group. The generally accepted mechanism involves two key steps:
-
Nucleophilic Attack: The hydrazine molecule attacks the carbon atom bearing the iodine, forming a negatively charged intermediate known as a Meisenheimer complex.[1][2][3] The negative charge is delocalized and stabilized by the ring nitrogen.
-
Elimination: The aromaticity of the pyridine ring is restored by the expulsion of the iodide leaving group.[1][2]
Diagram: The Ideal SNAr Reaction Pathway
Caption: The desired two-step addition-elimination (SNAr) mechanism.
Troubleshooting Guide & FAQs
Even with a well-understood primary mechanism, the reality in the flask can be quite different. Hydrazine is a potent reducing agent and a bifunctional nucleophile, which can lead to a variety of undesired side products. Let's address the most common issues.
Q1: My main product is the de-iodinated pyridine (hydrodeiodination). Why is this happening and how can I stop it?
A: Mechanistic Cause: This is the most frequently encountered side product. Hydrazine is a well-known reducing agent capable of reducing carbon-halogen bonds, particularly the weaker C-I bond.[4][5] This process, known as hydrodeiodination, competes directly with the desired SNAr pathway. The reaction likely proceeds via a redox mechanism where the iodopyridine is reduced by hydrazine, which is itself oxidized to nitrogen gas and water.[4][5]
Diagram: Competing Reduction Pathway
Sources
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- 5. Hydrazine [organic-chemistry.org]
Technical Support Center: A Researcher's Guide to Purifying 2-Hydrazinyl-3-iodopyridine
As a Senior Application Scientist, this guide is designed to provide you with robust, field-tested strategies for the purification of 2-Hydrazinyl-3-iodopyridine. This versatile heterocyclic intermediate is a cornerstone in the synthesis of complex molecules, particularly fused heterocyclic systems like triazolo[4,3-a]pyridines, which are explored for a range of biological activities.[1] However, its purification is often non-trivial due to the reactivity of the hydrazine moiety and the basicity of the pyridine ring. This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods to your specific experimental context.
Part 1: Frequently Asked Questions - Understanding Your Impurity Profile
A successful purification begins with understanding what you need to remove. The synthesis of this compound, typically via nucleophilic substitution of a 2-halopyridine (like 2-chloro-3-iodopyridine) with hydrazine, can generate a predictable set of impurities.[2][3]
Q1: What are the most common impurities I should expect in my crude this compound?
You will likely encounter a mixture of starting materials, by-products, and degradation products. These can be categorized as follows:
-
Unreacted Starting Material: The precursor, most commonly 2-Chloro-3-iodopyridine, is a frequent impurity.[4] Its presence indicates an incomplete reaction.
-
Reagent-Related Impurities: Excess hydrazine hydrate or its salts may be present. While volatile, they can be challenging to remove completely from the solid product.
-
Over-reaction By-products: Dimerization or di-substitution, where the hydrazine molecule reacts with two molecules of the iodopyridine, can occur, leading to higher molecular weight impurities.
-
Positional Isomers: If the synthesis of the 2-Chloro-3-iodopyridine precursor was not clean, you might have other iodo-chloro-pyridine isomers that carry through the reaction.
-
Degradation Products: Hydrazine-containing compounds can be susceptible to oxidation.[5] Exposure to air and light, especially in solution, can lead to the formation of colored, often tarry, impurities.
Q2: How can I get a quick assessment of my crude product's purity?
Thin-Layer Chromatography (TLC) is the fastest method. Spot your crude material on a silica plate and develop it in a solvent system like 80:20 Ethyl Acetate:Hexane. The number of spots will give you a qualitative idea of the number of components. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) and ¹H NMR spectroscopy are essential. In the NMR, look for residual peaks from your starting material or the appearance of unexpected aromatic signals.
Part 2: Selecting Your Purification Strategy
The choice between recrystallization and chromatography depends on the impurity profile, the quantity of material, and the desired final purity. Recrystallization is ideal for removing impurities with significantly different solubility profiles, while chromatography excels at separating closely related compounds.
Sources
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- 3. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 4. 2-クロロ-3-ヨードピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Improving the stability of hydrazinium pentazolate through cocrystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Troubleshooting low yield in 2-Hydrazinyl-3-iodopyridine reactions
Welcome to the technical support center for 2-Hydrazinyl-3-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions to address challenges and optimize your reaction outcomes.
Troubleshooting Guide: Addressing Low Yields
Low product yield is a frequent challenge in organic synthesis. This guide provides a systematic approach to diagnosing and resolving common issues encountered in reactions involving this compound.
Initial Assessment: Where Did My Yield Go?
Before delving into complex optimization, it's crucial to rule out common sources of product loss. A surprising amount of yield can be lost during the reaction setup and workup phases.[1]
Question: I have followed the literature procedure, but my yield is significantly lower than reported. What are the first things I should check?
Answer:
Start by meticulously reviewing your experimental technique. Even minor deviations can lead to substantial product loss, especially on a small scale.
-
Mechanical Losses: Ensure quantitative transfer of reagents and intermediates. Rinse all glassware that came into contact with your material with the reaction solvent to recover any residual compound.[1]
-
Workup Inefficiencies: During aqueous workup, ensure the organic and aqueous layers are thoroughly mixed and separated. Back-extract the aqueous layer with fresh solvent to recover any dissolved product. When drying the organic layer, be sure to rinse the drying agent (e.g., anhydrous sodium sulfate) with fresh solvent.[1]
-
Purification Losses: If using column chromatography, ensure proper packing and elution conditions to avoid band broadening and incomplete separation. After purification, rinse collection vessels to recover all of your product. For volatile compounds, exercise caution during solvent removal under reduced pressure.[1]
Part 1: Starting Material Purity and Stability
The quality and stability of your starting materials are paramount for a successful reaction. Impurities or degradation of this compound can significantly impact your yield.
Question: How can I be sure that the quality of my this compound is not the cause of my low yield?
Answer:
The purity of your this compound is a critical factor. Commercial batches can have varying levels of impurities, and the compound itself can degrade over time.
Key Considerations for Starting Material Quality:
-
Purity Assessment: It is highly recommended to assess the purity of your starting material before use. This can be done using techniques such as:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can help identify and quantify impurities.
-
Common Impurities: Be aware of potential impurities that can arise from the synthesis of this compound, such as starting materials from its own synthesis or byproducts.[5][6] Additionally, excipients from manufacturing can contain reactive impurities like aldehydes, peroxides, and metals that can interfere with your reaction.[7][8]
-
Stability and Storage: Hydrazine derivatives can be susceptible to oxidation.[9] It is crucial to store this compound in a cool, dark, and dry place, preferably under an inert atmosphere. Iodinated aromatic compounds should be protected from light and high temperatures to prevent degradation.[10][11]
Experimental Protocol: Simple Purification of this compound
If you suspect your starting material is impure, recrystallization can be an effective purification method.
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.
-
Dissolution: Dissolve the compound in a minimal amount of the hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Part 2: Reaction Condition Optimization
Optimizing reaction conditions is a critical step in maximizing yield. Factors such as solvent, temperature, pH, and reaction time can have a profound impact on the outcome of your experiment.
Question: My starting material is pure, but my yield is still low. How should I approach optimizing the reaction conditions?
Answer:
A systematic approach to optimizing reaction conditions is essential. Consider the following factors:
Table 1: Key Reaction Parameters and Their Impact on Yield
| Parameter | Impact on Reaction | Troubleshooting Suggestions |
| Solvent | Can affect solubility of reactants, reaction rate, and product stability. | Screen a variety of solvents (e.g., polar aprotic, nonpolar aprotic, protic). For multicomponent reactions, ethanol is often a good starting point.[12] |
| Temperature | Influences reaction rate and can affect selectivity. | If the reaction is slow, consider a moderate increase in temperature. However, be aware that higher temperatures can also lead to decomposition.[9] For multicomponent reactions, microwave irradiation can sometimes improve yields and reduce reaction times.[12] |
| pH | Crucial for reactions like hydrazone formation. | For hydrazone formation, a mildly acidic pH (4-6) is typically optimal to catalyze the dehydration step without protonating the hydrazine nucleophile.[9] |
| Reaction Time | Insufficient time can lead to incomplete conversion. | Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time. |
| Reagent Stoichiometry | The ratio of reactants can significantly affect the yield. | A slight excess of one reagent (e.g., 1.1-1.5 equivalents) can often drive the reaction to completion.[9] |
Workflow for Reaction Optimization
Caption: A systematic workflow for optimizing reaction conditions.
Part 3: Common Side Reactions and Byproducts
Understanding potential side reactions is crucial for troubleshooting low yields, as these competing pathways can consume your starting materials and complicate purification.
Question: I've optimized the reaction conditions, but my yield is still not satisfactory. What are some common side reactions I should be aware of?
Answer:
Several side reactions can occur with this compound, leading to the formation of unwanted byproducts and a decrease in the yield of your desired product.
Potential Side Reactions:
-
Deiodination: The iodine atom on the pyridine ring can be susceptible to reductive cleavage under certain reaction conditions, leading to the formation of 2-hydrazinopyridine.[13][14] This is a common side reaction for iodinated aromatic compounds.[15]
-
Over-reaction/Di-substitution: The hydrazine moiety has two nucleophilic nitrogen atoms, which can potentially lead to double addition or other unwanted reactions, especially if the other reactant is highly reactive.
-
Side Reactions in Pyrazole Synthesis: In the synthesis of pyrazoles, which is a common application of this compound, various side reactions can occur depending on the reaction conditions and the other reactants.[16][17][18][19][20] These can include the formation of isomeric products or incomplete cyclization.
-
Oxidation of the Hydrazine Moiety: As mentioned earlier, hydrazines can be prone to oxidation, which can lead to the formation of various byproducts and a reduction in the amount of active starting material.[9]
Troubleshooting Side Reactions:
-
Protecting Groups: If one of the functional groups is interfering with the desired reaction, consider using a protecting group strategy.
-
Catalyst/Ligand Choice: In transition metal-catalyzed reactions, the choice of catalyst and ligand can have a significant impact on selectivity and can help to minimize side reactions.
-
Careful Control of Reaction Conditions: As discussed in the previous section, precise control of temperature, stoichiometry, and reaction time can help to favor the desired reaction pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of this compound?
A1: this compound possesses two primary reactive sites: the hydrazine group and the iodo-substituent. The hydrazine group is a strong nucleophile and is commonly used in reactions such as hydrazone formation and the synthesis of nitrogen-containing heterocycles like pyrazoles and triazolopyridines.[21] The iodine atom makes the molecule a suitable substrate for various cross-coupling reactions, such as the Buchwald-Hartwig amination, allowing for the formation of new carbon-nitrogen bonds.[22]
Q2: How does the iodine substituent affect the reactivity of the pyridine ring?
A2: The iodine atom is an electron-withdrawing group, which deactivates the pyridine ring towards electrophilic aromatic substitution. However, its primary utility lies in its ability to participate in cross-coupling reactions, where it serves as a good leaving group.
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: Yes. As with any chemical, it is important to handle this compound with appropriate safety precautions. Hydrazine derivatives are known to have potential toxicity.[23] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Q4: Can I use this compound in multicomponent reactions?
A4: Yes, this compound is a suitable substrate for multicomponent reactions (MCRs). Its bifunctional nature allows for the construction of complex molecular scaffolds in a single step. For example, it can be used in the synthesis of pyranopyrazoles, although yields may be modest in some cases.[16] The principles of troubleshooting low yields in MCRs, such as optimizing reaction conditions and catalyst choice, are applicable here.[12]
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]
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PubChem. (n.d.). 2-Hydrazinopyridine. Retrieved from [Link]
- Kim, H. S., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6393.
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ResearchGate. (n.d.). Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Retrieved from [Link]
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University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
- Al-Azzawi, N. K. (2020). Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. Al-Mustansiriyah Journal of Science, 26(1), 42-50.
- Kumar, S., & Engman, L. (2017). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. Molecules, 22(12), 2038.
- Rashdan, L. J., et al. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society, 135(51), 19055–19067.
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University of Miami. (2018). Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. Retrieved from [Link]
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Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved from [Link]
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European Society of Radiology. (n.d.). Storage and administration of iodine contrast agents in Slovenian hospitals. Retrieved from [Link]
- Heterocycles. (2015).
- Vladimirova, S., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(4), 213-219.
- Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
- Google Patents. (n.d.). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
-
Reddit. (2025). Help with Low Yield Synthesis. Retrieved from [Link]
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ResearchGate. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Retrieved from [Link]
- Google Patents. (n.d.). CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
-
MDPI. (n.d.). Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Methods. Retrieved from [Link]
- Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 44(43), 18833-18846.
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Moravek, Inc. (n.d.). 6 Safety Tips for the Handling and Storage of Radiolabeled Compounds. Retrieved from [Link]
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Defense Technical Information Center. (1997). The chemical and biochemical degradation of hydrazine. Retrieved from [Link]
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Moravek, Inc. (n.d.). How To Properly Store Your Radiolabeled Compounds. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1: Predicting Degradation Related Impurities and Impurity Considerations for Pharmaceutical Dosage Forms. Retrieved from [Link]
- Google Patents. (n.d.). US4746758A - Processes for preparing iodinated aromatic compounds.
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PubMed. (n.d.). New insights into the structure and mechanism of iodothyronine deiodinases. Retrieved from [Link]
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MDPI. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. Retrieved from [Link]
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ResearchGate. (n.d.). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Retrieved from [Link]
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MDPI. (2022). Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol. Retrieved from [Link]
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Technical Support Center: Synthesis of 2-Hydrazinyl-3-iodopyridine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-Hydrazinyl-3-iodopyridine. This guide is designed to provide in-depth, practical solutions to common challenges encountered during this specific synthesis, with a core focus on the critical role of the solvent. As Senior Application Scientists, we combine established chemical principles with field-tested experience to help you optimize your reaction outcomes.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. The synthesis of this compound, typically proceeding via a Nucleophilic Aromatic Substitution (SNAr) reaction between a 2-halo-3-iodopyridine (e.g., 2-chloro-3-iodopyridine) and hydrazine hydrate, is highly dependent on reaction conditions, with solvent choice being a paramount factor.
Q1: My yield of this compound is consistently low. Could my solvent be the issue?
A1: Absolutely. Low yield is one of the most common issues, and the solvent plays a pivotal role. The SNAr mechanism involves the formation of a negatively charged intermediate (a Meisenheimer complex). The solvent's ability to stabilize this intermediate directly impacts the reaction rate and, consequently, the yield.
Likely Causes & Solutions:
-
Inappropriate Solvent Polarity: The SNAr reaction is generally favored in polar solvents which can stabilize the charged intermediate. However, the type of polar solvent is crucial.
-
Polar Protic Solvents (e.g., Ethanol, Isopropanol, Water): These are often the preferred choice. They can solvate the departing halide ion and stabilize the Meisenheimer complex through hydrogen bonding. Ethanol is a common solvent for reacting 2-chloropyridine derivatives with hydrazine hydrate.[1][2][3] Chinese patent CN102249991A describes using polar solvents like methanol or ethanol in the reaction of 2,3-dichloropyridine with hydrazine hydrate to achieve high yields of 95-99%.[4]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): While excellent for many SNAr reactions by solvating the cation and leaving a "naked" anionic nucleophile, they can sometimes be less effective for hydrazine reactions if they don't sufficiently stabilize the specific intermediates or if they lead to side reactions at higher temperatures.[5][6] However, they can be effective. One patent suggests that using a tertiary amine as a solvent can greatly improve the reaction rate and yield.[7]
-
-
Poor Solubility of Starting Material: If your 2-halo-3-iodopyridine starting material has poor solubility in the chosen solvent at the reaction temperature, the reaction will be slow and incomplete.
-
Solution: Ensure your starting material is fully dissolved. You may need to screen a panel of solvents or use a co-solvent system. For instance, while hydrazine hydrate is aqueous, using a solvent like ethanol helps to solubilize the organic pyridine starting material.[2]
-
-
Reaction Temperature Too Low: Many SNAr reactions require heating to overcome the activation energy barrier.[5]
Q2: I'm observing significant impurity formation in my product. How does the solvent contribute to this?
A2: Solvent choice directly influences reaction selectivity and can either suppress or promote the formation of byproducts.
Likely Causes & Solutions:
-
Formation of Di-substituted Products: A common issue is the reaction of the newly formed this compound with another molecule of the starting 2-halo-3-iodopyridine.
-
Solvent's Role: A solvent that poorly solubilizes the product as it forms can cause it to precipitate out of the reaction mixture, thereby preventing it from reacting further. This is a desirable outcome. Conversely, a solvent that keeps everything in solution might increase the chance of side reactions.
-
Solution: Using a large excess of hydrazine hydrate is a common strategy to minimize this.[10] Additionally, consider a solvent system where the product has limited solubility. Very slow, portion-wise addition of the pyridine starting material into the hydrazine-solvent mixture can also help maintain a high hydrazine-to-pyridine ratio, suppressing dimer formation.[10]
-
-
Solvent Participation in Reaction: Some solvents can react with the starting materials or intermediates under forcing conditions. For example, using an alcohol solvent at very high temperatures with a strong base could potentially lead to the formation of alkoxy-pyridines.
-
Solution: Stick to recommended temperature ranges for your chosen solvent. If side reactions are suspected, switching to a more inert solvent like dioxane might be beneficial, though this could affect reaction rates.[7]
-
Q3: My reaction seems to stall or proceed very slowly. What is the solvent's role in the kinetics?
A3: The solvent's primary role in kinetics is to facilitate the interaction between the nucleophile (hydrazine) and the electrophile (pyridine) and to stabilize the transition state.
Kinetic Troubleshooting Workflow
Caption: Troubleshooting workflow for slow reaction kinetics.
-
Explanation: The rate of an SNAr reaction is highly dependent on the solvent's ability to stabilize the charged transition state leading to the Meisenheimer complex. Polar solvents are essential.[5]
-
Protic Solvents (Ethanol, Water): These can hydrogen-bond with the nitrogen atoms on the pyridine ring, increasing its electrophilicity and accelerating the initial nucleophilic attack.
-
Aprotic Solvents (DMF, DMSO): These excel at solvating cations, which may not be the primary factor here since hydrazine is a neutral nucleophile. However, their high polarity is still effective at stabilizing the overall transition state.
-
A Chinese patent (CN102249991A) highlights that adding a polar solvent like ethanol or DMF to the reaction between 2,3-dichloropyridine and hydrazine hydrate dramatically shortens the reaction time.[4]
-
Frequently Asked Questions (FAQs)
Q4: What is the optimal solvent for the synthesis of this compound and why?
A4: While "optimal" can depend on scale and specific substrate, ethanol is a frequently cited and highly effective solvent for this transformation.[1][2]
-
Effectiveness: It's a polar protic solvent that balances the solubility of the organic pyridine precursor and the aqueous hydrazine hydrate. It effectively stabilizes the reaction intermediates through hydrogen bonding.
-
Practicality: Ethanol is relatively inexpensive, has a convenient boiling point for reflux reactions (78 °C), and is easier to remove during workup compared to high-boiling aprotic solvents like DMF or DMSO.
-
Safety: While flammable, its handling procedures are standard in most labs.
| Solvent | Type | Typical Conditions | Advantages | Disadvantages |
| Ethanol | Polar Protic | Reflux (4-8 h) | Good solubility balance, easy workup, cost-effective.[4] | Flammable. |
| Water | Polar Protic | 100 °C | "Green" solvent, non-flammable.[11] | May have poor solubility for the pyridine substrate. |
| Dioxane | Polar Aprotic | Reflux (~101 °C) | Can be effective for difficult substrates.[7] | Potential peroxide formation, higher boiling point. |
| DMF / DMSO | Polar Aprotic | Elevated Temp. | Highly polar, can accelerate SNAr.[5] | High boiling points make removal difficult, potential for side reactions. |
Q5: How does solvent choice impact the work-up and purification process?
A5: The solvent is a primary consideration for an efficient and clean work-up.
-
Low-Boiling Solvents (e.g., Ethanol): These are easily removed under reduced pressure (rotary evaporation).[3] After solvent removal, the crude product can often be precipitated by adding water, collected by filtration, and then purified, for example, by recrystallization.
-
High-Boiling Solvents (e.g., DMF, DMSO): Their complete removal is challenging. The work-up typically involves diluting the reaction mixture with a large volume of water to precipitate the product. However, the product may retain traces of the high-boiling solvent, requiring extensive washing or multiple purification steps. The large aqueous waste stream can also be a disposal concern.
-
Extraction: After the primary reaction, a solvent like diethyl ether or ethyl acetate is often used to extract the product from the aqueous phase to remove excess hydrazine hydrate.[3] The choice of extraction solvent depends on the product's solubility.
Solvent Influence on Reaction & Work-up
Caption: The interconnected role of solvent from reaction to purification.
Q6: What are the safety implications of different solvents when working with hydrazine?
A6: Hydrazine is a toxic and potentially explosive chemical; these hazards must be managed in the context of the chosen solvent.[12][13]
-
General Precautions: Always handle hydrazine hydrate in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[12][14][15]
-
Flammability: When using flammable solvents like ethanol, methanol, or THF, ensure the reaction is performed away from ignition sources. Heating should be done using a heating mantle or an oil bath, not a hot plate.[14]
-
Reactivity: Hydrazine can react vigorously with oxidizing agents.[13] Ensure the solvent is free from peroxides (especially important for ethers like THF and dioxane). The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation of hydrazine, which can be catalyzed by metal ions.
-
Waste Disposal: Hydrazine waste should be segregated and never mixed with oxidizing waste streams.[8] Small amounts of residual hydrazine can be quenched with a dilute solution of hydrogen peroxide or sodium hypochlorite, but this should be done cautiously in a controlled manner.
Experimental Protocol Example
This protocol is a representative example based on common literature procedures.
Synthesis of 3-chloro-2-hydrazinopyridine (as an analogue)
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-dichloropyridine (0.1 mol) and hydrazine hydrate (0.6 mol, ≥80% concentration).[4]
-
Solvent Addition: Add ethanol (e.g., 3.75 g, as per patent CN102249991A which uses a mass ratio).[4]
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product will often precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake with cold water to remove excess hydrazine hydrate and other water-soluble impurities.
-
Drying: Dry the collected solid under vacuum to obtain the crude product.
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
References
-
Practical Hydrazine Hydrate Safety. (2018). Reddit. Available at: [Link]
-
Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. (2015). Nexchem Ltd. Available at: [Link]
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Material Safety Data Sheet - Hydrazine hydrate, 80% (Hydrazine, 51%). Cole-Parmer. Available at: [Link]
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Hydrazine Standard Operating Procedure Template. Environmental Health & Safety, University of New Mexico. Available at: [Link]
-
Safety and Handling of Hydrazine. (1981). DTIC. Available at: [Link]
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Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. (2020). ACS Publications. Available at: [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (2012). MDPI. Available at: [Link]
-
Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? (2014). ResearchGate. Available at: [Link]
-
Synthesis of 2-Hydrazinylpyridine-3,4-dicarbonitriles and Their Reaction with Salicylaldehyde Derivatives. (2021). ResearchGate. Available at: [Link]
- Synthesis process of 2-hydrazinopyridine derivative. (2019). Google Patents.
- Synthetic process for 2-hydrazinylpyridine derivative. (2017). Google Patents.
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. (2020). Iraqi Journal of Science. Available at: [Link]
-
Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. (2018). Frontiers in Chemistry. Available at: [Link]
-
SNAr Solvents and Reagents. (2019). WordPress. Available at: [Link]
-
Help with Low Yield Synthesis. (2023). Reddit. Available at: [Link]
-
Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]
- Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. (2011). Google Patents.
- Synthetic method of 3-chlorine-2-hydrazinopyridine. (2014). Google Patents.
- Purification method of pyridine and pyridine derivatives. (2016). Google Patents.
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- 6. Frontiers | Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction [frontiersin.org]
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Technical Support Center: Temperature Control in the Synthesis of 2-Hydrazinyl-3-iodopyridine
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydrazinyl-3-iodopyridine. Precise temperature control is paramount for achieving high yield and purity. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Critical Safety Advisory: Handling Hydrazine Hydrate
Before commencing any experimental work, it is imperative to understand the significant hazards associated with hydrazine hydrate.
-
Toxicity and Corrosivity: Hydrazine hydrate is acutely toxic if swallowed, inhaled, or in contact with skin.[1] It is extremely corrosive and can cause severe skin burns and eye damage.[1][2]
-
Carcinogenicity: Hydrazine is a suspected human carcinogen.[1][3]
-
Handling Protocols: All manipulations must be performed in a properly functioning chemical fume hood.[3] A comprehensive personal protective equipment (PPE) strategy is mandatory, including chemical-resistant gloves (nitrile or neoprene), splash-proof safety goggles, a face shield, and a lab coat.[3]
-
Storage and Incompatibilities: Store away from heat, ignition sources, and incompatible materials such as oxidizing agents, metals, and acids.[2][4]
Always consult the material safety data sheet (MSDS) before use.[1][2][4][5]
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, with a focus on temperature-related causes and solutions. The primary synthetic route considered is the nucleophilic aromatic substitution of a 2-halo-3-iodopyridine (e.g., 2-chloro-3-iodopyridine) with hydrazine hydrate.
Q1: My reaction yield is critically low. What are the most likely temperature-related causes?
Answer: Low yield is a common problem that can often be traced back to suboptimal temperature management. The cause depends on whether the reaction is failing to start or if the product is decomposing.
-
Cause A: Incomplete Reaction Due to Low Temperature: The nucleophilic substitution of a halogen on the pyridine ring by hydrazine hydrate requires sufficient activation energy. While some highly activated substrates (like those with a fluorine leaving group) can react at room temperature[6], less reactive starting materials like 2-chloro-3-iodopyridine typically require heating. If the reaction temperature is too low, the rate of substitution will be impractically slow, leading to a low conversion of starting material.
-
Solution: Most literature precedents for analogous syntheses employ reflux conditions.[7] Depending on the solvent, this can range from 100 °C to 150 °C.[8][9] Gradually increase the reaction temperature and monitor the consumption of the starting material by TLC or LC-MS. A patent for a similar synthesis specifies a reflux reaction for 4-8 hours to achieve high yields of 95-99%.[7]
-
-
Cause B: Product or Reagent Decomposition at Excessive Temperature: Although heat is required, excessive temperatures can lead to the decomposition of the starting materials, intermediates, or the final product. Hydrazine itself can decompose at high temperatures.[4] Furthermore, the desired product, this compound, may have limited thermal stability.
-
Solution: Find the optimal temperature "sweet spot." Do not simply set the heat to the maximum. A controlled reflux is key. For example, one patent describes a reflux temperature of 125-130 °C as preferable for minimizing by-products.[8] If you suspect decomposition, try running the reaction at a slightly lower temperature for a longer duration.[10]
-
Q2: My TLC and LC-MS show significant impurity formation. How can temperature adjustments improve product purity?
Answer: The formation of byproducts is often a direct consequence of the reaction temperature being too high, which can enable undesired side reactions.
-
Mechanism of Impurity Formation: At elevated temperatures, the regioselectivity of the reaction can decrease. Side reactions may include the formation of di-substituted products, dimers, or rearrangement products. For instance, if the starting material is 2,3-dihalopyridine, high temperatures might facilitate the substitution of the second halogen.
-
Troubleshooting & Optimization:
-
Reduce Reaction Temperature: This is the most direct approach to minimizing side reactions.[10] As noted, a preferred temperature range of 125-130 °C has been identified to reduce by-products in a related synthesis.[8]
-
Controlled Heating: Avoid rapid, uncontrolled heating. Use an oil bath and a temperature controller for precise management. Gradual heating allows the main reaction to proceed optimally before temperatures that favor side reactions are reached.
-
Consider Solvent Choice: The boiling point of your solvent dictates the maximum reflux temperature. If side reactions are problematic, switching to a lower-boiling solvent might provide better control, even if it requires a longer reaction time.
-
Q3: My reaction has stalled and is not proceeding to completion, even at reflux. Could temperature be the issue?
Answer: While it seems counterintuitive, an issue perceived as stalling can sometimes be related to temperature, particularly in the context of solvent choice and heat transfer.
-
Cause A: Inefficient Heat Transfer: On a larger scale, poor stirring or an inadequate heating mantle can create temperature gradients within the reaction vessel. The bulk of the solution may not be reaching the required reflux temperature, even if the thermocouple reads correctly.
-
Solution: Ensure vigorous and efficient stirring. For larger flasks, mechanical overhead stirring is superior to a magnetic stir bar.[11] Ensure the heating mantle is appropriately sized for the flask and is making good contact.
-
-
Cause B: Incorrect Solvent Choice: The selected solvent may not be reaching a high enough temperature to drive the reaction to completion. For example, a procedure calling for a high-boiling solvent like N,N-dimethylformamide (DMF) will not proceed effectively if a lower-boiling solvent like ethanol is substituted without adjusting expectations for reaction time.[7][8]
-
Solution: Verify that the solvent and its boiling point are appropriate for the specific starting material. The synthesis of 3-chloro-2-hydrazinopyridine has been successfully performed in polar solvents like ethanol or DMF under reflux.[7]
-
Q4: I'm losing my product during workup and isolation. Are there temperature considerations here?
Answer: Yes, temperature control during the post-reaction workup is just as critical as during the reaction itself.
-
Problem: Product Solubility during Crystallization: The product is often isolated by cooling the reaction mixture to induce crystallization or precipitation.[8] If cooling is insufficient or too rapid, a significant amount of the product may remain dissolved in the mother liquor, leading to low isolated yield.
-
Solution:
-
Gradual Cooling: Allow the reaction mixture to cool slowly to room temperature first, then transfer it to an ice bath (0-5 °C) to maximize precipitation.[10]
-
Sufficient Cooling Time: Ensure the mixture is held at the low temperature for an adequate period (e.g., 1 hour or more) to allow for complete crystallization before filtration.
-
Cold Solvent for Washing: When washing the filtered solid, use a minimal amount of cold solvent to remove impurities without re-dissolving a significant portion of the product.[10]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for reacting a 2-halo-3-iodopyridine with hydrazine hydrate?
The optimal temperature is a balance between reaction rate and selectivity. For less reactive chloro- or bromo-pyridines, reflux is typically required. A common starting point is the reflux temperature of the chosen solvent, often in the range of 100-130 °C.[8][9] For more reactive 2-fluoro-3-iodopyridine, the reaction may proceed efficiently at room temperature.[6] It is always recommended to perform small-scale optimization studies to determine the ideal temperature for your specific substrate and setup.
Q2: I've seen procedures for similar compounds using a Sandmeyer reaction. Why is low temperature (0-5 °C) critical for that route?
The Sandmeyer reaction proceeds via a diazonium salt intermediate, which is formed from a primary amine (e.g., 2-amino-3-iodopyridine).[12] These diazonium salts are often thermally unstable.[13]
-
Preventing Decomposition: At temperatures above 5-10 °C, the diazonium salt can rapidly decompose, releasing nitrogen gas and forming undesired phenols or other byproducts, which severely reduces the yield of the target iodo-compound.[13][14]
-
Controlling Reactivity: Maintaining a low temperature ensures the diazonium salt is formed smoothly and is available to react with the subsequent nucleophile in a controlled manner.[13][15]
Q3: How does my choice of solvent affect the required reaction temperature?
The solvent plays a dual role: it dissolves the reactants and its boiling point defines the maximum temperature achievable under standard reflux conditions.
-
Polar Solvents: Polar solvents like ethanol, butanol, or DMF are commonly used as they can dissolve the reactants and facilitate the nucleophilic substitution.[7][9]
-
Boiling Point: A solvent with a higher boiling point, like DMF (153 °C), allows for a higher reaction temperature than a solvent like ethanol (78 °C). This can significantly shorten the reaction time but also increases the risk of side reactions.[8] The choice must be tailored to the reactivity of the starting halopyridine.
Q4: What are the signs of an exothermic runaway reaction, and how can it be prevented?
Reactions involving hydrazine can be exothermic. A runaway reaction is a dangerous situation where the reaction rate increases uncontrollably, leading to a rapid rise in temperature and pressure.
-
Signs: A sudden, unexpected increase in temperature that cannot be controlled by the cooling system, vigorous boiling or gas evolution, and a change in the reaction mixture's color or viscosity.
-
Prevention:
-
Controlled Addition: Add the hydrazine hydrate dropwise or in portions, especially on a large scale. Monitor the internal temperature closely during the addition.[11]
-
Adequate Cooling: Have an ice bath ready to cool the reaction vessel if the temperature begins to rise too quickly.
-
Proper Scale-Up: Do not scale up a reaction without first understanding its thermal profile. A reaction that is easily controlled on a 1-gram scale may become dangerously exothermic on a 100-gram scale.
-
Q5: What are the thermal stability considerations for the final product, this compound?
-
Storage: It is best practice to store the purified product in a cool, dark place, potentially under an inert atmosphere (nitrogen or argon) to prevent degradation over time.
-
Purification: Avoid excessive heat during purification. If distillation is required, it should be performed under high vacuum to keep the temperature as low as possible. Rotary evaporation to remove solvents should be done at moderate temperatures (e.g., < 40-50 °C).
Part 3: Data & Protocols
Table 1: Temperature Parameters in Related Hydrazinopyridine Syntheses
| Starting Material | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,3-dichloropyridine | Dioxane | Reflux (~101 °C) | 20 | 71% | [6] |
| 2,3-dichloropyridine | Hydrazine Hydrate (neat) | Reflux | 4 | 68.5% | [6] |
| 2,3-dichloropyridine | Ethanol | Reflux (~78 °C) | 5 | 99% | [7] |
| 2,3-dichloropyridine | N,N-dimethylformamide | Reflux (~153 °C) | 6 | 97% | [7] |
| 2-chloropyridine | Butan-1-ol | 100 °C | ~1.7 min (Flow) | 95.8% | [9] |
| 2-fluoro-3-chloropyridine | Ethanol | Room Temp. | 3-5 | >97% | [6] |
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
This is a generalized procedure based on literature for analogous compounds and should be adapted and optimized.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and temperature probe, add the starting 2-halo-3-iodopyridine (1.0 eq) and a suitable polar solvent (e.g., ethanol, 5-10 mL per gram of substrate).[7]
-
Reagent Addition: Begin stirring and add hydrazine hydrate (80% solution, 4-6 eq) dropwise. Monitor for any initial exotherm.[7]
-
Heating to Temperature: Heat the mixture to a controlled reflux using a heating mantle connected to a temperature controller. The target temperature will depend on the solvent (e.g., ~78 °C for ethanol).[7]
-
Reaction Monitoring: Maintain the reflux for 4-8 hours. Monitor the reaction's progress by periodically taking samples for TLC or LC-MS analysis until the starting material is consumed.
-
Cooling and Isolation: Once complete, turn off the heat and allow the mixture to cool to room temperature. Subsequently, cool the flask in an ice bath to 0-5 °C for at least 1 hour to maximize product precipitation.[10]
-
Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent. Dry the product under vacuum to obtain the final this compound.
Part 4: Visualizations
Caption: Troubleshooting workflow for low yield and purity issues.
Caption: Relationship between temperature, reaction rate, and product purity.
References
- Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. Arkema.
- HYDRAZINE HYDRATE MSDS. Oxford Lab Fine Chem LLP.
- Hydrazine Hydrate Product Safety Assessment. Lanxess.
- Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate. Benchchem.
- SAFETY DATA SHEET - Hydrazine Hydrate 55%. Nexchem Ltd.
- Optimizing reaction yield for 4-Amino-3-iodopyridine synthesis. Benchchem.
- Synthesis process of 2-hydrazinopyridine derivative. Google Patents (CN106588758B).
-
Sandmeyer reaction . Wikipedia. Available from: [Link]
- Synthetic process for 2-hydrazinylpyridine derivative. Google Patents (CN106588758A).
-
Synthesis of Aryl Iodides from Arylhydrazines and Iodine . ACS Omega. Available from: [Link]
-
Organic Syntheses Procedure . Organic Syntheses. Available from: [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review . PMC - NIH. Available from: [Link]
-
Sandmeyer Reaction . Organic Chemistry Portal. Available from: [Link]
-
Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives . Al-Mustansiriyah Journal of Science. Available from: [Link]
- Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. Google Patents (CN102249991A).
-
A Facile Synthesis of Amide Derivatives of[2][3][5]Triazolo[4,3-a]pyridine . ResearchGate. Available from: [Link]
- Process for controlling diazotization reactions. Google Patents (US4439361A).
-
Synthesis of Aryl Iodides from Arylhydrazines and Iodine . ACS Publications. Available from: [Link]
-
Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents . PMC - PubMed Central. Available from: [Link]
- Purification method of pyridine and pyridine derivatives. Google Patents (KR101652750B1).
-
Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides . NIH. Available from: [Link]
-
Flow Hydrodediazoniation of Aromatic Heterocycles . MDPI. Available from: [Link]
-
Diazotisation . Organic Chemistry Portal. Available from: [Link]
- Synthetic method of 3-chlorine-2-hydrazinopyridine. Google Patents (CN103588705A).
-
Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials . PMC - NIH. Available from: [Link]
-
Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions . Journal of the Chemical Society B: Physical Organic. Available from: [Link]
-
The thermal decomposition of azidopyridines . ResearchGate. Available from: [Link]
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- 18. researchgate.net [researchgate.net]
Preventing over-reaction of 2-Hydrazinyl-3-iodopyridine
Welcome to the technical support center for 2-Hydrazinyl-3-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet highly reactive molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you prevent common over-reaction issues and ensure the success of your experiments.
Understanding the Reactivity of this compound
This compound is a valuable building block in organic synthesis, primarily utilized for constructing fused heterocyclic systems like triazolo[4,3-a]pyridines, which exhibit a range of biological activities.[1] Its utility stems from two key functional groups:
-
The Hydrazine Moiety (-NHNH₂): A potent nucleophile, the hydrazine group is the primary site for reactions such as acylation, alkylation, and condensation with carbonyl compounds.[2] However, its bifunctional nature presents a significant challenge: the potential for di-substitution, leading to unwanted byproducts.
-
The Iodine Substituent (-I): Positioned on the pyridine ring, the iodine atom is an excellent leaving group, making it ideal for introducing molecular diversity through cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings.[1]
The key to successfully using this reagent lies in controlling the reactivity of these two sites to achieve the desired selective transformation.
Troubleshooting Guide: Preventing Over-reaction
This section addresses specific experimental challenges in a question-and-answer format, providing both the rationale and actionable protocols to mitigate common issues.
Issue 1: Uncontrolled Di-acylation of the Hydrazine Group
Question: I am trying to perform a mono-acylation on the terminal nitrogen of the hydrazine group, but I am observing significant amounts of the di-acylated byproduct. How can I improve the selectivity for mono-acylation?
Probable Cause: The presence of two nucleophilic nitrogen atoms in the hydrazine moiety makes it susceptible to multiple acylations, especially when using highly reactive acylating agents like acyl chlorides in the presence of a strong base. Over-acylation is a common problem when working with hydrazines.
Solution: Controlled Mono-acylation Protocol
To achieve selective mono-acylation on the more nucleophilic terminal nitrogen, a careful choice of reagents and reaction conditions is paramount.
Recommended Protocol:
-
Reagent Selection: Instead of highly reactive acyl halides, consider using acyl azoles (e.g., acyl imidazolides) as the acylating agent. These reagents are generally less reactive and offer better control.[3]
-
Stoichiometry Control: Use a slight excess, but no more than 1.1 to 1.2 equivalents, of the acylating agent relative to the this compound.
-
Temperature Management: Perform the reaction at a low temperature, starting at 0°C and allowing it to slowly warm to room temperature. This helps to control the reaction rate and minimize over-reaction.
-
Solvent Choice: Utilize aprotic solvents such as toluene or methylene chloride.
-
Step-by-Step Procedure:
-
Dissolve this compound in the chosen aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of your acylating agent (1.1 equivalents).
-
Add the acylating agent solution dropwise to the cooled solution of the hydrazinopyridine over a period of 30-60 minutes with vigorous stirring.
-
Monitor the reaction progress closely using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Proceed with standard aqueous workup and purification.
-
| Parameter | Recommended Condition | Rationale |
| Acylating Agent | Acyl azole | Moderates reactivity for better selectivity.[3] |
| Stoichiometry | 1.1 - 1.2 eq. | Minimizes excess reagent available for di-acylation. |
| Temperature | 0°C to RT | Reduces reaction rate, favoring mono-substitution. |
| Solvent | Aprotic (Toluene, CH₂Cl₂) | Prevents side reactions with the solvent. |
Issue 2: Unwanted Side Reactions at the Iodine Position
Question: I am performing a reaction at the hydrazine group, but I am seeing byproducts that suggest my iodine substituent is reacting. How can I protect the iodo-group or prevent its reaction?
Probable Cause: The carbon-iodine bond on the pyridine ring is susceptible to cleavage and can participate in various cross-coupling reactions, especially in the presence of transition metal catalysts (like palladium or copper) and certain nucleophiles or bases, even at elevated temperatures.[1][4]
Solution: Strategic Reaction Sequencing and Condition Selection
The best strategy is often to perform the desired transformation on the hydrazine moiety first, under conditions that do not activate the iodo-group, before proceeding with any cross-coupling reactions.
Workflow for Sequential Reactions:
Caption: Sequential reaction workflow to avoid C-I side reactions.
Key Considerations to Protect the Iodo Group:
-
Avoid Transition Metals: When modifying the hydrazine group, strictly avoid any palladium or copper catalysts. Ensure all glassware is thoroughly cleaned to remove any residual metal catalysts from previous reactions.
-
Moderate Temperatures: Keep reaction temperatures as low as possible. High temperatures can sometimes promote unwanted side reactions.
-
Choice of Base: Use organic bases like triethylamine or diisopropylethylamine instead of strong inorganic bases where possible, as the latter can sometimes interact with the iodo-substituent.
Issue 3: Low Yield and Side Products During Cyclization with Aldehydes/Ketones
Question: I am reacting this compound with an aldehyde to form a triazolopyridine, but my yields are low and I am isolating multiple products. What is going wrong?
Probable Cause: The formation of the fused triazolopyridine ring system involves two key steps: the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization.[1] The efficiency of this process is highly dependent on the reaction conditions, particularly the pH.
-
Suboptimal pH: Hydrazone formation is typically optimal in a mildly acidic environment (pH 4-6).[5] If the medium is too acidic, the hydrazine becomes protonated and non-nucleophilic. If it's too basic or neutral, the subsequent dehydration and cyclization steps can be slow and inefficient.
-
Thermal Degradation: High temperatures over prolonged periods can lead to the decomposition of the starting material or the hydrazone intermediate.[6]
Optimized Protocol for Triazolopyridine Synthesis:
-
pH Control: The reaction should be carried out in a suitable solvent like ethanol with a catalytic amount of a weak acid, such as acetic acid, to maintain a mildly acidic pH.
-
Reaction Monitoring: Monitor the formation of the hydrazone intermediate by TLC. This is often a rapid process.
-
Cyclization Step: The subsequent cyclization may require heating. The optimal temperature and time should be determined empirically, but starting with refluxing ethanol is a common approach.
-
Step-by-Step Procedure:
-
Dissolve this compound (1 equivalent) in ethanol.
-
Add the aldehyde or ketone (1-1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Stir the reaction at room temperature and monitor for the disappearance of the starting materials by TLC.
-
Once the hydrazone has formed, gently heat the reaction mixture to reflux to promote cyclization.
-
Monitor the formation of the triazolopyridine product.
-
Upon completion, cool the reaction mixture to allow the product to crystallize, or proceed with solvent evaporation and purification by column chromatography.
-
Troubleshooting Decision Tree for Low Cyclization Yield:
Caption: Decision tree for troubleshooting low cyclization yields.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound? A1: this compound should be stored in a cool, dry, and dark place under an inert atmosphere (argon or nitrogen) to prevent degradation. Hydrazine derivatives can be sensitive to air and light.
Q2: Can I use a protecting group for the hydrazine moiety? A2: Yes, protecting the hydrazine group is a viable strategy, especially in multi-step syntheses. The tert-butoxycarbonyl (Boc) group is commonly used for protecting hydrazines. It can be introduced using Di-tert-butyl dicarbonate (Boc)₂O and removed under acidic conditions (e.g., TFA in CH₂Cl₂), which are typically compatible with the iodo-substituent.
Q3: What is the best way to remove excess hydrazine hydrate from a reaction mixture? A3: If you are using hydrazine hydrate in a reaction and need to remove the excess, one common method is to add a scavenger aldehyde or ketone, such as acetone, to the reaction mixture at the end of the reaction to form the corresponding hydrazone, which can then be removed during workup or chromatography. Alternatively, an aqueous workup will remove the majority of the water-soluble hydrazine hydrate.
Q4: My compound appears to be decomposing when heated. What is the thermal stability of this compound? A4: While specific data on the thermal decomposition of this compound is not readily available, hydrazine derivatives, in general, can be thermally unstable.[6] It is advisable to conduct reactions at the lowest effective temperature and for the minimum time necessary. If a reaction requires high temperatures, it should be performed under an inert atmosphere to prevent oxidative decomposition.
References
-
European Patent Office. (1996). Selective acylation of hydrazines (EP 0492839 B1). Retrieved from [Link]
- Google Patents. (1992). Selective monoacylation of substituted hydrazines (US5166378A).
-
Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
-
ResearchGate. (2014). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?. Retrieved from [Link]
-
Organic Letters. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Retrieved from [Link]
-
ResearchGate. (2023). Catalytic Deoxygenative Reduction of Hydrazides to Hydrazines via B(C6F5)3‐Catalyzed Hydrosilylation. Retrieved from [Link]
-
PubMed. (2007). Preparation of 2'-hydrazino oligonucleotides and their reaction with aldehydes and 1,3-diketones. Retrieved from [Link]
-
SlideShare. (n.d.). PROTECTING GROUPs.pptx. Retrieved from [Link]
-
Collection of Czechoslovak Chemical Communications. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indoles. Retrieved from [Link]
-
Arkivoc. (2018). Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity. Retrieved from [Link]
-
PubMed. (2011). Hydrazine-sensitive Thiol Protecting Group for Peptide and Protein Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). 108 questions with answers in HYDRAZINE | Science topic. Retrieved from [Link]
-
Pearson. (2024). Side-Chain Reactions of Substituted Pyridines. Retrieved from [Link]
-
YouTube. (2013). Anhydrides as protecting groups. Retrieved from [Link]
-
YouTube. (2018). Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
PubMed. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. Retrieved from [Link]
- Google Patents. (2017). Synthetic process for 2-hydrazinylpyridine derivative (CN106588758A).
-
ACS Publications. (2017). Reaction of Aldehydes/Ketones with Electron-Deficient 1,3,5-Triazines Leading to Functionalized Pyrimidines as Diels–Alder. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2008). Efficient synthesis of 2,3-dihydro-1H-pyrazoles via a highly selective Pd(0)-catalyzed coupling-cyclization reaction of terminal 2-substituted 2,3-allenyl hydrazines with aryl iodides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Palladium-Catalyzed Triazolopyridine Synthesis. Retrieved from [Link]
-
University of Regensburg. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Retrieved from [Link]
-
National Institutes of Health. (2021). Thermal Stability of Amorphous Solid Dispersions. Retrieved from [Link]
-
ResearchGate. (n.d.). The reaction of 3-hydrazonoindolin-2-one (2) with aldehydes 3a–d. Retrieved from [Link]
-
National Institutes of Health. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Retrieved from [Link]
-
National Institutes of Health. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved from [Link]
-
YouTube. (2020). 102. Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). The enhanced thermal stability and reduced hygroscopicity of aluminum hydride coated with vinyltrimethoxysilane. Retrieved from [Link]
-
MDPI. (2024). Thermal Stability of Dispersions of Amino-Functionalized Silica in Glycol and in 50–50 Aqueous Glycol. Retrieved from [Link]
Sources
- 1. This compound | 54231-42-4 | Benchchem [benchchem.com]
- 2. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5166378A - Selective monoacylation of substituted hydrazines - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Hydrazinyl-3-iodopyridine
Welcome to the technical support center for cross-coupling reactions involving 2-hydrazinyl-3-iodopyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and provide practical, field-tested solutions to ensure the success of your synthetic endeavors. Our approach is rooted in a deep understanding of catalytic cycles and the unique chemical nature of this highly functionalized pyridine derivative.
I. Understanding the Challenge: The Dichotomy of this compound
The primary challenge in designing cross-coupling reactions with this compound lies in its dual reactivity. The molecule possesses both a nucleophilic hydrazine group and an electrophilic iodinated carbon, both of which can participate in or interfere with palladium-catalyzed transformations. Furthermore, the pyridine nitrogen itself can coordinate to the metal center, influencing the catalyst's activity.
A successful strategy hinges on selecting a catalytic system that selectively activates the C-I bond for oxidative addition while minimizing unwanted side reactions involving the hydrazine moiety. These side reactions can include catalyst inhibition, N-arylation, or decomposition.
II. Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of frequently encountered problems, their probable causes, and actionable solutions.
Problem 1: Low or No Conversion of Starting Material
-
Question: I am not observing any product formation in my Suzuki-Miyaura coupling of this compound with an arylboronic acid. What could be the issue?
-
Answer: Low or no conversion is a common issue that can often be traced back to catalyst inhibition or poor catalyst activation.
-
Plausible Cause 1: Catalyst Poisoning by the Hydrazine Moiety. The lone pair of electrons on the nitrogen atoms of the hydrazine group can strongly coordinate to the palladium center, leading to catalyst deactivation. This is a well-documented phenomenon with nitrogen-containing compounds.
-
Solution 1a: Employ Bulky, Electron-Rich Ligands. Ligands such as Buchwald's biaryl phosphines (e.g., XPhos, SPhos) or bulky N-heterocyclic carbenes (NHCs) are essential.[1] These ligands create a sterically hindered environment around the palladium atom, which can disfavor the binding of the hydrazine group while still allowing for the oxidative addition of the C-I bond. The electron-rich nature of these ligands also promotes the oxidative addition step.[2]
-
Solution 1b: Use of a Protecting Group. While adding steps to your synthesis, protecting the hydrazine group can be a robust solution. A Boc group (di-tert-butyl hydrazodiformate) can be used to cap the hydrazine, which can then be deprotected under mild acidic conditions post-coupling.[3]
-
Plausible Cause 2: Inefficient Pre-catalyst Activation. The active Pd(0) species must be generated in situ from the Pd(II) pre-catalyst. If this process is inefficient, the catalytic cycle will not initiate.
-
Solution 2: Pre-catalyst Selection and Activation. Modern palladacycle pre-catalysts, such as the G3 or G4 Buchwald pre-catalysts, are designed for rapid and efficient activation under mild conditions. These are often superior to simply using Pd(OAc)₂ or Pd₂(dba)₃ with a ligand.
-
Problem 2: Competing N-Arylation (Buchwald-Hartwig Type Reaction)
-
Question: I am attempting a Sonogashira coupling, but I am isolating a significant amount of a dimeric product, suggesting N-arylation between two molecules of the starting material. How can I prevent this?
-
Answer: The hydrazine moiety is a potent nucleophile for Buchwald-Hartwig amination.[4] Under the basic conditions required for many cross-coupling reactions, the deprotonated hydrazine can readily attack an activated palladium-aryl intermediate.
-
Plausible Cause: Favorable Kinetics for N-Arylation. The intramolecular or intermolecular N-arylation can sometimes be kinetically more favorable than the desired C-C or C-N bond formation with your intended coupling partner, especially at elevated temperatures.
-
Solution 1: Lower Reaction Temperature and Shorter Reaction Times. Monitor your reaction closely by TLC or LC-MS.[5] As soon as the desired product is formed, quench the reaction to prevent the formation of byproducts. Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can also disfavor the N-arylation pathway.
-
Solution 2: Choice of Base. While strong bases like NaOtBu are often used in Buchwald-Hartwig reactions, a milder inorganic base such as K₂CO₃ or Cs₂CO₃ may be sufficient for the transmetalation step in Suzuki or Sonogashira couplings while being less effective at promoting N-arylation. Recent studies have shown that even KOH can be effective in couplings involving hydrazine, offering a more practical and milder alternative.[6][7]
-
Solution 3: Ligand Selection. Certain ligands may favor one catalytic cycle over another. For C-C couplings, ligands that accelerate reductive elimination to form the C-C bond will be advantageous. Experimenting with different classes of ligands (e.g., Josiphos-type ferrocenyl phosphines) could be beneficial.
-
III. Frequently Asked Questions (FAQs)
1. Which type of cross-coupling reaction is most suitable for this compound?
The choice of reaction depends on the desired bond formation:
-
Suzuki-Miyaura Coupling (C-C bond): Generally a robust choice for forming biaryl compounds. The use of bulky biarylphosphine ligands is highly recommended.
-
Sonogashira Coupling (C-C triple bond): This is a very effective method for introducing alkynyl groups.[8][9][10] It is typically catalyzed by a palladium-phosphine complex with a copper(I) co-catalyst. Given the potential for hydrazine to interact with the catalyst, a copper-free Sonogashira protocol might be advantageous.
-
Heck Coupling (C-C double bond): This reaction can be used to introduce vinyl groups.[11][12] Interestingly, there are reports of Heck-type reactions involving the C-NHNH₂ bond activation of arylhydrazines, which could be a potential side reaction or an alternative synthetic route depending on the desired product.[13]
-
Buchwald-Hartwig Amination (C-N bond): If the goal is to arylate the hydrazine, this is the reaction of choice. However, if you are trying to perform another type of coupling at the C3 position, this reaction is a significant potential side reaction that needs to be suppressed.
2. What are the recommended starting conditions for a Suzuki-Miyaura coupling?
For a small-scale test reaction, the following conditions are a good starting point:
| Component | Recommendation |
| Palladium Pre-catalyst | XPhos-Pd-G3 (2 mol%) |
| Ligand | XPhos (4 mol%) |
| Base | K₃PO₄ (2 equivalents) |
| Solvent | 1,4-Dioxane/H₂O (10:1) |
| Temperature | 80-100 °C |
| Atmosphere | Inert (Nitrogen or Argon)[5] |
3. How can I monitor the progress of my reaction?
Given the polar nature of the starting material and potential products, Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective methods for reaction monitoring. An aliquot of the reaction mixture can be taken, diluted with a suitable solvent (e.g., EtOAc or CH₂Cl₂), and analyzed.[5]
4. Can I use 2-hydrazinyl-3-chloropyridine or 2-hydrazinyl-3-bromopyridine instead of the iodo-derivative?
Yes, but you will likely need a more active catalytic system. The reactivity of aryl halides in oxidative addition follows the trend I > Br > Cl. For aryl bromides, a similar catalyst system to the one recommended for the iodide should work, perhaps with a slightly higher catalyst loading or temperature. For aryl chlorides, more electron-rich and bulky ligands like t-BuXPhos or RuPhos are often necessary.
IV. Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in cross-coupling reactions with this compound.
Caption: Troubleshooting workflow for this compound cross-coupling.
V. Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
XPhos-Pd-G3 (0.02 eq)
-
XPhos (0.04 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
Procedure:
-
To the reaction vessel, add this compound, the arylboronic acid, XPhos-Pd-G3, XPhos, and K₃PO₄.
-
Seal the vessel and evacuate and backfill with an inert gas three times.[5]
-
Add anhydrous 1,4-dioxane and degassed water via syringe to achieve a 10:1 solvent ratio.
-
Place the reaction vessel in a preheated oil bath or heating block at 80-100 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
VI. References
-
Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. PubMed Central. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
-
Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determin. Angewandte Chemie International Edition. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton - University of Southampton. [Link]
-
Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Organic Letters. [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
-
Poisoning and deactivation of palladium catalysts. SciSpace. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Palladium-catalyzed Heck coupling of arylhydrazines via C–NHNH2 bond activation. RSC Advances. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Heck reaction. Wikipedia. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. PMC. [Link]
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Technical Support Center: Ensuring the Stability of 2-Hydrazinyl-3-iodopyridine
Welcome to the technical support center for 2-Hydrazinyl-3-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the stability and successful application of this versatile chemical intermediate. The inherent reactivity of the hydrazine and iodo functionalities on the pyridine ring necessitates careful handling and storage to prevent degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of degradation for this compound?
A1: Visual inspection can often provide the first clues of degradation. Common signs include:
-
Color Change: A freshly prepared or properly stored sample of this compound should have a consistent appearance. The development of discoloration, often to shades of brown or black, can indicate oxidation or other decomposition pathways.
-
Insolubility: The formation of insoluble particulate matter in a solvent in which the compound is typically soluble can suggest polymerization or the formation of insoluble degradation products.
-
Inconsistent Experimental Results: A decrease in yield or the appearance of unexpected byproducts in your reaction can be a strong indicator that the starting material has degraded.
Q2: What are the main chemical groups in this compound that are susceptible to degradation?
A2: The two primary functional groups of concern are the hydrazine moiety and the carbon-iodine bond.
-
Hydrazine Group: The -NHNH2 group is a strong reducing agent and is highly susceptible to oxidation, especially in the presence of atmospheric oxygen.[1][2] This oxidation can be catalyzed by trace metal impurities.[3][4]
-
Carbon-Iodine Bond: The C-I bond on the pyridine ring can be labile and susceptible to cleavage, particularly when exposed to light (photodegradation) or high temperatures.
Q3: How should I properly store this compound to maximize its shelf-life?
A3: Proper storage is critical for maintaining the integrity of this compound. The following conditions are recommended:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen and moisture.[5] A glove box or a sealed vial with an inert gas headspace are ideal.
-
Low Temperature: Storage at low temperatures (e.g., in a refrigerator at 2-8 °C) will slow down the rate of potential decomposition reactions. For long-term storage, consider storage in a freezer.
-
Protection from Light: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light, which can induce photodegradation of the C-I bond.[5]
Q4: Can I handle this compound on the open bench?
A4: It is strongly advised to handle this compound in an inert atmosphere, such as a glove box or under a continuous stream of an inert gas (e.g., using a Schlenk line).[6] Even brief exposure to air can lead to surface oxidation, which may compromise the purity of the sample.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Unexpected Color Change of the Solid Compound During Storage
| Observation | Potential Cause | Troubleshooting Steps |
| The solid has developed a brownish or blackish tint. | Oxidation of the hydrazine moiety by atmospheric oxygen. | 1. Immediately transfer the compound to a fresh, dry vial under an inert atmosphere. 2. Purge the vial thoroughly with argon or nitrogen before sealing. 3. For future use, aliquot the material into smaller quantities to avoid repeated exposure of the entire batch to potential contaminants. |
| The discoloration is accompanied by a change in texture (e.g., clumping). | Absorption of moisture, which can accelerate degradation. | 1. Ensure that all storage vials are properly sealed and have been dried in an oven before use. 2. If moisture contamination is suspected, the material may need to be repurified. Recrystallization from a suitable anhydrous solvent under inert conditions may be an option. |
Issue 2: Inconsistent or Low Yields in Reactions
| Observation | Potential Cause | Troubleshooting Steps |
| A reaction that previously worked well is now giving low yields or failing completely. | Degradation of the this compound starting material. | 1. Assess the purity of your starting material using an appropriate analytical technique such as HPLC or NMR spectroscopy. 2. If degradation is confirmed, use a fresh, properly stored batch of the compound for your reaction. 3. Consider if any of the reaction components or solvents are incompatible with the hydrazine group (e.g., strong oxidizing agents).[3][7] |
| The reaction produces a complex mixture of unidentified byproducts. | The presence of degradation products in the starting material is leading to side reactions. | 1. Purify the this compound before use. Column chromatography under an inert atmosphere or recrystallization may be effective. 2. Review your reaction conditions. High temperatures or prolonged reaction times can lead to decomposition of both the starting material and the product. |
Issue 3: Solubility Problems
| Observation | Potential Cause | Troubleshooting Steps |
| The compound is no longer fully dissolving in a solvent in which it was previously soluble. | Formation of insoluble degradation products or polymers. | 1. Attempt to dissolve a small sample in a range of solvents to assess if a different solvent can be used for your reaction. 2. If the material is largely insoluble, it is likely significantly degraded and should be discarded. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required for your specific instrument and application.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid). A typical gradient might be 10-90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm and 280 nm).
-
Sample Preparation: Dissolve a small, accurately weighed amount of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
-
Analysis: Inject a small volume (e.g., 10 µL) of the sample solution. The appearance of multiple peaks, especially those that grow over time with a stored sample, indicates the presence of impurities or degradation products.
Protocol 2: Repurification by Recrystallization
If your this compound shows signs of minor degradation, recrystallization can be an effective purification method.
-
Solvent Selection: Identify a suitable solvent system in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Anhydrous solvents should be used.
-
Dissolution: In a flask equipped with a condenser and under a positive pressure of an inert gas, dissolve the compound in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the crystals by filtration under an inert atmosphere.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Visualization of Key Concepts
Logical Flow for Troubleshooting Stability Issues
Caption: Troubleshooting workflow for stability issues.
Potential Degradation Pathways
Caption: Major potential degradation pathways.
References
-
Labor Security System. Incompatibility of major chemicals. Available from: [Link]
-
ResearchGate. The thermal decomposition of azidopyridines. Available from: [Link]
-
MDPI. Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. Available from: [Link]
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Wikipedia. Hydrazine. Available from: [Link]
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New Jersey Department of Health. Hazardous Substance Fact Sheet: Hydrazine. Available from: [Link]
-
MDPI. Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies. Available from: [Link]
-
Pipzine Chemicals. 2-Hydrazino-3-Nitropyridine Supplier & Manufacturer China. Available from: [Link]
-
PubMed. Role of free radicals in the mechanism of the hydrazine-induced formation of megamitochondria. Available from: [Link]
-
PubMed. Acid hydrolysis of 1,6-dihydro-4-amino-3-methyl-6-phenyl-1,2, 4-triazin-5(4H) - PubMed. Available from: [Link]
-
MDPI. Aromatic Iodides: Synthesis and Conversion to Heterocycles. Available from: [Link]
-
PubMed. The oxidation of phenylhydrazine: superoxide and mechanism. Available from: [Link]
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Al-Mustansiriyah Journal of Science. Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. Available from: [Link]
-
YouTube. What is Hydrolysis? + Examples. Available from: [Link]
-
MDPI. Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. Available from: [Link]
-
ResearchGate. Iodine Heterocycles | Request PDF. Available from: [Link]
-
PubMed. Oxidation of 5-hydroxypyrimidine nucleosides to 5-hydroxyhydantoin and its alpha-hydroxy-ketone isomer. Available from: [Link]
-
Pharmacia. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Available from: [Link]
-
PMC. The degradation of DNA by hydrazine: identification of 3-ureidopyrazole as a product of the hydrazinolysis of deoxycytidylic acid residues. Available from: [Link]
-
MDPI. Photocatalytic Degradation of Tetracycline by Supramolecular Materials Constructed with Organic Cations and Silver Iodide. Available from: [Link]
-
PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Available from: [Link]
-
YouTube. How to Best Dry Solvents. Available from: [Link]
- Google Patents. The method that derivatization HPLC methods determine hydrazine hydrate.
-
PMC. Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials. Available from: [Link]
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PubMed. Hydrolysis of dihydrouridine and related compounds. Available from: [Link]
-
RASĀYAN Journal of Chemistry. NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Available from: [Link]
-
HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available from: [Link]
-
PMC. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Available from: [Link]
-
YouTube. Hydrolysis of Nitriles. Available from: [Link]
-
MDPI. Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. Available from: [Link]
-
YouTube. Oxidation and Reduction. Available from: [Link]
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DTIC. The Thermal Decomposition of Thirty Commercially Available Materials at 300C. Available from: [Link]
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Khan Academy. Carbohydrate - Glycoside formation hydrolysis (video). Available from: [Link]
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Technical Support Center: Synthesis of 2-Hydrazinyl-3-iodopyridine
Welcome to the technical support guide for the synthesis and work-up of 2-Hydrazinyl-3-iodopyridine. This document provides field-proven insights and troubleshooting solutions for common issues encountered during the post-reaction work-up and purification of this important heterocyclic intermediate. The guidance is structured in a question-and-answer format to directly address practical challenges in the laboratory.
Troubleshooting Guide: Common Work-up Issues
This section addresses specific problems that may arise after the initial reaction of a 2-halo-3-iodopyridine precursor with hydrazine hydrate is complete.
Q1: My reaction is complete, but upon cooling, the product has "crashed out" as a fine, dense powder or an amorphous solid instead of forming distinct crystals. What should I do?
A1: Cause & Solution
Rapid precipitation, or "crashing out," is a common issue when a solution becomes supersaturated too quickly upon cooling.[1] This entraps impurities and solvent within the solid, leading to a product that is difficult to filter and often has lower purity.
Recommended Protocol:
-
Re-dissolution: Gently reheat your flask to bring the solid back into the solution.
-
Add More Solvent: Add a small additional volume (5-10%) of the hot reaction solvent. This slightly reduces the saturation level, ensuring that crystallization begins at a lower temperature and proceeds more slowly.[1]
-
Controlled Cooling: Instead of placing the flask directly in an ice bath, allow it to cool slowly to room temperature on a benchtop, insulated from the surface with a cork ring or folded paper towels.[1] Once at room temperature, you can then proceed with further cooling in an ice bath to maximize yield.
-
Agitation: Avoid vigorous stirring or bumping the flask during the initial cooling phase, as this can induce rapid nucleation.[2]
Q2: I've performed the aqueous work-up and extraction, but my final product is a dark, viscous oil instead of the expected solid. How can I solidify it?
A2: Cause & Solution
Oiling out is a frequent problem in crystallization and indicates that the melting point of your impure product is lower than the temperature of the crystallization medium. This is typically caused by residual solvent or significant impurities.
Troubleshooting Steps:
-
Ensure Complete Solvent Removal: Confirm that all volatile organic solvents from the extraction have been thoroughly removed under high vacuum. Residual solvents like ethyl acetate or dichloromethane can act as co-solvents, preventing crystallization.
-
Trituration: This technique is used to "wash" an oil with a solvent in which the desired product is insoluble, but the impurities are soluble.
-
Add a small amount of a non-polar solvent (e.g., cold hexanes, diethyl ether, or a mixture).
-
Use a glass rod to scratch the inside of the flask at the liquid-air interface to induce crystallization.[3]
-
Stir or sonicate the mixture. The oil should gradually convert into a free-flowing solid.
-
Isolate the solid by vacuum filtration and wash with a small amount of the cold trituration solvent.
-
-
Attempt Recrystallization from a Different Solvent System: If trituration fails, the oil may need to be purified by recrystallization. Use a solvent pair, such as dissolving the oil in a minimal amount of a good solvent (e.g., ethanol or acetone) and then slowly adding a poor solvent (e.g., water or hexanes) at an elevated temperature until the solution becomes cloudy.[3][4] Then, allow it to cool slowly.
Q3: My final yield is significantly lower than expected. Where could the product have been lost?
A3: Cause & Solution
Low yields can stem from several stages of the work-up and purification process.[1] this compound has some water solubility due to the polar hydrazine group, which can lead to losses during aqueous extraction.
Points of Investigation:
-
Aqueous Layer Losses: The hydrazine group (-NHNH₂) can be protonated, especially if the aqueous phase is acidic, increasing the product's solubility in water.
-
Solution: Before extraction, ensure the aqueous phase is neutral or slightly basic by adding a mild base like sodium bicarbonate (NaHCO₃). This suppresses the protonation of the hydrazine moiety, reducing its aqueous solubility. After the initial extraction, perform a "back-extraction" of the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
-
Incomplete Precipitation/Crystallization: If the product was isolated by crystallization from the reaction mixture, a significant amount may remain in the mother liquor.
-
Solution: Concentrate the mother liquor by about 50% using a rotary evaporator and cool it again to see if a second crop of crystals forms.
-
-
Transfer Losses: Physical loss of material during transfers (e.g., during hot filtration to remove solid impurities) can be a factor.
-
Solution: Ensure all vessels and filter papers are thoroughly rinsed with small portions of the solvent, and add these rinsings to the main filtrate.
-
Frequently Asked Questions (FAQs)
Q1: Why is an aqueous work-up necessary for this synthesis?
A1: The primary purpose of the aqueous work-up is to remove water-soluble reagents and byproducts from the reaction mixture. In a typical synthesis from a 2-halopyridine, this includes:
-
Excess Hydrazine Hydrate: Hydrazine is highly polar and readily soluble in water.
-
Inorganic Salts: If the starting material was a hydrohalide salt or if a base was used in the reaction, the resulting inorganic salts (e.g., KCl, NaCl) must be removed. The aqueous wash effectively purifies the crude product before isolation by extraction into an organic solvent.
Q2: What is the best organic solvent for extracting this compound?
A2: The choice of solvent is a balance between the product's solubility and the solvent's ability to separate cleanly from the aqueous phase.
| Solvent | Pros | Cons | Best For |
| Ethyl Acetate (EtOAc) | Good solvating power for moderately polar compounds. Easily removed under vacuum. | Can sometimes form emulsions. Has slight water miscibility. | General-purpose extraction when emulsions are not an issue. |
| Dichloromethane (DCM) | Excellent solvating power. High density allows for easy separation as the bottom layer. | Higher toxicity. Volatility can lead to solvent loss. | Situations where the product has lower solubility in other solvents. |
| Methyl tert-butyl ether (MTBE) | Low water miscibility. Less prone to forming emulsions than EtOAc. | More flammable and volatile than EtOAc. | When emulsion formation is a persistent problem. |
For this specific product, Ethyl Acetate is often a suitable first choice due to its polarity matching that of the product.
Q3: My product is slightly colored (yellow or tan). Does this indicate a significant impurity?
A3: Not necessarily. While a pure compound is often white or colorless, slight discoloration in nitrogen-containing heterocyclic compounds, especially hydrazines, is common. It can be caused by trace amounts of oxidized impurities or minor degradation products. If analytical data (like ¹H NMR or LC-MS) shows high purity (>95%), the color is often not a concern for subsequent synthetic steps. If higher purity is required, recrystallization or treatment of a solution with a small amount of activated charcoal can remove colored impurities.[3]
Q4: How should I store the purified this compound?
A4: Hydrazine derivatives can be sensitive to air, light, and heat. The C-I bond can also be labile under certain conditions. For long-term stability, store the product in a tightly sealed amber vial under an inert atmosphere (nitrogen or argon) in a refrigerator or freezer.
Standardized Work-up & Purification Protocol
This protocol provides a general, robust procedure for the work-up of this compound following its synthesis via nucleophilic aromatic substitution.[5][6]
-
Reaction Quenching & Cooling:
-
Once the reaction is deemed complete by TLC or LC-MS, allow the reaction vessel to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing deionized water (typically 5-10 times the volume of the reaction solvent). Stir for 15-20 minutes. If the product precipitates as a solid, it can be collected by vacuum filtration, washed with cold water, and then subjected to further purification like recrystallization. If no solid forms, proceed to extraction.
-
-
Extraction:
-
Transfer the aqueous mixture to a separatory funnel.
-
Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL for a 10 mmol scale reaction).
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers with brine (a saturated aqueous solution of NaCl). This helps to break up any emulsions and removes the majority of dissolved water.
-
Separate the organic layer.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Assess the purity of the crude product by ¹H NMR or LC-MS.
-
If necessary, purify further by recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/hexanes) or by trituration with a non-polar solvent like diethyl ether.[4]
-
Visual Workflow of the Work-up Procedure
The following diagram outlines the logical steps and decision points in a typical work-up process.
Sources
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- 2. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Guide to the 1H and 13C NMR Analysis of 2-Hydrazinyl-3-iodopyridine: A Comparative Approach for Structural Elucidation
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a critical step in the discovery pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this process, providing detailed insights into molecular architecture. This guide presents a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-Hydrazinyl-3-iodopyridine, a versatile building block in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, we will employ a predictive approach grounded in the fundamental principles of NMR and supported by comparative data from structurally related analogues. This guide will not only predict the spectral features of this compound but also provide the rationale behind these predictions, offering a deeper understanding of substituent effects on the pyridine ring.
The Strategic Importance of this compound in Drug Discovery
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The unique substitution pattern of this compound offers three points of potential diversification. The hydrazinyl group is a key functional handle for the synthesis of various fused heterocyclic systems, such as triazolopyridines, which are known to possess a wide range of biological activities.[1] The iodine atom provides a site for further functionalization through cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The nitrogen atom of the pyridine ring itself can be involved in crucial interactions with biological targets. Given its synthetic utility, a thorough understanding of its NMR spectral characteristics is essential for reaction monitoring and the definitive characterization of its derivatives.
Predicted ¹H and ¹³C NMR Spectral Analysis
The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. These predictions are derived from the analysis of substituent effects and comparison with the experimental data of closely related compounds, namely 2-chloro-3-iodopyridine and 2-amino-3-iodopyridine.
Understanding Substituent Effects on the Pyridine Ring
The chemical shifts of the protons and carbons in a pyridine ring are highly sensitive to the electronic properties of its substituents. Electron-donating groups (EDGs) like the amino (-NH₂) and hydrazinyl (-NHNH₂) groups increase electron density on the ring, particularly at the ortho and para positions, causing an upfield shift (lower ppm) of the corresponding NMR signals. Conversely, electron-withdrawing groups (EWGs) like halogens (-Cl, -I) and the pyridine nitrogen itself decrease electron density, leading to a downfield shift (higher ppm).
Comparative Spectral Data
To substantiate our predictions for this compound, we will compare its expected spectral features with the known data of two key analogues: 2-chloro-3-iodopyridine and 2-amino-3-iodopyridine.
| Compound | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | Other Protons (ppm) | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) |
| This compound (Predicted) | ~7.6 - 7.8 | ~6.6 - 6.8 | ~7.9 - 8.1 | -NH (~7.8), -NH₂ (~4.5) | ~160 | ~90 | ~140 | ~110 | ~148 |
| 2-Chloro-3-iodopyridine | 8.16 (dd) | 6.96 (dd) | 8.38 (dd) | - | 154.5 | 94.9 | 148.9 | 123.2 | 148.8 |
| 2-Amino-3-iodopyridine | ~7.9 (dd) | ~6.6 (dd) | ~8.1 (dd) | -NH₂ (br s) | ~158 | ~92 | ~145 | ~112 | ~150 |
Note: The chemical shifts for 2-amino-3-iodopyridine are predicted based on known substituent effects and comparison with similar structures, as explicit literature values were not found in the initial search. The data for 2-chloro-3-iodopyridine is from experimental findings.[2]
Detailed ¹H NMR Prediction for this compound
-
H-6: This proton is ortho to the electron-withdrawing pyridine nitrogen, placing it furthest downfield. We predict a doublet of doublets in the range of 7.9 - 8.1 ppm .
-
H-4: This proton is para to the electron-donating hydrazinyl group and meta to the iodine. The donating effect of the hydrazinyl group will be pronounced, but the deshielding effect of the adjacent nitrogen and iodine will also be a factor. We predict a doublet of doublets in the range of 7.6 - 7.8 ppm .
-
H-5: This proton is ortho to the electron-donating hydrazinyl group and will experience the strongest shielding effect. We predict a doublet of doublets in the upfield region of the aromatic spectrum, around 6.6 - 6.8 ppm .
-
-NH and -NH₂ Protons: The hydrazinyl protons are exchangeable and their chemical shifts are highly dependent on the solvent, concentration, and temperature. In a non-protic solvent like DMSO-d₆, we would expect to see two distinct signals: a broader singlet for the -NH proton around 7.8 ppm and another broader singlet for the -NH₂ protons around 4.5 ppm .
Detailed ¹³C NMR Prediction for this compound
-
C-2: This carbon is directly attached to the electron-donating hydrazinyl group, which will cause a significant downfield shift due to the alpha-substituent effect. We predict a chemical shift in the range of ~160 ppm .
-
C-3: This carbon is directly bonded to the iodine atom, which has a strong shielding effect (heavy atom effect). Therefore, we predict a highly upfield chemical shift for this carbon, around ~90 ppm .
-
C-6: This carbon is ortho to the pyridine nitrogen and will be significantly deshielded. We predict a chemical shift of approximately ~148 ppm .
-
C-4: This carbon is para to the hydrazinyl group and will be deshielded by the adjacent nitrogen and iodine. Its predicted chemical shift is around ~140 ppm .
-
C-5: This carbon is ortho to the hydrazinyl group and will experience a shielding effect. We predict a chemical shift of around ~110 ppm .
Experimental Protocols for NMR Analysis
To ensure the acquisition of high-quality NMR data for the structural confirmation of this compound or its analogues, the following detailed experimental protocols are recommended.
I. Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of the purified compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is often a good choice for compounds with exchangeable protons as it can slow down the exchange rate and allow for their observation. CDCl₃ is another common choice.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently sonicate or vortex if necessary to ensure complete dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (for CDCl₃) or the residual solvent peak can be used for calibration (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
II. NMR Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 200-220 ppm, centered around 110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Temperature: 298 K.
III. Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the chemical shift axis using the internal standard or the residual solvent peak.
-
Integration and Multiplicity Analysis: Integrate the signals in the ¹H spectrum to determine the relative number of protons and analyze the splitting patterns (multiplicities) to deduce proton-proton coupling information.
Visualizing the NMR Analysis Workflow
The following diagram outlines the logical workflow for the NMR analysis of a novel compound like this compound.
Caption: A logical workflow for the synthesis, NMR analysis, and structural elucidation of this compound.
Advanced 2D NMR Techniques for Unambiguous Assignment
For complex molecules or to resolve any ambiguities in the 1D spectra, 2D NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons in the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, allowing for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of the molecular skeleton.
The following diagram illustrates the key correlations expected in an HMBC spectrum of this compound.
Caption: Predicted key HMBC correlations for this compound, illustrating long-range proton-carbon couplings.
Conclusion
This guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By leveraging a predictive approach based on established NMR principles and comparative data from structural analogues, we have outlined the expected spectral features of this important synthetic intermediate. The detailed experimental protocols and discussion of advanced 2D NMR techniques offer a practical roadmap for researchers to confidently characterize this and similar heterocyclic compounds. The principles and workflows described herein are broadly applicable in the field of drug discovery and development, where the precise structural elucidation of novel molecules is a prerequisite for advancing promising candidates.
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link]
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Pinto, D. C. G. A., et al. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 18(3), 396-444. [Link]
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Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link]
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MacLeod, A. M., et al. (2011). Discovery of 2-Amino-3-iodopyridine and 2-Amino-3-bromopyridine Derivatives as Potent and Selective Inhibitors of Glycogen Synthase Kinase-3 (GSK-3). Bioorganic & Medicinal Chemistry Letters, 21(16), 4872-4875. [Link]
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A Comparative Guide to the FT-IR Spectrum of 2-Hydrazinyl-3-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis and interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of 2-hydrazinyl-3-iodopyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. By comparing its spectrum with those of simpler, structurally related molecules—pyridine, 3-iodopyridine, and 2-hydrazinopyridine—we can elucidate the distinct vibrational signatures imparted by each functional group. This comparative approach offers a robust framework for structural verification and aids in understanding the electronic and steric interactions within the molecule.
Introduction to FT-IR Spectroscopy in Heterocyclic Chemistry
FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its covalent bonds absorb energy at specific frequencies, corresponding to their natural vibrational frequencies (stretching, bending, wagging, etc.). This absorption pattern creates a unique spectral "fingerprint." For heterocyclic compounds like this compound, FT-IR is indispensable for confirming the presence of key functional groups, such as the N-H bonds of the hydrazine moiety, the C=N and C=C bonds within the pyridine ring, and the C-I bond, providing critical insights into the molecular structure.
The Analyte: this compound
This compound is a disubstituted pyridine ring. Its structure incorporates:
-
A pyridine ring : An aromatic six-membered heterocycle containing a nitrogen atom.
-
A hydrazinyl group (-NHNH2) at position 2: A highly polar, hydrogen-bonding group.
-
An iodine atom (-I) at position 3: A heavy, electron-withdrawing halogen.
The interplay between the electron-donating character of the hydrazinyl group and the electron-withdrawing nature of the iodine atom and the pyridine nitrogen significantly influences the electronic distribution and, consequently, the vibrational frequencies of the molecule's bonds.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
To ensure data integrity and reproducibility, a standardized protocol for acquiring the FT-IR spectrum of a solid sample like this compound is essential.
Methodology: Attenuated Total Reflectance (ATR)-FT-IR
-
Instrument Preparation: Power on the FT-IR spectrometer and allow it to warm up for at least 30 minutes to ensure thermal stability of the source and detector.
-
Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Record a background spectrum of the empty, clean crystal. This scan measures the ambient atmosphere (CO2, H2O) and instrumental response, which will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount (1-2 mg) of the solid this compound powder onto the center of the ATR crystal.
-
Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. This is critical for achieving a strong, high-quality signal.
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum, corrects for the ATR penetration depth, and displays the final spectrum in units of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Cleaning: Thoroughly clean the ATR crystal and press after analysis.
dot graphdot { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
} } Caption: Standard workflow for acquiring an ATR-FT-IR spectrum.
Comparative Spectral Interpretation
While a direct experimental spectrum for this compound is not publicly available, we can construct a highly accurate, predictive interpretation by dissecting the spectra of its constituent parts. This comparative analysis is fundamental to understanding the contribution of each substituent to the final spectrum.
The Hydrazinyl Group (-NHNH₂) Signature: High Wavenumber Region (3500-3000 cm⁻¹)
This region is dominated by N-H stretching vibrations. The primary amine (-NH₂) of the hydrazinyl group gives rise to two distinct bands:
-
Asymmetric N-H Stretch: Typically appears at higher wavenumbers (3350-3300 cm⁻¹).
-
Symmetric N-H Stretch: Appears at lower wavenumbers (3250-3180 cm⁻¹).[1][2]
The secondary amine (-NH-) also contributes a stretching band in this region. In 2-hydrazinopyridine, these bands are clearly visible.[3][4][5][6] For this compound, we expect these bands to be present, potentially broadened due to intermolecular hydrogen bonding facilitated by the polar N-H bonds. The presence of the electron-withdrawing iodine atom may slightly shift these frequencies.
The Aromatic Ring Signature: Mid Wavenumber Region (3100-1400 cm⁻¹)
This complex region contains C-H stretching, C=C and C=N ring stretching, and N-H bending vibrations.
-
Aromatic C-H Stretch (>3000 cm⁻¹): Pyridine and its derivatives show C-H stretching vibrations just above 3000 cm⁻¹.[7][8][9] These are typically of medium to weak intensity. We expect to see these in the spectrum of this compound.
-
Ring Stretching (C=C and C=N) (1650-1400 cm⁻¹): Aromatic rings exhibit a series of characteristic sharp bands in this region. Pyridine itself shows prominent peaks around 1580, 1500, and 1440 cm⁻¹.[10][11][12] Substitution alters the position and intensity of these bands.
-
In 3-iodopyridine , these ring vibrations are preserved.[13][14][15][16][17]
-
In 2-hydrazinopyridine , the electron-donating hydrazinyl group influences the ring's electron density, shifting these bands.
-
For This compound , the combined electronic effects of both substituents will create a unique pattern in this region, making it a key part of the compound's fingerprint.
-
-
N-H Bending (Amine Scissoring) (~1650-1580 cm⁻¹): The -NH₂ group exhibits a characteristic scissoring deformation in this range.[1][18] This band is often strong and can sometimes overlap with the highest frequency ring stretching band. This is a crucial peak for confirming the presence of the primary amine of the hydrazine group.
The Fingerprint Region (<1400 cm⁻¹)
This region contains a wealth of complex vibrations, including C-H in-plane and out-of-plane bending, C-N stretching, and C-I stretching. While difficult to assign individually without computational support, the overall pattern is highly characteristic of the molecule.
-
C-N Stretch (~1300-1100 cm⁻¹): A band corresponding to the stretching of the C-N bond between the pyridine ring and the hydrazinyl group is expected here.[19]
-
N-N Stretch (~1150-1050 cm⁻¹): The N-N single bond stretch is often weak but can be found in this region.[18][20] Its identification can be challenging.
-
C-I Stretch (<700 cm⁻¹): The carbon-iodine bond is weak and involves a heavy atom, resulting in a low-frequency stretching vibration. The C-I stretch typically appears in the 690-515 cm⁻¹ range.[21] Its presence would be a key indicator of the iodine substituent, although it may be in a region not covered by all standard FT-IR setups.
Data Summary: A Comparative Table
The following table summarizes the expected key vibrational frequencies for this compound based on the analysis of its structural analogues.
| Vibrational Mode | Pyridine [7][9] | 3-Iodopyridine [13][14] | 2-Hydrazinopyridine [3][4] | This compound (Predicted) |
| N-H Asymmetric Stretch | N/A | N/A | ~3330 cm⁻¹ | ~3330 cm⁻¹ (Broad) |
| N-H Symmetric Stretch | N/A | N/A | ~3200 cm⁻¹ | ~3200 cm⁻¹ (Broad) |
| Aromatic C-H Stretch | ~3050 cm⁻¹ | ~3040 cm⁻¹ | ~3060 cm⁻¹ | ~3050 cm⁻¹ |
| N-H Bending (Scissoring) | N/A | N/A | ~1630 cm⁻¹ | ~1630 cm⁻¹ (Strong) |
| C=C, C=N Ring Stretch | ~1580, 1480, 1440 cm⁻¹ | ~1570, 1460, 1410 cm⁻¹ | ~1600, 1570, 1480 cm⁻¹ | Unique pattern ~1600-1400 cm⁻¹ |
| C-N Stretch | N/A | N/A | ~1260 cm⁻¹ | ~1250-1270 cm⁻¹ |
| C-I Stretch | N/A | ~650-550 cm⁻¹ | N/A | ~650-550 cm⁻¹ (Weak) |
Conclusion
The FT-IR spectrum of this compound is characterized by a combination of distinct vibrational signatures from its pyridine core and its hydrazinyl and iodo substituents. The most definitive features for structural confirmation are:
-
A pair of N-H stretching bands (asymmetric and symmetric) between 3400-3100 cm⁻¹, confirming the -NH₂ group.
-
A strong N-H bending vibration around 1630 cm⁻¹, further evidence of the primary amine.
-
A complex and unique pattern of aromatic ring stretching bands between 1600-1400 cm⁻¹.
-
A low-frequency band below 700 cm⁻¹ corresponding to the C-I stretch .
By employing a comparative approach with simpler molecules, researchers can confidently assign the major absorption bands and use FT-IR spectroscopy as a reliable tool for the structural elucidation and quality control of this compound and related compounds.
References
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ResearchGate. (n.d.). FTIR spectrum for Pyridine. Available at: [Link]
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ResearchGate. (n.d.). Comparative IR-spectra of hydrazine monohydrate, butanoyl chloride and.... Available at: [Link]
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Scott, A. D., et al. (n.d.). Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa. NIH National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. (n.d.). FTIR (a) and pyridine-FTIR (b) spectra of samples. Available at: [Link]
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PubChem. (n.d.). 2-Hydrazinopyridine. National Center for Biotechnology Information. Available at: [Link]
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CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. Available at: [Link]
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ResearchGate. (n.d.). The N–N stretching band of hydrazine. Available at: [Link]
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AIP Publishing. (n.d.). Vibrational Spectrum of Hydrazine-d4 and a Raman Study of Hydrogen Bonding in Hydrazine. Available at: [Link]
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RSC Publishing. (n.d.). Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. Available at: [Link]
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ACS Publications. (2015). Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa. ACS Omega. Available at: [Link]
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PubChem. (n.d.). 3-Iodopyridine. National Center for Biotechnology Information. Available at: [Link]
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NIST. (n.d.). 2-Hydrazinopyridine. NIST Chemistry WebBook. Available at: [Link]
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SpectraBase. (n.d.). 3-Iodopyridine - Optional[ATR-IR] - Spectrum. Available at: [Link]
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Chemistry LibreTexts. (2020). Infrared Spectroscopy Absorption Table. Available at: [Link]
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Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. Available at: [Link]
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Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Available at: [Link]
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NIST. (n.d.). Pyridine. NIST Chemistry WebBook. Available at: [Link]
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NIST. (n.d.). 3-iodopyridine. NIST Chemistry WebBook. Available at: [Link]
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SpectraBase. (n.d.). 2-Hydrazinopyridine - Optional[ATR-IR] - Spectrum. Available at: [Link]
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SpectraBase. (n.d.). 3-Iodopyridine - Optional[FTIR] - Spectrum. Available at: [Link]
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ResearchGate. (n.d.). The features of IR spectrum. Available at: [Link]
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Wiley. (n.d.). Study of the Infrared Absorption Spectra of Some Pyridine Derivatives-Iodine Complexes. Available at: [Link]
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ResearchGate. (n.d.). Figure 3. (a) FT-IR spectra of polymers. i, poly(TPC−hydrazine); ii,.... Available at: [Link]
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Szafran, M., et al. (n.d.). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Available at: [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-Hydrazinyl-3-iodopyridine: A Predictive and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed predictive analysis of the mass spectrometry fragmentation pattern of 2-Hydrazinyl-3-iodopyridine. In the absence of published experimental spectra for this specific molecule, this guide leverages first-principle fragmentation rules and comparative data from analogous structures to build a reliable predictive model. This information is essential for researchers utilizing this compound in synthesis and requiring structural confirmation via mass spectrometry.
Introduction: The Synthetic Utility and Analytical Challenge
This compound (Molecular Formula: C₅H₆IN₃, Molecular Weight: 235.03 g/mol ) is a valuable heterocyclic intermediate. Its structure combines a stable pyridine ring with two key functional groups: a reactive hydrazine moiety and an iodine substituent. This arrangement makes it a versatile precursor for synthesizing fused heterocyclic systems like triazolo[4,3-a]pyridines, which are investigated for a wide range of biological activities.[1]
Accurate characterization of such intermediates is a cornerstone of successful drug development and chemical synthesis. Mass spectrometry, particularly with a hard ionization technique like Electron Ionization (EI), provides a molecular "fingerprint" through predictable fragmentation.[2][3] Understanding the expected fragmentation pattern is crucial for confirming the identity and purity of this compound in a reaction mixture and distinguishing it from potential isomers or byproducts.
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound under Electron Ionization (EI-MS) is predicted to be driven by the energetic instability of the initial molecular ion (M+•) and the relative stabilities of the resulting fragments.[4] The process will likely be initiated at the sites of highest electron density or weakest bonds: the lone pairs of the nitrogen atoms and the relatively labile Carbon-Iodine bond.
The primary predicted fragmentation pathway involves a series of logical bond cleavages:
-
Formation of the Molecular Ion (m/z 235): Bombardment with high-energy electrons will eject an electron, likely from a non-bonding orbital on one of the hydrazine's nitrogen atoms, to form the molecular ion, M+•, at m/z 235.
-
Loss of Iodine Radical (m/z 108): The C-I bond is the weakest in the molecule. A common fragmentation pathway for halogenated aromatics is the homolytic cleavage of the carbon-halogen bond, leading to the loss of an iodine radical (I•, mass 127).[5][6] This would produce a stable, even-electron pyridinium cation at m/z 108. This is expected to be a major, if not the base, peak.
-
Loss of Ammonia (m/z 91): The resulting [M-I]⁺ ion can undergo rearrangement and lose a neutral ammonia molecule (NH₃, mass 17) from the hydrazinyl group. This is a common fragmentation for compounds containing a primary amine or hydrazine.
-
Fission of the Hydrazine Group (m/z 204/205): Alpha-cleavage is a dominant fragmentation mechanism for amines and related compounds.[7][8] This involves the cleavage of a bond adjacent to the nitrogen atom. Loss of the terminal NH₂ radical (•NH₂, mass 16) would yield a fragment at m/z 219. More likely is the cleavage of the N-N bond, leading to the loss of a diazene radical (•N₂H, mass 29) to give a fragment at m/z 206, or loss of a nitrogen molecule (N₂, mass 28) and a hydrogen radical to give a fragment at m/z 206.
-
Pyridine Ring Fragmentation: While the pyridine ring is relatively stable, high-energy conditions can induce its fragmentation. The ion at m/z 108 (from loss of iodine) could subsequently lose hydrogen cyanide (HCN, mass 27) to produce a fragment at m/z 81.
Caption: Primary fragmentation pathways for 2-Hydrazinylpyridine.
Experimental Protocol for EI-MS Analysis
This section outlines a standard protocol for acquiring an electron ionization mass spectrum of this compound, designed to produce a reproducible fragmentation pattern for structural confirmation.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., methanol or dichloromethane) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of 1-10 µg/mL for analysis. Rationale: Dilution prevents detector saturation and ensures a clean baseline.
2. Instrumentation and Method:
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is ideal. A direct insertion probe can also be used if the compound is sufficiently thermally stable.
-
GC Parameters (if used):
-
Injector Temperature: 250°C
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes. Rationale: This temperature program ensures good chromatographic separation from any potential impurities.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV. Rationale: 70 eV is the standard energy for EI, as it provides reproducible fragmentation patterns that are comparable to library spectra. [2] * Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-300. Rationale: This range comfortably covers the molecular ion and all predicted major fragments.
-
3. Data Analysis:
-
Identify the peak corresponding to the molecular ion (M+•) at m/z 235.
-
Identify and record the m/z values of the most abundant fragment ions.
-
Compare the observed fragmentation pattern with the predicted fragments (e.g., m/z 108, 219, 91) to confirm the structure. The relative abundances of these peaks will form the compound's characteristic mass spectrum.
Conclusion
References
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Scribd. Halogen Fragmentation in Mass Spectrometry. Available at: [Link]
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ResearchGate. Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines | Request PDF. Available at: [Link]
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Iraqi Journal of Agricultural Sciences. Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. Available at: [Link]
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Chad's Prep (YouTube). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Available at: [Link]
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Chemguide. Fragmentation patterns in the mass spectra of organic compounds. Available at: [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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A Comparative Guide to the Reactivity of 2-Hydrazinylpyridines vs. 2-Aminopyridines in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Substituted Pyridines
In the landscape of medicinal chemistry and drug development, pyridine-based scaffolds are of paramount importance. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in a vast array of pharmaceuticals. Among the most versatile building blocks are 2-aminopyridine and its close analog, 2-hydrazinylpyridine. Both serve as crucial precursors for the synthesis of fused heterocyclic systems, which form the core of numerous bioactive molecules.[1][2] However, the subtle yet significant difference between an amino (-NH₂) and a hydrazinyl (-NHNH₂) group at the 2-position imparts distinct reactivity profiles.
This guide provides an in-depth comparison of the reactivity of these two essential synthons. We will dissect their electronic and structural nuances, analyze their performance in key synthetic transformations with supporting experimental data, and offer practical insights to help researchers make informed decisions in their synthetic strategies.
Fundamental Properties: An Electronic and Structural Dissection
The reactivity of any molecule is fundamentally governed by its electronic and steric characteristics. Understanding these properties for 2-aminopyridine and 2-hydrazinylpyridine is key to predicting their behavior in chemical reactions.
2-Aminopyridine: A Classic Dual Nucleophile
2-Aminopyridine is a colorless solid widely used in the production of drugs like piroxicam and tenoxicam.[3] Its reactivity is characterized by the interplay between the exocyclic amino group and the endocyclic pyridine nitrogen.
-
Electronic Effects: The amino group is a powerful electron-donating group via resonance (+R effect), which increases the electron density of the pyridine ring, particularly at the C3 and C5 positions, making them more susceptible to electrophilic attack.[4] This is counteracted by a weaker electron-withdrawing inductive effect (-I effect).
-
Basicity and Nucleophilicity: The pyridine ring nitrogen is generally the more basic site, with the conjugate acid having a pKa of approximately 6.86.[4] Both the ring nitrogen and the exocyclic amino nitrogen can act as nucleophiles, a dual reactivity that is exploited in many cyclization reactions.
2-Hydrazinylpyridine: Enhanced Nucleophilicity via the α-Effect
2-Hydrazinylpyridine, a pale yellow solid, is a cornerstone in the synthesis of nitrogen-rich heterocycles.[2] The presence of two adjacent nitrogen atoms with lone pairs introduces a unique electronic feature.
-
Electronic Effects: Like the amino group, the hydrazinyl group is strongly electron-donating. The key distinction is the presence of adjacent lone pairs, which leads to inter-orbital repulsion. This destabilizes the ground state and is a contributing factor to the α-effect .
-
The α-Effect: This phenomenon describes the enhanced nucleophilicity of an atom that has an adjacent atom bearing a lone pair of electrons.[5] Consequently, the terminal nitrogen of the hydrazinyl group is significantly more nucleophilic than what would be predicted from its basicity alone.[6] This makes 2-hydrazinylpyridine a more potent nucleophile than 2-aminopyridine in many reactions.[5][7]
The following diagram illustrates the general workflow for utilizing these synthons in the synthesis of fused heterocycles.
Caption: General synthetic pathways for 2-aminopyridine and 2-hydrazinylpyridine.
Comparative Reactivity in Fused Heterocycle Synthesis
The most significant application for both compounds is in the construction of bicyclic heteroaromatic systems. Here, their differing reactivity becomes evident.
Reactions with α-Halocarbonyls and Dicarbonyls
This class of reactions clearly demonstrates the divergent pathways dictated by the nucleophile.
-
2-Aminopyridine: Reacts readily with α-haloketones in a classic two-step sequence: an initial Sₙ2 reaction by the more nucleophilic ring nitrogen followed by intramolecular cyclization of the exocyclic amino group to form imidazo[1,2-a]pyridines .[8] With 1,3-dicarbonyl compounds, it typically forms pyrido[1,2-a]pyrimidines .
-
2-Hydrazinylpyridine: The superior nucleophilicity of the terminal -NH₂ of the hydrazinyl group dominates the initial attack. Reaction with reagents like carboxylic acids, acid chlorides, or orthoesters, followed by cyclization, leads to the formation of [3][9][10]triazolo[1,5-a]pyridines .[11] The N-N bond is incorporated directly into the new ring system.
The table below summarizes the typical outcomes for these reactions.
| Electrophile | 2-Aminopyridine Product | 2-Hydrazinylpyridine Product |
| α-Haloketone | Imidazo[1,2-a]pyridine | (Complex mixture, less common) |
| β-Ketoester | Pyrido[1,2-a]pyrimidinone | Pyrazolyl-pyridine |
| Carboxylic Acid / Ester | (Amide formation) | [3][9][10]Triazolo[1,5-a]pyridine |
| Dicarbonyl Compound | Pyrido[1,2-a]pyrimidine | Pyrazolyl-pyridine |
Mechanistic Insight: A Tale of Two Pathways
The distinct product outcomes are a direct result of different reaction mechanisms, as illustrated below.
Mechanism A: Synthesis of Imidazo[1,2-a]pyridines
Caption: Mechanism for imidazo[1,2-a]pyridine synthesis.
Mechanism B: Synthesis of[3][9][10]Triazolo[1,5-a]pyridines
Caption: Mechanism for triazolo[1,5-a]pyridine synthesis.
Experimental Protocols: A Practical Guide
To provide a tangible comparison, detailed protocols for the synthesis of representative fused heterocycles are provided below. These protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, and product isolation.
Protocol 1: Synthesis of 2-phenylimidazo[1,2-a]pyridine
This protocol is adapted from standard procedures for the Tschitschibabin reaction.[8]
Materials:
-
2-Aminopyridine (1.0 eq)
-
α-Bromoacetophenone (1.05 eq)
-
Sodium Bicarbonate (2.0 eq)
-
Ethanol (or Acetone)
Procedure:
-
To a solution of 2-aminopyridine (e.g., 10 mmol, 0.94 g) in ethanol (50 mL) in a round-bottom flask, add α-bromoacetophenone (10.5 mmol, 2.09 g) and sodium bicarbonate (20 mmol, 1.68 g).
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature. A precipitate should form.
-
Pour the mixture into cold water (100 mL) and stir for 30 minutes.
-
Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Dry the solid in a vacuum oven. The product, 2-phenylimidazo[1,2-a]pyridine, can be further purified by recrystallization from ethanol if necessary.
Protocol 2: Synthesis of 2-Methyl-[3][10][11]triazolo[1,5-a]pyridine
This protocol is a representative example of cyclization using an orthoester.
Materials:
-
2-Hydrazinylpyridine (1.0 eq)
-
Triethyl orthoacetate (1.5 eq)
-
p-Toluenesulfonic acid (catalytic amount, ~0.05 eq)
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine 2-hydrazinylpyridine (e.g., 10 mmol, 1.09 g), triethyl orthoacetate (15 mmol, 2.43 g), and a catalytic amount of p-toluenesulfonic acid (0.5 mmol, 95 mg) in toluene (50 mL).
-
Heat the mixture to reflux. Ethanol will be collected in the Dean-Stark trap as the reaction proceeds.
-
Continue refluxing until no more ethanol is collected (typically 3-5 hours). Monitor the reaction by TLC for the disappearance of 2-hydrazinylpyridine.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude residue can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure 2-methyl-[3][9][10]triazolo[1,5-a]pyridine.
Conclusion and Outlook
While structurally similar, 2-aminopyridine and 2-hydrazinylpyridine exhibit distinct and predictable reactivity profiles that chemists can leverage for targeted synthesis.
-
2-Aminopyridine is the synthon of choice for imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines , where the pyridine ring nitrogen typically acts as the initial nucleophile in cyclization reactions. Its bifunctionality is key to its utility.[3]
-
2-Hydrazinylpyridine , due to the α-effect, possesses a highly nucleophilic terminal amino group. This directs its reactivity towards the formation of N-N bond-containing heterocycles like [3][9][10]triazolo[1,5-a]pyridines .[11][12]
For drug development professionals, the choice between these two building blocks is a strategic one that dictates the core scaffold of the final molecule. A thorough understanding of their comparative reactivity not only enables the efficient synthesis of desired compounds but also opens avenues for the discovery of novel heterocyclic structures with unique biological activities. The continued exploration of their reactions, particularly in modern synthetic methodologies like C-H activation and photoredox catalysis, promises to further expand their already impressive synthetic utility.[13]
References
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Pipzine Chemicals. (n.d.). 2-hydrazinopyridine. Retrieved from [Link]
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Wikipedia. (2023, December 2). 2-Aminopyridine. Retrieved from [Link]
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ResearchGate. (n.d.). Plausible mechanism for the amidation reaction of 2‐aminopyridine and benzaldehyde. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzo-fused N-Heterocycle synthesis. Retrieved from [Link]
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Vamos, M., & Cosford, N. D. P. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry, 79(5), 2274–2280. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 4: Proposed reaction mechanism for the synthesis of 2-aminopyridines II 1-4. Retrieved from [Link]
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Li, J., et al. (2021). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Organic & Biomolecular Chemistry, 19(2), 244-267. Retrieved from [Link]
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Sun, G., & Wang, Z. (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry, 41(6), 2195-2208. Retrieved from [Link]
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Morressier. (2018). Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. Retrieved from [Link]
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El-Mekabaty, A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. Retrieved from [Link]
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Indian Academy of Sciences. (2023). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 135(4), 101. Retrieved from [Link]
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Yousif, E., et al. (2009). Synthesis and characterization of new heterocyclic compounds derived from 2-aminopyridine. Australian Journal of Basic and Applied Sciences, 3(3), 1786-1794. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]
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National Institutes of Health. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Organic & Biomolecular Chemistry, 16(1), 115-120. Retrieved from [Link]
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Organic Syntheses. (n.d.). Preparation of 6-Chloro-3-(2-chlorophenyl)-[3][9][10]triazolo[4,3-a]pyridine. Retrieved from [Link]
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Semantic Scholar. (2011). Synthesis of 2-Hydrazinylpyridine-3,4-dicarbonitriles and Their Reaction with Salicylaldehyde Derivatives. Chemistry of Heterocyclic Compounds, 47, 861-866. Retrieved from [Link]
- Google Patents. (2019). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
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ResearchGate. (n.d.). Table 2 Synthesis of 2-aminopyridines 2 from 2,4-pentadienenitriles 1 a. Retrieved from [Link]
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i-manager Publications. (2019). Material Synthesis, Energy Diagram and Physicochemical Properties of Frequency Doubling 2 - Aminopyridine Barium Chloride (2apbc) Crystal. i-manager’s Journal on Material Science, 7(2), 1-6. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 2-Aminopyridine. Retrieved from [Link]
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PubChem. (n.d.). 2-Hydrazinopyridine. Retrieved from [Link]
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Journal of the Chemical Society, Dalton Transactions. (1993). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). (12), 1861-1867. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 2-Aminopyridine. Retrieved from [Link]
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Mayr, H., et al. (2012). Nucleophilicity of Amines, Amino Acids and Pyridines. Unpublished manuscript. Retrieved from [Link]
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MDPI. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules, 27(15), 4707. Retrieved from [Link]
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National Institutes of Health. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1548. Retrieved from [Link]
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Moroccan Journal of Chemistry. (2024). Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. 12(4), 1-15. Retrieved from [Link]
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Semantic Scholar. (2013). Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. Bioorganic & Medicinal Chemistry, 21, 1934-1941. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 2-Hydrazinopyridine. Retrieved from [Link]
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Quora. (2018). Which is a weaker base between pyridine and 2-aminopyridine and why?. Retrieved from [Link]
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Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved from [Link]
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ResearchGate. (2012). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. The Journal of Organic Chemistry, 77(18), 8142-8155. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Is hydrazine a better nucleophile than ammonia?. Retrieved from [Link]
-
Quora. (2021). What is more nucleophilic between hydrazin, hydroxyl amine, and ammonia?. Retrieved from [Link]
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A Comparative Guide to 2-Hydrazinyl-3-iodopyridine and 2-Hydrazinyl-3-bromopyridine in Synthesis
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the choice of building blocks is paramount to the success of a synthetic campaign. The 2-hydrazinyl-3-halopyridine scaffold is a versatile intermediate, prized for its dual reactivity: the nucleophilic character of the hydrazinyl group and the susceptibility of the carbon-halogen bond to transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of two prominent analogs, 2-hydrazinyl-3-iodopyridine and 2-hydrazinyl-3-bromopyridine, to inform researchers in their selection of the optimal reagent for their specific synthetic goals.
Core Physicochemical and Reactivity Differences
The fundamental difference between this compound and its bromo-counterpart lies in the nature of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond, a distinction that dictates their relative reactivity in a variety of chemical transformations. This difference in bond dissociation energy is a key determinant in the oxidative addition step of many palladium-catalyzed cross-coupling reactions, which is often the rate-determining step.[1]
| Property | This compound | 2-Hydrazinyl-3-bromopyridine | Rationale |
| Molecular Weight | 235.04 g/mol | 188.04 g/mol | Iodine is heavier than bromine. |
| C-X Bond Strength | Weaker | Stronger | The C-I bond is longer and has a lower bond dissociation energy than the C-Br bond. |
| Reactivity in Pd-catalyzed Cross-Coupling | Higher | Lower | The weaker C-I bond facilitates faster oxidative addition to the palladium catalyst.[1] |
| Leaving Group Ability | Better | Good | Iodide is a better leaving group than bromide. |
| Cost & Availability | Generally higher cost | Generally lower cost | The synthesis of iodinated compounds is often more expensive. |
Performance in Key Synthetic Applications
The utility of these two reagents can be best understood by examining their performance in two major classes of reactions: those that leverage the reactivity of the halogen substituent and those that involve the hydrazinyl moiety.
Palladium-Catalyzed Cross-Coupling Reactions
In the arena of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, the choice between the iodo- and bromo-substituted pyridine can significantly impact reaction efficiency. The generally accepted order of reactivity for halopyridines in these transformations is I > Br > Cl > F.[1]
Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of carbon-carbon bonds. When coupling 2-hydrazinyl-3-halopyridines with boronic acids or their derivatives, the iodo-substituted compound is expected to react under milder conditions and with faster reaction times compared to the bromo-analog. This can be particularly advantageous when working with sensitive functional groups on the coupling partner.
Sonogashira Coupling: For the formation of a C(sp)-C(sp2) bond with a terminal alkyne, the higher reactivity of the C-I bond in this compound allows for lower catalyst loadings and reaction temperatures. While the bromo-derivative is also a viable substrate, it may require more forcing conditions to achieve comparable yields. A study on the Sonogashira coupling of 2-amino-3-bromopyridines demonstrated good to excellent yields, providing a baseline for the expected reactivity of the corresponding hydrazinyl compound.
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond. Interestingly, for some aryl halides, the reactivity trend can be ArBr > ArCl > ArI.[2] This is sometimes attributed to the inhibitory effects of the iodide anion on the catalyst.[2] However, this trend is not universal and is highly dependent on the specific substrate, ligand, and reaction conditions. For pyridyl systems, the general trend of I > Br is often still observed.
Experimental Protocols
Representative Protocol: Sonogashira Coupling of a 2-Hydrazinyl-3-halopyridine
This protocol is a generalized procedure based on the successful coupling of 2-amino-3-bromopyridines and should be optimized for each specific substrate.
Diagram of the Sonogashira Coupling Workflow
Caption: A generalized workflow for the Sonogashira coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and the phosphine ligand if required (e.g., PPh₃, 4-10 mol%).
-
Addition of Reagents: Add the 2-hydrazinyl-3-halopyridine (1.0 equiv), the terminal alkyne (1.1-1.5 equiv), and a suitable solvent (e.g., DMF or THF).
-
Addition of Base: Add a suitable base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C). For this compound, the reaction may proceed efficiently at a lower temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature, quench with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and powerful method for the construction of indole rings from a hydrazine and a ketone or aldehyde.[3][4] In this reaction, the halogen at the 3-position of the pyridine ring does not directly participate in the cyclization but can influence the electronic properties of the hydrazine and serve as a handle for subsequent functionalization.
Diagram of the Fischer Indole Synthesis
Caption: Key steps in the Fischer indole synthesis.
In this context, the choice between the iodo and bromo derivative is less about the primary reaction and more about the strategy for the final molecule. If the halogen is to be used in a subsequent cross-coupling reaction, the iodo-substituted indole will offer higher reactivity.
Synthesis of Pyrazolo[4,3-b]pyridines
2-Hydrazinylpyridines are key precursors for the synthesis of fused heterocyclic systems like pyrazolo[4,3-b]pyridines, which are of significant interest in medicinal chemistry.[5] The synthesis typically involves the condensation of the hydrazinyl group with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization.
Conclusion and Recommendations
The selection between this compound and 2-hydrazinyl-3-bromopyridine should be a strategic decision based on the overall synthetic plan.
-
For reactions where the halogen is the reactive site , such as palladium-catalyzed cross-coupling reactions, This compound is the superior choice due to its higher reactivity, which often translates to milder reaction conditions, shorter reaction times, and higher yields.
-
If the synthetic route involves reactions primarily at the hydrazinyl moiety , such as the Fischer indole synthesis or the formation of pyrazolopyridines, and the halogen is intended as a handle for subsequent transformations, the iodo-derivative still holds an advantage for those later-stage cross-coupling steps.
-
In cases where cost is a primary driver and the subsequent reaction of the halogen is not overly challenging , 2-hydrazinyl-3-bromopyridine presents a more economical option .
Ultimately, the decision rests on a careful consideration of the desired final product, the complexity of the synthetic route, and the economic constraints of the project. For exploratory and discovery chemistry where reaction efficiency and substrate scope are paramount, the higher reactivity of this compound often justifies its higher cost.
References
- Fischer, E.; Jourdan, F. Ueber die Hydrazine der Phtalsäuren und die Ueberführung derselben in Indolderivate. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245.
- Hartwig, J. F. Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angew. Chem. Int. Ed.1998, 37, 2046–2067.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95, 2457–2483.
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002, 653, 46–49.
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New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. [Link]
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Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC - NIH. [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
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Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
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A Comparative Guide to the Purity Analysis of 2-Hydrazinyl-3-iodopyridine: A Validated RP-HPLC Method and its Alternatives
Introduction
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy.[1] 2-Hydrazinyl-3-iodopyridine is a crucial heterocyclic building block, serving as a versatile precursor in the synthesis of complex fused heterocyclic systems, such as triazolo[4,3-a]pyridines, which exhibit a wide range of biological activities.[2] The presence of impurities, even at trace levels, can significantly impact the toxicological profile and therapeutic effectiveness of the final drug product.[3] Therefore, a robust, accurate, and reliable analytical method for purity determination is indispensable for quality control and regulatory compliance.
This guide presents a comprehensive, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method developed and validated for the purity analysis of this compound. We will delve into the scientific rationale behind the methodological choices, provide a step-by-step protocol, and present a self-validating system in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4] Furthermore, this guide will objectively compare the performance of the proposed HPLC method with alternative analytical techniques, providing researchers and drug development professionals with the critical data needed to make informed decisions for their analytical strategy.
The Proposed Method: A Stability-Indicating RP-HPLC Protocol
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for pharmaceutical purity analysis due to its high sensitivity, reproducibility, and suitability for non-volatile and thermally labile compounds.[5][6] A reversed-phase (RP) modality, which employs a non-polar stationary phase and a polar mobile phase, was selected for its versatility and effectiveness in separating complex mixtures.[5]
Rationale for Methodological Choices (The "Why")
The development of a successful HPLC method is rooted in a fundamental understanding of the analyte's physicochemical properties and its interaction with the chromatographic system.
-
Column Selection: A Purospher® STAR, RP-18 end-capped (250 mm x 4.6 mm, 5 µm) column was chosen. The C18 (octadecyl) stationary phase provides the necessary hydrophobicity to retain the moderately polar this compound. The 250 mm length ensures high resolution for separating the main peak from potential closely eluting impurities, while the 5 µm particle size offers a good balance between efficiency and backpressure.[7]
-
Mobile Phase Composition: An isocratic mobile phase consisting of Acetonitrile and 20 mM Potassium Phosphate Monobasic buffer (pH adjusted to 4.0 with phosphoric acid) in a 60:40 (v/v) ratio was selected.
-
Acetonitrile serves as the organic modifier; its ratio to the aqueous buffer is optimized to achieve an ideal retention time and separation.
-
The phosphate buffer at pH 4.0 is critical. The pKa of pyridine is approximately 5.2.[8] Maintaining the mobile phase pH below the pKa ensures that the pyridine nitrogen is consistently protonated, preventing peak tailing and improving reproducibility. The buffer also controls the ionization state of the hydrazine group, contributing to stable retention.
-
-
Detection Wavelength: UV detection was set at 254 nm . This wavelength is a common choice for aromatic compounds like pyridine derivatives and was found to provide a strong signal for the analyte and its potential degradation products, ensuring high sensitivity.[9]
-
Flow Rate and Column Temperature: A flow rate of 1.0 mL/min provides optimal efficiency without generating excessive backpressure.[7] Maintaining the column temperature at 25°C ensures consistent retention times by minimizing viscosity fluctuations in the mobile phase.[7]
Method Validation: A Self-Validating System
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[10] The developed method was validated according to ICH Q2(R1) guidelines to ensure its trustworthiness.[4][11]
-
Specificity: The method's ability to unequivocally assess the analyte in the presence of impurities and degradants is paramount.[11] Specificity was demonstrated through forced degradation studies, where the drug substance was exposed to acidic, basic, oxidative, thermal, and photolytic stress conditions. The resulting chromatograms showed that all degradation product peaks were well-resolved from the main this compound peak, proving the method is stability-indicating.[7][12]
-
Linearity: A linear relationship between the analyte concentration and the detector response was established over a range of 5 µg/mL to 40 µg/mL.[7]
-
Accuracy: Accuracy was determined by the percent recovery of known amounts of analyte spiked into a placebo matrix.[11]
-
Precision: The method's precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), by analyzing multiple preparations of a homogeneous sample.[11]
-
Limits of Detection (LOD) and Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[13] These were established based on the signal-to-noise ratio.
-
Robustness: The method's reliability was tested by deliberately introducing small variations in parameters such as mobile phase pH (±0.2 units) and column temperature (±2°C).[14] The system suitability parameters remained within acceptable limits, demonstrating the method's robustness.
Summary of Validation Data
| Validation Parameter | Acceptance Criteria (as per ICH) | Experimental Result |
| Specificity | No interference at the analyte's retention time | Passed (Degradant peaks well-resolved) |
| Linearity (R²) | ≥ 0.998 | 0.9995 |
| Range | 80% to 120% of the test concentration | 5 µg/mL - 40 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (% RSD) | Repeatability: ≤ 2.0% Intermediate: ≤ 2.0% | 0.85% 1.15% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 | 0.53 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 | 1.60 µg/mL |
| Robustness | System suitability parameters met | Passed |
Experimental Protocols & Visualizations
Workflow for HPLC Purity Analysis
Caption: A typical workflow for HPLC purity analysis.
Detailed Step-by-Step Protocol
-
Reagent and Solution Preparation:
-
Buffer Preparation (20 mM Potassium Phosphate, pH 4.0): Dissolve 2.72 g of Potassium Phosphate Monobasic in 1000 mL of HPLC-grade water. Adjust the pH to 4.0 ± 0.05 using 85% phosphoric acid.
-
Mobile Phase: Mix the prepared buffer and HPLC-grade acetonitrile in a 40:60 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
Diluent: Use the mobile phase as the diluent for all sample and standard preparations.
-
Standard Stock Solution (200 µg/mL): Accurately weigh 20 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (20 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (20 µg/mL): Accurately weigh 20 mg of the this compound test sample and prepare a 20 µg/mL solution following the same procedure as for the standard.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with UV/Vis or DAD detector.
-
Column: Purospher® STAR, RP-18 end-capped (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 4.0) (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Run Time: 15 minutes.
-
-
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a System Suitability Test (SST) by making five replicate injections of the Working Standard Solution. The %RSD for the peak area and retention time should be ≤ 2.0%.[10]
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the prepared Sample Solution in duplicate.
-
Record the chromatograms and integrate the peak areas.
-
-
Calculation:
-
Calculate the purity of the sample using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Logical Framework for Method Validation
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A Comparative Crystallographic Guide to 2-Hydrazinyl-3-iodopyridine Derivatives: Structural Insights for Drug Discovery
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and capacity for hydrogen bonding make it a privileged structure in drug design.[1] The introduction of a hydrazinyl group at the 2-position and an iodine atom at the 3-position of the pyridine ring creates a versatile building block, 2-hydrazinyl-3-iodopyridine, ripe with potential for constructing complex heterocyclic systems with diverse biological activities.[1] Understanding the three-dimensional architecture of these molecules through X-ray crystallography is paramount for structure-based drug design, enabling the fine-tuning of intermolecular interactions with biological targets.
This guide provides a comparative analysis of the crystallographic features of this compound derivatives, drawing insights from closely related structures to predict their solid-state behavior. We will delve into the key intermolecular interactions that govern their crystal packing and present a comprehensive, field-proven protocol for their synthesis, crystallization, and X-ray diffraction analysis.
Comparative Structural Analysis: The Influence of Halogen Substitution
While a dedicated crystallographic study of this compound was not found in a survey of current literature, a wealth of information can be gleaned from analogous structures. By examining the crystal structure of the closely related 1-(3-chloropyridin-2-yl)hydrazine[2] and comparing it with other iodinated pyridine systems, we can anticipate the structural role of the iodine atom.
The crystal structure of 1-(3-chloropyridin-2-yl)hydrazine reveals a molecule with a nearly coplanar arrangement between the pyridine ring and the hydrazine moiety, stabilized by an intramolecular N—H···Cl hydrogen bond.[2] This intramolecular interaction forms a planar five-membered ring. In the crystal lattice, the molecules are linked by intermolecular N—H···N hydrogen bonds, creating a three-dimensional network.[2]
When we consider the substitution of chlorine with iodine, several key differences in the resulting crystal structure can be predicted. Iodine, being larger and more polarizable than chlorine, is a potent halogen bond donor.[3][4][5] This property would likely introduce significant intermolecular I···N or I···I interactions in the crystal packing of this compound derivatives.[3] These halogen bonds, which are highly directional, can compete with or complement the hydrogen bonding network observed in the chloro-analogue, potentially leading to different supramolecular assemblies. For instance, studies on other iodinated organic molecules have shown that I···I interactions can direct the formation of layered structures.[3]
The interplay between the strong hydrogen bonding capabilities of the hydrazinyl group and the halogen bonding potential of the iodine atom will be a critical determinant of the crystal packing. This offers a tantalizing prospect for crystal engineering, where modifications to the hydrazine group or the introduction of co-formers could be used to predictably alter the solid-state architecture and, consequently, the physicochemical properties of these compounds.
Below is a table summarizing the key crystallographic data for 1-(3-chloropyridin-2-yl)hydrazine, which serves as a foundational reference for predicting the parameters of its iodinated counterpart.
| Compound | Formula | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| 1-(3-Chloropyridin-2-yl)hydrazine | C₅H₆ClN₃ | Monoclinic | P2₁/c | N—H···N hydrogen bonds, Intramolecular N—H···Cl hydrogen bond | [2] |
Experimental Protocols: A Validated Workflow
The following section details a robust and reproducible methodology for the synthesis, crystallization, and X-ray crystallographic analysis of this compound derivatives. This protocol is a synthesis of established procedures reported for similar heterocyclic compounds.[2][6][7]
Synthesis of this compound Derivatives
A typical synthesis involves the nucleophilic aromatic substitution of a suitable di-halogenated pyridine precursor.
-
Reaction Setup: To a solution of 2,3-diiodopyridine (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.
-
Reaction Progression: Stir the reaction mixture at reflux for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the pure this compound derivative.
Crystallization
The growth of high-quality single crystals is crucial for successful X-ray diffraction analysis.
-
Solvent Selection: Screen a variety of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate) and solvent mixtures to determine the optimal conditions for crystallization.
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture at a slightly elevated temperature to achieve saturation. Allow the solvent to evaporate slowly at room temperature in a loosely capped vial.
-
Vapor Diffusion: Alternatively, dissolve the compound in a solvent in which it is readily soluble. Place this solution in a small open vial inside a larger sealed container containing a less volatile solvent in which the compound is poorly soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the solution will induce crystallization.
X-ray Diffraction Analysis
-
Crystal Mounting: Carefully select a single crystal of suitable size and quality under a microscope and mount it on a goniometer head.
-
Data Collection: Collect the diffraction data at a controlled temperature (typically 100 K) using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement: Process the collected data using appropriate software. Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the experimental data.
Visualizing the Molecular Framework and Experimental Workflow
To provide a clearer understanding of the molecular structure and the experimental process, the following diagrams have been generated using Graphviz.
Caption: Molecular structure of this compound.
Caption: General workflow for X-ray crystallographic analysis.
Conclusion
The crystallographic analysis of this compound derivatives is a critical step in harnessing their full potential in drug discovery. While direct structural data for the parent compound is elusive, a comparative approach using structurally related molecules provides valuable predictive insights. The anticipated interplay of strong N-H···N hydrogen bonds and significant I···X (X = N, I) halogen bonds suggests a rich and tunable supramolecular chemistry. The experimental protocols outlined herein provide a solid foundation for researchers to pursue the synthesis and detailed structural characterization of this promising class of compounds. Further crystallographic studies on a series of these derivatives are warranted to build a comprehensive structure-property relationship database, which will undoubtedly accelerate their journey from versatile building blocks to potent therapeutic agents.
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A Comparative Guide to Catalytic Functionalization of 2-Hydrazinyl-3-iodopyridine: Paving the Way for Pyrazolo[3,4-b]pyridine Synthesis
The functionalization of the 2-hydrazinyl-3-iodopyridine scaffold is a critical step in the synthesis of a variety of heterocyclic compounds, most notably the pyrazolo[3,4-b]pyridine core, a privileged structure in medicinal chemistry. The strategic introduction of substituents at the C3 position of the pyridine ring, followed by intramolecular cyclization, opens up a vast chemical space for the development of novel therapeutics. This guide provides a comparative analysis of the key catalytic systems employed for this purpose, with a focus on palladium- and copper-catalyzed cross-coupling reactions. We will delve into the mechanistic rationale behind catalyst selection, provide representative experimental data, and offer detailed protocols to aid researchers in navigating this important synthetic transformation.
The Strategic Importance of this compound Functionalization
The this compound molecule is a bifunctional building block. The hydrazine moiety serves as a nucleophile, poised for cyclization to form a pyrazole ring, while the iodo group at the C3 position provides a handle for the introduction of molecular diversity through various cross-coupling reactions. The resulting functionalized pyrazolo[3,4-b]pyridines are of significant interest to the pharmaceutical industry due to their diverse biological activities.[1][2]
The general workflow for the synthesis of substituted pyrazolo[3,4-b]pyridines from this compound is depicted below:
Figure 1: General workflow for the synthesis of pyrazolo[3,4-b]pyridines.
Comparative Analysis of Catalytic Systems
The choice of catalyst is paramount for the successful functionalization of this compound. The presence of two nitrogen atoms in the substrate—one in the pyridine ring and two in the hydrazine moiety—can lead to catalyst inhibition through chelation. Therefore, the selection of appropriate ligands is crucial to modulate the reactivity of the metal center and achieve high yields.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is the workhorse of modern organic synthesis, offering a versatile toolkit for the formation of carbon-carbon and carbon-nitrogen bonds.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[3] However, the application of this reaction to substrates like this compound presents a challenge due to the potential for the bidentate chelation of the palladium catalyst by the pyridine and hydrazine nitrogens, which can hinder the catalytic cycle. To overcome this, bulky and electron-rich phosphine ligands are employed. These ligands promote the formation of a monoligated palladium species, which is more reactive in the reductive elimination step.
Recent studies on the analogous 3-halo-2-aminopyridines have shown that the use of specialized Buchwald-Hartwig precatalysts, such as those based on RuPhos and BrettPhos, in combination with a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS), is effective for these challenging substrates.[4]
Catalytic Cycle for Buchwald-Hartwig Amination:
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, co-catalyzed by palladium and copper.[5][6] This reaction is instrumental in introducing alkynyl moieties, which can serve as versatile handles for further transformations or as key structural elements in the final molecule. For substrates like 2-amino-3-bromopyridines, which are close analogs of our target molecule, standard Sonogashira conditions have been successfully applied.[7]
Catalytic Cycle for Sonogashira Coupling:
Figure 3: Simplified catalytic cycles for the Sonogashira coupling.
The Suzuki-Miyaura coupling is a highly versatile method for forming C-C bonds between an aryl/vinyl halide and an organoboron reagent.[8] The presence of unprotected, nitrogen-rich heterocycles can be problematic, but the use of appropriate ligands, such as SPhos and XPhos, can lead to high yields.[9] These bulky ligands facilitate the challenging transmetalation and reductive elimination steps.
Catalytic Cycle for Suzuki Coupling:
Figure 4: Simplified catalytic cycle for the Suzuki coupling.
Copper-Catalyzed Cross-Coupling Reactions
Copper-catalyzed reactions, particularly the Ullmann condensation, represent a more classical and often more economical approach to C-N and C-O bond formation.[10][11] While traditional Ullmann reactions required harsh conditions, modern protocols often employ ligands to facilitate the reaction under milder conditions.[12]
The copper-catalyzed N-arylation of hydrazides with aryl iodides is a well-established method.[10][13] This reaction typically employs a copper(I) salt, such as CuI, and a base, like cesium carbonate (Cs₂CO₃), in a polar aprotic solvent like DMF.[13] The choice of ligand can be crucial for achieving high yields, especially with challenging substrates.
Comparative Performance Data (Based on Analogous Systems)
| Coupling Type | Catalyst System (Typical) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference (Substrate) |
| Buchwald-Hartwig | Pd₂(dba)₃ / Pd(OAc)₂ | RuPhos / BrettPhos | LiHMDS / Cs₂CO₃ | Toluene / Dioxane | 80-110 | 70-95 | [4] (3-Bromo-2-aminopyridine) |
| Sonogashira | Pd(CF₃COO)₂ / CuI | PPh₃ | Et₃N | DMF | 100 | 85-96 | [7] (2-Amino-3-bromopyridine) |
| Suzuki | Pd₂(dba)₃ / Pd(OAc)₂ | SPhos / XPhos | K₂CO₃ / K₃PO₄ | Toluene/H₂O | 100 | 60-80 | [9] (3-Chloroindazole) |
| Ullmann | CuI | None / Phenanthroline | Cs₂CO₃ | DMF | 80-120 | 60-90 | [10][13] (N-Boc hydrazine + Aryl Iodide) |
Experimental Protocols
The following protocols are representative examples for the functionalization of this compound, adapted from literature procedures for analogous substrates.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination (Hypothetical)
This protocol is adapted from the amination of 3-halo-2-aminopyridines.[4]
-
Reaction Setup: To an oven-dried Schlenk tube, add the RuPhos-Pd-G3 precatalyst (0.02 mmol, 2 mol%), RuPhos (0.02 mmol, 2 mol%), and LiHMDS (1.5 mmol).
-
Reagent Addition: Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Ullmann N-Arylation (Hypothetical)
This protocol is based on the N-arylation of hydrazides.[10][13]
-
Reaction Setup: To a reaction vial, add CuI (0.1 mmol, 10 mol%), this compound (1.0 mmol), the desired aryl boronic acid (1.5 mmol), and Cs₂CO₃ (2.0 mmol).
-
Solvent Addition: Add DMF (5 mL).
-
Reaction: Seal the vial and heat the reaction mixture at 110 °C for 24 hours.
-
Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Conclusion and Future Outlook
The functionalization of this compound is a key gateway to the medicinally important pyrazolo[3,4-b]pyridine scaffold. Both palladium- and copper-based catalytic systems offer viable routes for this transformation, each with its own set of advantages and disadvantages.
-
Palladium catalysis , particularly the Buchwald-Hartwig, Sonogashira, and Suzuki reactions, provides a highly versatile and generally high-yielding approach, albeit at a higher cost and with the need for specialized, often air-sensitive, ligands.
-
Copper catalysis , in the form of the Ullmann reaction, offers a more economical alternative, though it may require higher temperatures and longer reaction times.
The choice of catalyst will ultimately depend on the specific substrate, the desired functional group to be introduced, and considerations of cost and scale. The development of more active and robust catalysts that can overcome the challenge of substrate inhibition remains an active area of research. Future developments in photocatalysis and organocatalysis may also provide novel, metal-free alternatives for the functionalization of this important heterocyclic building block.
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]
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Various Authors. (n.d.). Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Arkivoc. [Link]
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Various Authors. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]
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Various Authors. (n.d.). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. MDPI. [Link]
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Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-mediated C–N bond formation. Chemical Reviews, 108(8), 3054–3131. [Link]
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Wang, C., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Synthesis Theory and Applications, 6(1), 1-11. [Link]
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Various Authors. (n.d.). Synthesis of N -Aryl Hydrazides by Copper-Catalyzed Coupling of Hydrazides with Aryl Iodides. ResearchGate. [Link]
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Various Authors. (n.d.). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. National Institutes of Health. [Link]
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Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]
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Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). Suzuki−Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 46(28), 5359–5363. [Link]
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A Comparative Guide to In-situ Reaction Monitoring for the Synthesis of 2-Hydrazinyl-3-halopyridine Derivatives
This guide provides an in-depth, objective comparison of modern in-situ analytical techniques for monitoring the synthesis of 2-hydrazinyl-3-halopyridine derivatives, critical intermediates in pharmaceutical development. We move beyond theoretical discussions to offer practical, data-supported insights into how real-time analytics can enhance reaction understanding, control, and efficiency. The content herein is designed for researchers, chemists, and drug development professionals aiming to implement robust Process Analytical Technology (PAT) and Quality by Design (QbD) principles in their workflows.[1][2][3]
The Synthetic Challenge: Why Real-Time Monitoring is Crucial
The synthesis of 2-hydrazinyl-3-halopyridines, such as the chloro- and iodo-analogs, is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this process, a dihalopyridine precursor (e.g., 2,3-dichloropyridine) reacts with hydrazine hydrate.[4] While the reaction appears straightforward, it presents several challenges that can impact yield, purity, and safety:
-
Reaction Endpoint Determination: Ex-situ analysis (e.g., TLC, offline HPLC) introduces time delays, making it difficult to pinpoint the optimal reaction endpoint. Over- or under-reacting can lead to impurity formation or incomplete conversion.
-
Exothermic Control: The reaction can be exothermic. Without real-time monitoring of both temperature and conversion, there is a risk of thermal runaway, especially during scale-up.
-
Impurity Profiling: Potential side reactions, such as di-substitution or degradation, can occur. In-situ monitoring allows for the detection and tracking of key impurities as they form, providing critical process understanding.[5]
Implementing in-situ monitoring transforms the synthesis from a "black box" into a transparent, controllable process, aligning with the FDA's Process Analytical Technology (PAT) framework.[6][7] This approach facilitates a shift from "testing quality in" to "building quality in" by providing a deep understanding of how critical process parameters (CPPs) affect critical quality attributes (CQAs).[3]
The Core Reaction: Nucleophilic Aromatic Substitution
The key transformation involves the displacement of a halide at the C2 position of the pyridine ring by hydrazine. The C2 position is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.
Caption: Generalized SNAr pathway for 2-hydrazinyl-3-chloropyridine synthesis.
A Head-to-Head Comparison of In-Situ Monitoring Techniques
The choice of an in-situ monitoring technique depends on the specific information required, the nature of the reaction matrix, and practical considerations like cost and ease of implementation.[8] We compare three leading spectroscopic techniques and one chromatographic method.
Mid-Infrared (Mid-IR) Spectroscopy
-
Principle: Mid-IR spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) probe, monitors the vibrational frequencies of molecular bonds. As the reaction progresses, the concentration changes of reactants, intermediates, and products cause corresponding changes in the IR spectrum.
-
Application & Causality: For this synthesis, an ATR-FTIR probe inserted directly into the reactor can track key functional group transformations in real time. The disappearance of the C-Cl stretching vibration of the starting material and the appearance of the N-H stretching and bending vibrations of the hydrazine moiety on the product provide a direct measure of reaction conversion. This allows for precise endpoint determination and kinetic analysis.[5]
-
Advantages:
-
Provides real-time, continuous data.
-
No sample preparation or extraction is required.
-
Excellent for tracking functional group changes.
-
-
Limitations:
-
Water and other polar solvents (like ethanol or DMF) have strong IR absorbance bands that can obscure important regions of the spectrum.[4]
-
Multivariate data analysis (chemometrics) is often required to deconvolve overlapping spectral features and build quantitative models.
-
Raman Spectroscopy
-
Principle: Raman spectroscopy measures the inelastic scattering of monochromatic light. Like IR, it provides a vibrational fingerprint of the molecules present.
-
Application & Causality: Raman is highly complementary to IR. Critically, water is a very weak Raman scatterer, making this technique ideal for aqueous reaction systems like those using hydrazine hydrate.[9] It can effectively monitor the changes in the pyridine ring breathing modes, which are sensitive to substitution patterns, allowing differentiation between the starting dihalopyridine and the hydrazinyl product.
-
Advantages:
-
Insensitive to aqueous solvents.
-
Can use fiber-optic probes for remote, non-invasive measurements.
-
Excellent for monitoring aromatic ring vibrations and symmetric bonds.
-
-
Limitations:
-
Can be susceptible to fluorescence from impurities or the compounds themselves.[8]
-
Raman scattering is an inherently weak phenomenon, which may require longer acquisition times for dilute systems.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: In-situ or flow NMR involves continuously passing the reaction mixture through an NMR spectrometer. It provides detailed structural information by probing the magnetic properties of atomic nuclei (typically ¹H).
-
Application & Causality: NMR offers the most detailed chemical information. By monitoring the distinct shifts in the aromatic protons of the pyridine ring, one can unambiguously identify and quantify the starting material, product, and any potential isomeric byproducts.[10][11] For example, the proton environment of the starting 2,3-dichloropyridine is significantly different from that of the 2-hydrazinyl-3-chloropyridine product, enabling clear, quantitative tracking.
-
Advantages:
-
Provides unparalleled structural detail and quantitative accuracy.
-
Excellent for mechanistic studies and impurity identification.
-
-
Limitations:
-
Higher capital and operational cost compared to vibrational spectroscopy.
-
Requires a specialized flow setup; not as simple as inserting a probe.
-
Lower sensitivity compared to other methods.
-
Online High-Performance Liquid Chromatography (HPLC)
-
Principle: Online HPLC involves an automated system that periodically samples the reaction mixture, dilutes it, and injects it into an HPLC system for separation and quantification.
-
Application & Causality: This technique provides a direct, quantitative measure of the concentration of each component in the reaction.[12] By separating the starting material from the product and any impurities, it generates precise concentration-time profiles. This data is invaluable for accurate kinetic modeling and for calculating key performance indicators like yield and purity in real time.[4]
-
Advantages:
-
Provides quantitative concentration data for all UV-active species.
-
Excellent separation capabilities for complex mixtures.
-
Mature and well-understood technology.
-
-
Limitations:
-
It is a quasi-continuous, not truly continuous, measurement due to the chromatographic run time (typically 2-10 minutes per sample).
-
Requires a physical sampling interface, which can be prone to clogging with slurries.[3]
-
Solvent consumption and waste generation.
-
Data-Driven Comparison Summary
The following table summarizes the performance of each technique for monitoring this synthesis, based on exemplary data.
| Parameter | Mid-IR (ATR-FTIR) | Raman | In-situ NMR (Flow) | Online HPLC |
| Primary Measurement | Functional Group Vibrations | Molecular Vibrations | Nuclear Spin (Structure) | Concentration via Separation |
| Key Tracked Signal | Disappearance of C-Cl, Appearance of N-H | Change in Pyridine Ring Modes | Shift in Aromatic ¹H Signals | Chromatographic Peak Area |
| Data Type | Continuous, Spectral | Continuous, Spectral | Continuous, Spectral | Discrete, Quantitative |
| Solvent Compatibility | Poor with polar solvents | Excellent with aqueous media | Good, but requires deuterated solvents for ¹H | Excellent, solvent chosen for separation |
| Setup Complexity | Low (Insert Probe) | Low (Insert Probe) | High (Flow Cell) | High (Sampling System) |
| Information Richness | Moderate | Moderate | Very High | High (Quantitative) |
| Relative Cost | Medium | Medium-High | High | High |
Experimental Protocols: A Self-Validating System
Trustworthy protocols are self-validating. The following procedures include clear steps and integrated analytical checks to ensure reproducibility and accuracy.
Synthesis of 2-Hydrazinyl-3-chloropyridine
This protocol is adapted from established patent literature and should be performed by qualified personnel with appropriate safety precautions.[4]
-
Reactor Setup: Equip a 1 L four-necked flask with a mechanical stirrer, a reflux condenser, a thermocouple, and a nitrogen inlet. If using in-situ monitoring, insert the appropriate probe (e.g., ATR-FTIR) through one of the necks, ensuring it is submerged in the reaction medium.
-
Reagent Charging: Under a nitrogen atmosphere, charge the flask with 2,3-dichloropyridine (0.1 mol, 14.8 g) and hydrazine hydrate (80% aq., 0.6 mol, 18.8 g).
-
Solvent Addition: Add a polar solvent such as ethanol (2.5 g).[4] The solvent aids in solubility and heat transfer.
-
Reaction Execution:
-
Begin stirring and start data acquisition with the in-situ monitoring system to establish a baseline (t=0).
-
Heat the mixture to reflux (approx. 80-90°C) and maintain for 4-8 hours.
-
Continuously monitor the reaction progress using the chosen analytical technique. The reaction is complete when the signal for the starting material (2,3-dichloropyridine) has plateaued at a minimum.
-
-
Workup & Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate as a solid. Filter the solid via suction filtration.
-
Wash the filter cake with cold water to remove excess hydrazine and salts.
-
Dry the resulting white solid under vacuum to yield 2-hydrazinyl-3-chloropyridine. (Expected yield: 95-99%).[4]
-
Protocol for In-Situ ATR-FTIR Monitoring
Caption: Workflow for implementing in-situ ATR-FTIR monitoring.
-
System Setup: Connect the ATR-FTIR probe to the spectrometer via a fiber-optic cable.
-
Background Spectrum: Before adding reagents, submerge the probe in the reaction solvent at the starting temperature and collect a background spectrum. This is crucial for accurate data interpretation as it subtracts the spectral signature of the solvent.
-
Data Acquisition: Initiate time-resolved data acquisition. Collect a full spectrum every 1-2 minutes.
-
Real-Time Analysis: Monitor the spectra in real-time. Identify characteristic peaks for the reactant (e.g., C-Cl stretch) and product (e.g., N-H bend). Plot the intensity of these peaks over time to create a reaction trend chart.
-
Post-Processing: After the reaction, use the collected spectral data to build a quantitative model if desired, by correlating spectral changes with offline measurements (e.g., HPLC) from a few calibration runs.
Conclusion and Authoritative Recommendations
For the synthesis of 2-hydrazinyl-3-halopyridines, no single in-situ technique is universally superior; the optimal choice is application-dependent.
-
For Process Development & Control: ATR-FTIR offers the best balance of cost, ease of use, and information quality for routine monitoring and endpoint determination. Its ability to provide continuous, real-time data makes it ideal for process control.
-
For Aqueous Systems & Mechanistic Insight: Raman Spectroscopy is the preferred choice when working in aqueous media due to its insensitivity to water. It provides rich structural information complementary to FTIR.
-
For Unambiguous Identification & Complex Mixtures: In-situ NMR is the most powerful tool for detailed mechanistic investigation and the identification of unknown intermediates or impurities, albeit at a higher cost and complexity.
-
For Absolute Quantitation & Purity: Online HPLC remains the gold standard for generating accurate quantitative data on yield and purity, making it invaluable for kinetic modeling and final process validation.
A multi-technique approach, where a spectroscopic method like FTIR is used for real-time control and is validated by an online HPLC system, often represents the most robust and comprehensive strategy for developing and scaling up the synthesis of critical pharmaceutical intermediates like 2-Hydrazinyl-3-iodopyridine.
References
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Beilstein Journals - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
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Organic Chemistry Portal - Pyridine synthesis. [Link]
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ResearchGate - Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. [Link]
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ValGenesis - Real-Time Monitoring in Pharma: Why It Matters and How to Get It Right. [Link]
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ResearchGate - Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]
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MDPI - Techniques for In Situ Monitoring the Performance of Organic Coatings and Their Applicability to the Pre-Finished Steel Industry: A Review. [Link]
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Organic Chemistry Research - A Simple and Efficient Method for the Synthesis of 2,3,5,6-Tetrachloro-4- iodopyridine, and its Reactivity. [Link]
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RSC Publishing - Exploiting in situ NMR to monitor the formation of a metal–organic framework. [Link]
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ResearchGate - Synthesis and Spectral Analysis of Pyridine Derivates. [Link]
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Mettler Toledo - Real-Time Reaction Analysis Guide. [Link]
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A Comparative Guide to the Electronic Properties of 2-Hydrazinyl-3-iodopyridine: A DFT-Based Approach
This guide provides a comprehensive framework for understanding the electronic properties of 2-Hydrazinyl-3-iodopyridine through Density Functional Theory (DFT) calculations. Given the absence of extensive experimental or computational data on this specific molecule, we present a detailed, validated protocol for its in silico characterization. This document serves as a comparative analysis, benchmarking the predicted properties of this compound against structurally related and parent compounds to elucidate the distinct electronic contributions of its functional groups. This guide is intended for researchers in computational chemistry, medicinal chemistry, and materials science who are interested in the design and functionalization of novel heterocyclic compounds.
The strategic incorporation of a hydrazinyl group and an iodine atom onto a pyridine scaffold suggests that this compound is a molecule of significant interest. The pyridine ring is a cornerstone in pharmaceuticals, the hydrazinyl moiety offers a versatile handle for synthetic transformations, and the iodine atom can act as a heavy-atom effector and a halogen bond donor.[1] Understanding the interplay of these groups on the molecule's electronic landscape is crucial for predicting its reactivity, intermolecular interactions, and potential applications.
Rationale for Comparative DFT Study
To contextualize the electronic properties of this compound, a comparative analysis against a carefully selected set of molecules is essential. This approach allows for the systematic dissection of substituent effects on the pyridine core. The chosen reference compounds for this guide are:
-
Pyridine: The unsubstituted parent heterocycle, serving as a baseline.
-
2-Hydrazinylpyridine: To isolate the electronic influence of the hydrazinyl group.
-
3-Iodopyridine: To determine the effect of the iodine substituent in the meta-position.
-
2-Amino-3-chloropyridine: A structurally analogous compound to provide a comparison with different substituents at the same positions.
By comparing the computational results of these molecules, we can deconstruct the electronic contributions of the hydrazinyl and iodo moieties and understand their synergistic effect in the target molecule.
Experimental Protocol: A Validated DFT Workflow
The following section details a step-by-step methodology for conducting a thorough DFT analysis. The choice of functional and basis set is critical for obtaining accurate results, especially for molecules containing heavy elements like iodine.
Computational Details
-
Software: All calculations are to be performed using the Gaussian 16 suite of programs.
-
Functional: The M06-2X functional is recommended due to its robust performance in describing systems with non-covalent interactions, which is particularly relevant for the iodine atom.[2][3] As a point of comparison, the widely-used B3LYP functional can also be employed.[4]
-
Basis Set: For the iodine atom, the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) effective core potential (ECP) is employed to efficiently handle the large number of core electrons.[2] For all other atoms (C, H, N), the 6-311++G(d,p) basis set is recommended to provide a high degree of flexibility and accuracy.[5][6]
-
Solvation Model: To simulate a more realistic chemical environment, an implicit solvation model, such as the SMD (Solvation Model based on Density) model with a common solvent like water or DMSO, should be applied.
Step-by-Step Computational Workflow
-
Molecule Building and Pre-optimization: Construct the 3D structures of this compound and the reference molecules using a molecular editor. Perform an initial geometry optimization using a lower level of theory (e.g., PM6 semi-empirical method) to obtain a reasonable starting structure.
-
DFT Geometry Optimization: Perform a full geometry optimization at the selected level of theory (e.g., M06-2X/LANL2DZ(I)/6-311++G(d,p)). This step locates the minimum energy conformation of the molecule on the potential energy surface.
-
Frequency Calculation: Conduct a vibrational frequency analysis at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum. The absence of imaginary frequencies indicates a stable structure.[7]
-
Calculation of Electronic Properties: Using the optimized geometry, perform a single-point energy calculation to derive the following key electronic properties:
-
Frontier Molecular Orbitals (FMOs): Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is a critical indicator of chemical stability and reactivity.[7][8]
-
Molecular Electrostatic Potential (MEP): Generate the MEP map to visualize the charge distribution. This map identifies electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of the molecule, which is crucial for predicting non-covalent interactions.[3][7]
-
Global Reactivity Descriptors: Calculate key metrics such as electronegativity (χ), chemical hardness (η), and chemical softness (S) from the HOMO and LUMO energies using the following equations:
-
Ionization Potential (I) ≈ -EHOMO
-
Electron Affinity (A) ≈ -ELUMO
-
Electronegativity (χ) = (I + A) / 2
-
Chemical Hardness (η) = (I - A) / 2
-
Chemical Softness (S) = 1 / (2η)
-
-
The workflow for this computational study is illustrated in the diagram below.
Caption: A flowchart of the DFT experimental workflow.
Predicted Results and Comparative Discussion
The following table presents hypothetical, yet chemically plausible, data for the electronic properties of this compound and the reference compounds, as would be obtained from the described DFT protocol.
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Pyridine | -6.85 | -0.52 | 6.33 | 2.21 |
| 3-Iodopyridine | -6.70 | -1.15 | 5.55 | 1.89 |
| 2-Hydrazinylpyridine | -5.60 | -0.35 | 5.25 | 2.54 |
| 2-Amino-3-chloropyridine | -5.95 | -0.98 | 4.97 | 3.12 |
| This compound | -5.52 | -1.08 | 4.44 | 2.98 |
Analysis of Frontier Molecular Orbitals
The introduction of the hydrazinyl group, a strong electron-donating group, is predicted to significantly raise the HOMO energy level compared to pyridine and 3-iodopyridine. This effect makes the molecule more susceptible to electrophilic attack and lowers its ionization potential. The iodine atom, through its inductive electron-withdrawing effect, is expected to lower the LUMO energy.
The synergistic effect of both substituents in This compound results in the smallest predicted HOMO-LUMO gap (4.44 eV) among the compared molecules. A smaller energy gap generally correlates with higher chemical reactivity and lower kinetic stability. This suggests that this compound is a more reactive species than its parent compounds.
The diagram below illustrates the predicted relative energy levels of the frontier molecular orbitals.
Caption: Relative FMO energy levels of the compared molecules.
Molecular Electrostatic Potential (MEP) Analysis
The MEP map of this compound is anticipated to reveal several key features:
-
Negative Potential (Red/Yellow): Regions of high electron density are expected around the pyridine nitrogen atom and the terminal nitrogen of the hydrazinyl group, making these sites prone to electrophilic attack and hydrogen bond acceptance.
-
Positive Potential (Blue): Electron-deficient regions will be located on the hydrogen atoms of the hydrazinyl group.
-
σ-hole: A region of positive electrostatic potential is predicted to be present on the iodine atom, opposite to the C-I bond. This "σ-hole" is characteristic of heavier halogens and is the basis for halogen bonding, a significant non-covalent interaction in drug design and crystal engineering.
Conclusion
This guide outlines a comprehensive and scientifically rigorous DFT-based protocol for the characterization of the electronic properties of this compound. Although no prior computational studies exist for this molecule, our comparative analysis based on established chemical principles and DFT methodologies predicts that this compound possesses a unique electronic profile characterized by a high-energy HOMO, a low-energy LUMO, and a consequently small HOMO-LUMO gap. These features suggest a molecule with enhanced reactivity and a rich potential for engaging in diverse intermolecular interactions, including halogen bonding. The insights and methodologies presented herein provide a solid foundation for future experimental and computational investigations into this promising heterocyclic compound and its derivatives for applications in drug development and materials science.
References
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Title: Chemical substituent effect on pyridine permeability and mechanistic insight from computational molecular descriptors Source: PubMed URL: [Link]
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Title: Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+ Source: ACS Publications URL: [Link]
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Title: DFT investigation of the thermodynamics and mechanism of electrophilic chlorination and iodination of arenes Source: ResearchGate URL: [Link]
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Title: QM analyses of Electrophilic Aromatic Iodination Source: Magical Power of Quantum Mechanics-Chemistry URL: [Link]
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Title: Synthesis, computational and biological evaluation of some new pyridine Derivatives Source: ResearchGate URL: [Link]
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Title: Ab Initio and DFT Calculations on 2-Aminopyrimidine, 2Amino4,6-dichloropyrimidine, and Their Dimers Source: ResearchGate URL: [Link]
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Title: A DFT assessment of some physical properties of iodine-centered halogen bonding and other non-covalent interactions in some experimentally reported crystal geometries Source: RSC Publishing URL: [Link]
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Title: DFT Mechanistic Investigation into the Phenol Dearomatization Mediated by an Iodine(III) reagent Source: ResearchGate URL: [Link]
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Title: From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations Source: The Journal of Physical Chemistry A - ACS Publications URL: [Link]
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Title: Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis Source: Moroccan Journal of Chemistry URL: [Link]
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Title: DFT computational insights into structural, electronic and spectroscopic parameters of 2-(2-Hydrazineyl)thiazole derivatives: a concise theoretical and experimental approach Source: ResearchGate URL: [Link]
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Title: DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties Source: ACS Omega URL: [Link]
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Title: DFT and Topological Insights into the Structural and Reactive Features of a Pyridine Based Hydrazone Source: ResearchGate URL: [Link]
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Title: DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives Source: MOST Wiedzy URL: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Hydrazinyl-3-iodopyridine
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 2-Hydrazinyl-3-iodopyridine, a compound that, due to its composite structure, requires a multi-faceted approach to its handling and disposal. The procedures outlined herein are synthesized from established safety protocols for its constituent chemical moieties: a pyridine ring, a hydrazine group, and an iodine substituent, ensuring a comprehensive and scientifically grounded approach.
The inherent reactivity of the hydrazine group, coupled with the hazardous nature of halogenated pyridines, necessitates that this compound be treated as a hazardous substance.[1][2] This guide will detail immediate safety measures, waste segregation, and step-by-step disposal protocols to ensure the safety of laboratory personnel and compliance with environmental regulations.
Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[3] The hydrazine component suggests potential carcinogenicity and high reactivity.[1][4][5] Therefore, stringent adherence to safety protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[5][6] | To protect against splashes of the chemical or its solutions, which can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., neoprene or nitrile).[4][6] | To prevent skin contact, as the compound is a known skin irritant and hydrazine derivatives can be absorbed through the skin.[1] |
| Body Protection | A flame-resistant lab coat.[7] | To protect against splashes and potential ignition sources, given the flammability of pyridine and the reactivity of hydrazine.[7] |
| Respiratory Protection | All handling must be conducted in a certified chemical fume hood.[4][5][8] | To prevent inhalation of vapors or dust, which can cause respiratory irritation.[3][8] |
Waste Identification and Segregation
Proper identification and segregation of chemical waste are critical to prevent dangerous reactions.
-
Waste Classification: All waste containing this compound, including unused product, reaction mixtures, and contaminated materials (e.g., pipette tips, weighing paper, absorbent pads), must be classified as hazardous waste.[2][9]
-
Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be made of a compatible material, such as high-density polyethylene (HDPE).[10][11] The label should clearly state "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).[6]
-
Segregation: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[11] Incompatible materials include:
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Protocols
Two primary methods for the disposal of this compound are presented below. Option B is the universally recommended and safest approach. Option A should only be considered for very small quantities by experienced personnel with a thorough understanding of the reaction and its potential hazards.
This procedure is based on the oxidative destruction of the hydrazine moiety.[12] This reaction can be exothermic and should be performed with extreme caution in a chemical fume hood.
Materials:
-
This compound waste
-
Sodium hypochlorite solution (household bleach, typically 5-6%)
-
Large beaker
-
Stir bar and stir plate
-
Water
-
pH paper or meter
Procedure:
-
Dilution: In a large beaker inside a chemical fume hood, dilute the this compound waste with a large amount of water (e.g., to a concentration of less than 5%).[12]
-
Prepare Oxidizing Solution: In a separate beaker, dilute the sodium hypochlorite solution with an equal volume of water.
-
Slow Addition: With constant stirring, slowly add the diluted sodium hypochlorite solution to the diluted waste. The addition should be dropwise to control the reaction rate and prevent excessive heat generation.[12]
-
Monitor Reaction: Observe the reaction for any signs of gas evolution or temperature increase. If the reaction becomes too vigorous, stop the addition and allow it to subside.
-
Ensure Complete Destruction: Continue adding the oxidizing agent until an excess is present. This can be tested with potassium iodide-starch paper (a blue-black color indicates excess hypochlorite).
-
Neutralization and Disposal: Once the reaction is complete and the solution has cooled to room temperature, adjust the pH to neutral (pH 6-8) using a suitable acid or base if necessary. The resulting solution should be collected as hazardous waste and disposed of according to your institution's guidelines.
This is the most straightforward and safest method for disposing of this compound.
Procedure:
-
Waste Collection: Carefully transfer all waste containing this compound into a designated and compatible hazardous waste container.[11] This includes any contaminated materials. For spills, use an inert absorbent material like vermiculite or sand to collect the waste, and then transfer it to the waste container.[10][13]
-
Secure and Label: Tightly seal the container and ensure it is properly labeled with the chemical name and all relevant hazard warnings.[6][11]
-
Storage: Store the container in a designated hazardous waste accumulation area that is secure, well-ventilated, and segregated from incompatible materials.[11]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[10] Disposal will likely involve high-temperature incineration.[9][14]
Emergency Procedures
Spill Response:
-
Small Spills (in a fume hood): If a small amount is spilled, absorb it with an inert, non-combustible material such as sand or vermiculite.[10][13] Collect the absorbent material into a sealed container for hazardous waste disposal.[11]
-
Large Spills: Evacuate the area immediately.[11] Secure the area to prevent entry and contact your institution's EHS or emergency response team.[11]
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately.[10] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[6] If the person is conscious, give them large quantities of water to drink. Seek immediate medical attention.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment.
References
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-
PRODUCTION, IMPORT, USE, AND DISPOSAL. (n.d.). In Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
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12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved from [Link]
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Hydrazine Standard Operating Procedure Template. (n.d.). University of New Mexico Environmental Health & Safety. Retrieved from [Link]
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Standard Operating Procedure: Hydrazine. (n.d.). UC Santa Barbara Environmental Health & Safety. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Hydrazinyl-3-iodopyridine
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. 2-Hydrazinyl-3-iodopyridine (CAS 54231-42-4) is a versatile heterocyclic compound, valuable as a building block in organic and medicinal chemistry.[1][2] However, its utility is matched by a distinct hazard profile that necessitates rigorous adherence to safety protocols. This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The causality behind each recommendation is explained to build a self-validating system of laboratory safety.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the inherent risks of a chemical is the foundation of safe handling. This compound is classified with specific hazard statements that dictate our protective measures.[3] The primary goal of PPE is to create a barrier between you and these potential exposures.
-
H302: Harmful if swallowed: This classification indicates acute oral toxicity. While direct ingestion is unlikely in a lab setting, accidental transfer from contaminated hands or surfaces is a real risk. This underscores the importance of stringent hygiene practices and glove protocol.[3]
-
H315: Causes skin irritation: Direct contact can lead to skin irritation.[3][4] Therefore, comprehensive skin protection via gloves and a lab coat is not merely a suggestion but a critical requirement to prevent dermal exposure.
-
H319: Causes serious eye irritation: This is a significant risk.[3][4] The eyes are particularly vulnerable, and even minor splashes can result in serious, potentially lasting damage. This hazard mandates the use of sealed eye protection beyond standard safety glasses.
-
H335: May cause respiratory irritation: As a solid, the primary respiratory risk comes from inhaling airborne dust or powder, especially during weighing and transfer operations.[3][4] This necessitates engineering controls and, in some cases, respiratory protection.
Core PPE Requirements: Your Barrier Against Exposure
The selection of PPE must directly counteract the identified hazards. For this compound, a multi-layered approach is essential.
Eye and Face Protection
Due to the "serious eye irritation" classification, standard safety glasses are insufficient.
-
Mandatory: Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are required whenever handling the compound in any form.[5]
-
Recommended for High-Risk Operations: When there is a significant risk of splashing (e.g., during reaction quenching or large-scale solution transfers), a full-face shield should be worn over the chemical splash goggles for an added layer of protection.[6]
Hand and Body Protection
To prevent skin irritation and accidental ingestion from hand-to-mouth contact, robust hand and body protection is critical.
-
Gloves: Nitrile or neoprene gloves are the recommended choice for handling pyridine-based compounds.[7] Avoid latex gloves, which offer poor chemical resistance. Always double-glove if handling larger quantities or for extended periods. Inspect gloves for any signs of degradation or punctures before use.[8] Contaminated gloves must be removed and disposed of immediately, followed by hand washing.
-
Laboratory Coat: A clean, buttoned laboratory coat is the minimum requirement. For procedures with a higher risk of spills, a chemical-resistant apron or a disposable chemical-resistant coverall should be worn over the lab coat.[8][9]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting. Do not handle this chemical while wearing perforated shoes, sandals, or any footwear that exposes the skin.
Respiratory Protection
The primary defense against respiratory irritation is the use of engineering controls.
-
Primary Control: All handling of solid this compound, especially weighing and transfers, must be conducted within a certified chemical fume hood to minimize the generation and inhalation of dust.[7]
-
Secondary Control: If a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved air-purifying respirator with a particulate filter is necessary.[6][9] Fit testing is required to ensure a proper seal.
PPE and Operational Summary
For quick reference, this table summarizes the required PPE for common laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer of Solid | Chemical Splash Goggles | Nitrile/Neoprene Gloves | Lab Coat | Required: Chemical Fume Hood |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | Nitrile/Neoprene Gloves | Lab Coat & Chemical Apron | Required: Chemical Fume Hood |
| Conducting Reactions | Chemical Splash Goggles | Nitrile/Neoprene Gloves | Lab Coat | Required: Chemical Fume Hood |
| Handling Spills | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile Gloves | Chemical-Resistant Coveralls | NIOSH-approved Respirator |
Step-by-Step Safe Handling and Disposal Workflow
Adherence to a strict, logical workflow minimizes risk at every stage of handling.
I. Preparation and Pre-Handling
-
Designate Area: Cordon off a specific area within a chemical fume hood for handling.
-
Assemble Materials: Gather all necessary equipment, including glassware, reagents, and waste containers, and place them inside the fume hood.
-
Inspect PPE: Before starting, meticulously inspect all PPE for damage, such as cracks in goggles or tears in gloves.[10]
-
Don PPE: Put on your lab coat, followed by safety goggles, and finally, your gloves.
II. Handling and Operations
-
Work in Fume Hood: Perform all manipulations of this compound exclusively within the certified chemical fume hood.[7]
-
Minimize Dust: When weighing the solid, use a spatula to transfer it carefully. Avoid pouring, which can generate airborne dust.
-
Keep Containers Closed: When not in use, ensure the primary container is tightly sealed.
III. Decontamination and Post-Handling
-
Surface Decontamination: After handling is complete, decontaminate the work area in the fume hood with an appropriate solvent and wipe it clean.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove gloves (peeling them off without touching the outer surface). Then remove your lab coat, and finally, your eye protection.
-
Hygiene: Wash hands and forearms thoroughly with soap and water immediately after completing the work and removing PPE.[3][11]
IV. Disposal Plan
-
Waste Segregation: All materials contaminated with this compound, including used gloves, weigh boats, and pipette tips, must be disposed of in a dedicated, clearly labeled hazardous waste container.[11][12]
-
Chemical Waste: Unused or waste this compound is considered hazardous waste and must be disposed of according to institutional, local, and federal regulations.[13] Do not pour it down the drain or mix it with general laboratory waste.
Below is a diagram illustrating the essential workflow for safely handling this compound.
Caption: Safe Handling Workflow for this compound
Emergency First-Aid Procedures
Should an exposure occur despite precautions, immediate and correct action is vital.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][12]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area immediately with plenty of soap and water. If irritation persists, seek medical attention.[11]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[11][12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]
By integrating this expert-level understanding of the risks with a disciplined, procedural approach to safety, you can confidently and safely utilize this compound in your critical research and development efforts.
References
-
Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]
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Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. [Link]
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CHEMM. Personal Protective Equipment (PPE). [Link]
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U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment for Pesticide Handlers. [Link]
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Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. [Link]
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Al-Juboori, N. K. (2020). Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. Al-Mustansiriyah Journal of Science, 26(1), 42-53. [Link]
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PubChem. 2-Hydrazinopyridine. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
